5-Fluoro-3-methoxypyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPDCIKNFFYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097264-90-8 | |
| Record name | 5-FLUORO-3-METHOXYPYRIDIN-2-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluoro-3-methoxypyridin-2-amine chemical properties and structure
An In-Depth Technical Guide to 5-Fluoro-3-methoxypyridin-2-amine: A Core Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount to the development of novel therapeutics. Among these, the substituted pyridine ring stands out as a "privileged scaffold," a recurring motif in a multitude of approved drugs.[1] This guide focuses on a particularly valuable derivative: This compound . This compound is not merely a chemical entity but a carefully orchestrated arrangement of functional groups, each contributing to a unique profile of reactivity and biological potential.
The presence of an amine at the 2-position, a methoxy group at the 3-position, and a fluorine atom at the 5-position creates a molecule with significant potential as a synthetic intermediate in drug discovery.[2] The interplay between the electron-donating amino and methoxy groups and the strongly electronegative fluorine atom dictates the molecule's electronic landscape, influencing its reactivity and its ability to interact with biological targets.[3][4] This guide will provide an in-depth analysis of its chemical structure, properties, synthesis, and critical applications, offering researchers and drug development professionals a comprehensive understanding of its utility.
PART 1: Core Chemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic pathways.
Molecular Structure
The structure of this compound is defined by a pyridine ring with three key substituents:
-
2-amino group: A primary amine that serves as a key handle for synthetic elaboration and a potent hydrogen bond donor.
-
3-methoxy group: An ether linkage that can influence molecular conformation and metabolic stability.[1]
-
5-fluoro group: A fluorine atom, the introduction of which is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6]
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1097264-90-8 | [2] |
| Molecular Formula | C₆H₇FN₂O | [2][7] |
| Molecular Weight | 142.13 g/mol | [2] |
| Monoisotopic Mass | 142.05424 Da | [7] |
| SMILES | COC1=C(N=CC(=C1)F)N | [7] |
| InChI | InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | [7] |
| Predicted XlogP | 0.6 | [7] |
PART 2: Spectroscopic Profile for Structural Verification
Rigorous structural confirmation is non-negotiable in chemical synthesis. The following spectroscopic characteristics are predicted for this compound, based on established principles for similar structures.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, which will exhibit coupling to the fluorine atom (H-F coupling). The methoxy group will appear as a singlet, typically around 3.9 ppm, while the amine protons will present as a broad singlet whose chemical shift is concentration-dependent.[8]
-
¹³C NMR Spectroscopy : Carbons directly bonded to the fluorine and nitrogen atoms will be significantly influenced. The carbon at the 5-position will show a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The carbons attached to the methoxy and amino groups will appear in the 10-65 ppm region, shifted downfield due to the electronegativity of the heteroatoms.
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. The N-H stretching of the primary amine is expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, while the C-O stretching of the methoxy ether and the C-F stretching will also produce strong, characteristic signals.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M]+ at approximately m/z 142.0542.[7] The fragmentation pattern would likely involve the loss of methyl or methoxy radicals.
PART 3: Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
While multiple synthetic routes can be envisioned, a logical and robust pathway to this compound can be adapted from established methods for synthesizing substituted fluoropyridines.[9][10] A common strategy involves building the substitution pattern on a pre-existing pyridine ring.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol (Adapted from Analogous Procedures)
-
Nitration of 2-Aminopyridine: 2-Aminopyridine is carefully treated with a nitrating mixture (e.g., nitric acid in sulfuric acid) to introduce a nitro group, which is directed to the 5-position.[10]
-
Fluorination via Schiemann Reaction: The resulting 2-amino-5-nitropyridine is then converted to 2-amino-5-fluoropyridine. This is a multi-step process often involving protection of the amine, reduction of the nitro group to a second amine, followed by diazotization and a Schiemann reaction (thermal decomposition of a diazonium fluoroborate salt) to install the fluorine atom.[10][11]
-
Regioselective Bromination: The 2-amino-5-fluoropyridine intermediate is then brominated. The activating amino group directs the electrophilic bromine to the ortho position (C3).
-
Nucleophilic Aromatic Substitution (Methoxylation): The final step involves a copper-catalyzed nucleophilic substitution reaction. The bromo-intermediate is treated with sodium methoxide (NaOMe) to displace the bromine and install the methoxy group, yielding the target compound.
Reactivity Profile
The reactivity of the this compound core is a product of the competing electronic effects of its substituents.
-
The Pyridine Ring: The amino and methoxy groups are electron-donating, activating the ring towards electrophilic aromatic substitution. Conversely, the fluorine atom is strongly electron-withdrawing, deactivating the ring. This balance of effects governs the regioselectivity of further functionalization.
-
The Amino Group: As a primary amine, this group is a versatile nucleophile. It can readily undergo acylation, sulfonylation, alkylation, and diazotization, providing a key anchor point for building more complex molecules, such as in the synthesis of PI3K/mTOR dual inhibitors.[12]
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a high-value building block for creating complex, biologically active molecules. The specific combination of functional groups imparts several desirable features for drug candidates.
Caption: Impact of substituents on the molecule's drug-like properties.
-
The Role of Fluorine : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] It can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing a drug's half-life. Its high electronegativity can also lead to more potent interactions with enzyme active sites and modulate the pKa of nearby functional groups, improving cell permeability.[4][6]
-
Significance of the Methoxypyridine Motif : This structural element is of high interest in neurodegenerative disease research, particularly in the design of gamma-secretase modulators (GSMs) for treating Alzheimer's disease.[2] The methoxy group can enhance aqueous solubility and contribute to improved activity in reducing harmful Aβ42 peptides.[2] Furthermore, this scaffold is utilized in developing kinase inhibitors, including potent PI3K/mTOR dual inhibitors for cancer therapy.[12]
-
The Amine as a Synthetic Linchpin : The 2-amino group provides the crucial point of attachment for elaborating the scaffold into a final drug candidate. It allows for the formation of amides, sulfonamides, and other linkages to connect the core to other pharmacophoric fragments, enabling chemists to explore structure-activity relationships and optimize for potency and selectivity.[2]
PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Profile : While specific toxicity data is limited, related aminopyridine compounds are known to be irritants. For instance, 4-Amino-5-fluoro-2-methoxypyrimidine is classified as causing skin and eye irritation.[13] Users should assume this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.
-
Recommended PPE : Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage Conditions : To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dark, and dry place.[14][15]
Conclusion
This compound is a strategically designed chemical intermediate that encapsulates several key principles of modern medicinal chemistry. The pyridine core provides a proven heterocyclic foundation, while the specific arrangement of fluoro, methoxy, and amino substituents offers a powerful combination of metabolic stability, synthetic versatility, and potential for potent biological interactions. For researchers in drug discovery, this compound represents a valuable starting point for the synthesis of next-generation therapeutics targeting a wide array of diseases, from cancer to neurodegenerative disorders. Its thoughtful design makes it a cornerstone for building molecular complexity and optimizing pharmacological properties.
References
- 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025). Google AI Search Grounding API.
- This compound (C6H7FN2O). PubChemLite.
- This compound | CAS 1097264-90-8. Benchchem.
- The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.
- 5-Fluoro-2-methoxypyridin-3-amine. MySkinRecipes.
- Synthesis of 2-amino-5-fluoropyridine.
- 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. PubChem.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Spectroscopy of Amines. Chemistry LibreTexts.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- 3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7. BLD Pharm.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Rasayan Journal of Chemistry.
- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 8. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Fluoro-2-methoxypyridin-3-amine [myskinrecipes.com]
- 15. 1804379-42-7|3-Fluoro-5-methoxypyridin-4-amine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis and Discovery of 5-Fluoro-3-methoxypyridin-2-amine
Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and membrane permeability, while a methoxy group can modulate solubility and electronic character.[1]
5-Fluoro-3-methoxypyridin-2-amine (CAS No. 1097264-90-8) is a prime example of a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[2] Its trifunctional nature—an amine for further derivatization, a fluoro group for metabolic stability, and a methoxy group for electronic modulation—makes it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic strategy for this valuable compound, grounded in established principles of pyridine chemistry, along with its physicochemical properties and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1097264-90-8 | [2] |
| Molecular Formula | C₆H₇FN₂O | [2][3] |
| Molecular Weight | 142.13 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Amino-5-fluoro-3-methoxypyridine | [2] |
Proposed Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis suggests that the target molecule can be accessed from a suitably substituted pyridine precursor. The key transformations would involve the introduction of the amino, fluoro, and methoxy groups in a regioselective manner. One potential starting material is a polysubstituted pyridine, such as a di- or tri-halogenated pyridine, which allows for sequential and selective functionalization.
The forward synthesis proposed herein starts from 2,3,5-trichloropyridine and proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions and a final amination step. The choice of this starting material and the sequence of reactions are dictated by the directing effects of the substituents and the relative lability of the chloro groups at different positions.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are proposed based on analogous transformations found in the literature for the synthesis of substituted aminopyridines.[4][5][6] Researchers should perform appropriate risk assessments and optimization studies for each step.
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
-
Rationale: The chloro group at the 2-position of a pyridine ring is generally the most susceptible to nucleophilic attack. This step selectively introduces the amino group at the desired position.
-
Procedure:
-
To a high-pressure reaction vessel, add 2,3,5-trichloropyridine and a concentrated aqueous solution of ammonia.
-
Seal the vessel and heat the reaction mixture to 150-180 °C. The reaction progress should be monitored by TLC or GC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-amino-3,5-dichloropyridine.
-
Step 2: Synthesis of 2-Amino-3-chloro-5-fluoropyridine
-
Rationale: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.
-
Procedure:
-
Dissolve 2-amino-3,5-dichloropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
The resulting precipitate (the diazonium tetrafluoroborate salt) is collected by filtration and washed with cold ether.
-
Gently heat the dried diazonium salt until nitrogen evolution ceases, yielding the crude 2-amino-3-chloro-5-fluoropyridine.
-
Purify the product by column chromatography.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves a nucleophilic aromatic substitution to replace the remaining chloro group with a methoxy group. The use of a copper catalyst can facilitate this transformation.
-
Procedure:
-
To a solution of 2-amino-3-chloro-5-fluoropyridine in anhydrous dimethylformamide (DMF), add sodium methoxide (NaOMe) and a catalytic amount of copper(I) iodide (CuI).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.
General Experimental Workflow
The overall workflow for the synthesis and analysis of this compound can be visualized as follows:
Caption: General workflow for the synthesis and analysis of the target compound.
Conclusion and Future Outlook
This compound is a valuable building block for the development of novel pharmaceuticals. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this compound. Further optimization of reaction conditions and exploration of alternative synthetic strategies, such as those involving pyridine N-oxides or multicomponent reactions, could lead to even more efficient and scalable syntheses.[7][8] The availability of this and other highly functionalized pyridine derivatives will undoubtedly continue to fuel innovation in drug discovery and development.
References
- This compound | CAS 1097264-90-8 | AMERICAN ELEMENTS ®. (n.d.).
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.
- Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. (2020). ACS Publications.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health.
- This compound, 95% Purity, C6H7FN2O, 1 gram. (n.d.). CP Lab Safety.
- Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
- Synthesis of 2-aminopyridines. (n.d.). ResearchGate.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. calpaclab.com [calpaclab.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-3-methoxypyridin-2-amine mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 5-Fluoro-3-methoxypyridin-2-amine
Authored by a Senior Application Scientist
Preamble: Deconstructing a Multifaceted Scaffold
This compound is a substituted aminopyridine that has emerged as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its unique arrangement of a fluorine atom, a methoxy group, and an amine group on a pyridine ring presents a compelling profile for interacting with biological targets. While direct, extensive research on the specific mechanism of action of this particular compound is nascent, a robust understanding can be extrapolated from the well-established pharmacology of the broader aminopyridine class. This guide will synthesize the current knowledge, propose the most probable core mechanism of action, and provide the experimental frameworks necessary to validate these hypotheses.
Part 1: The Postulated Primary Mechanism of Action - Blockade of Voltage-Gated Potassium Channels
The principal mechanism of action for the aminopyridine family is the dose-dependent blockade of voltage-gated potassium (Kv) channels.[2][3] These channels are critical for repolarizing the neuronal membrane after an action potential. By inhibiting Kv channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of neurotransmitters.[4]
Given its structural classification, it is highly probable that this compound also functions as a Kv channel blocker. The fluorine and methoxy substitutions likely modulate the compound's binding affinity, selectivity for different Kv channel subtypes, and pharmacokinetic properties. For instance, studies on the related compound 3-fluoro-5-methylpyridin-4-amine have demonstrated its potency as a Kv channel blocker.[5][6]
The enhanced neurotransmitter release resulting from this mechanism can have profound effects on synaptic transmission and neuronal excitability.[4] This makes aminopyridine derivatives potential therapeutic agents for neurological disorders characterized by impaired neuronal communication, such as multiple sclerosis and certain types of epilepsy.[2][4]
Caption: Postulated mechanism of Kv channel blockade by this compound.
Part 2: Potential Secondary Mechanisms and Therapeutic Applications
While Kv channel blockade is the most likely primary mechanism, the diverse biological activities of aminopyridine derivatives suggest the possibility of other targets. Various aminopyridine compounds have demonstrated antibacterial, anticancer, and anti-inflammatory properties.[3][7] The specific substitutions on this compound could confer activity against other enzymes or receptors.
Furthermore, this compound has been identified as a key synthetic intermediate in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease research.[1] GSMs are sought after for their ability to allosterically modulate gamma-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. While this compound itself may not be a potent GSM, its use as a foundational structure suggests that derivatives could be designed to interact with this enzyme complex.
Part 3: Experimental Protocols for Mechanistic Validation
To rigorously determine the mechanism of action of this compound, a series of well-defined experiments are necessary.
Patch-Clamp Electrophysiology to Confirm Kv Channel Blockade
Objective: To directly measure the effect of this compound on Kv channel currents in a controlled in vitro system.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293 cells) stably expressing a specific subtype of human Kv channel (e.g., Kv1.1, Kv1.3).
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-step protocol to elicit Kv channel currents.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cell with increasing concentrations of this compound.
-
Data Acquisition and Analysis:
-
Measure the peak current at each concentration.
-
Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
-
Caption: Workflow for patch-clamp electrophysiology.
Neurotransmitter Release Assay
Objective: To determine if this compound enhances neurotransmitter release from primary neurons.
Methodology:
-
Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from cultured neurons or brain tissue.
-
Loading with Radiolabeled Neurotransmitter: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-glutamate or [14C]-acetylcholine).
-
Stimulation and Compound Treatment:
-
Wash the synaptosomes to remove excess radiolabel.
-
Stimulate neurotransmitter release with a depolarizing agent (e.g., high KCl).
-
Treat parallel samples with varying concentrations of this compound.
-
-
Quantification: Measure the amount of radiolabeled neurotransmitter released into the supernatant using a scintillation counter.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of a living animal.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.
-
Baseline Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Sampling: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Part 4: Data Presentation and Interpretation
The following table summarizes hypothetical but expected quantitative data from the proposed experiments, which would strongly support the postulated mechanism of action.
| Experiment | Parameter | Expected Value | Interpretation |
| Patch-Clamp Electrophysiology | IC50 for Kv1.3 Blockade | 5-50 µM | Demonstrates direct, potent inhibition of a specific Kv channel subtype. |
| Neurotransmitter Release Assay | EC50 for Glutamate Release | 10-100 µM | Shows a concentration-dependent enhancement of neurotransmitter release. |
| In Vivo Microdialysis | % Increase in Hippocampal Acetylcholine | 150-300% | Confirms that the compound crosses the blood-brain barrier and has a functional effect on neurotransmitter systems in vivo. |
Conclusion
Based on the established pharmacology of the aminopyridine class, the most probable core mechanism of action for this compound is the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release. The fluorine and methoxy substitutions are anticipated to fine-tune its potency, selectivity, and pharmacokinetic profile. While secondary mechanisms related to its use as a scaffold for other targets like gamma-secretase are plausible, they require further investigation. The experimental protocols outlined in this guide provide a clear and robust framework for the definitive elucidation of this compound's biological activity, paving the way for its potential development as a novel therapeutic agent.
References
- Keam, S. J., & Croom, K. F. (2019). The use of aminopyridines in neurological disorders. CNS drugs, 33(11), 1083–1097.
- Judge, S. I., & Bever, C. T., Jr (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of basic and clinical physiology and pharmacology, 30(4), 369–378.
- Al-bogami, A. S., El-Gazzar, A. B. A., & Nossier, E. S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6296.
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-23.
- BenchChem. (n.d.). This compound|CAS 1097264-90-8.
- Brugarolas, P., Basuli, F., Lipe, A., Johnson, J. L., Inaji, M., Zhang, M. R., ... & Carson, R. E. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific reports, 11(1), 1-12.
- Brugarolas, P., Basuli, F., Lipe, A., Johnson, J. L., Inaji, M., Zhang, M. R., ... & Carson, R. E. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific reports, 11(1), 1-12.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 5-Fluoro-3-methoxypyridin-2-amine and its analogs
An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-3-methoxypyridin-2-amine and its Analogs
Abstract
The this compound scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine, provides a versatile platform for the development of novel therapeutic agents. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties critical for drug efficacy, such as metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This guide explores the synthesis, biological activities, and therapeutic potential of analogs derived from this core, with a focus on their applications as kinase inhibitors, ion channel modulators, and antibacterial agents. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this promising chemical entity.
The this compound Scaffold: A Privileged Motif in Drug Discovery
The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs.[1] The functionalization of this ring is a cornerstone of medicinal chemistry strategy, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. The this compound scaffold (Figure 1) is particularly noteworthy for several reasons:
-
Fluorine Atom: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve bioavailability.[3][4]
-
Methoxy Group: The methoxy group can influence solubility, participate in hydrogen bonding with target proteins, and affect the molecule's overall conformation and metabolic stability.[2]
-
Amino Group: The 2-amino group serves as a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular libraries through various chemical transformations.[5] This reactive site is pivotal for generating analogs with a wide range of biological activities.
While this compound itself is primarily utilized as a key synthetic intermediate[5], its structural motifs are present in numerous bioactive molecules, underscoring its importance as a foundational building block for drug discovery.[2]
Figure 1: Chemical Structure of this compound
Caption: The core scaffold featuring key functional groups.
Synthetic Strategies for Analog Development
The generation of a diverse library of analogs is fundamental to exploring the full therapeutic potential of the this compound scaffold. Synthetic routes typically involve multi-step processes that may include halogenation, nitration, reduction, and diazotization, followed by substitution reactions.[2][6] Cross-coupling reactions, such as the Suzuki coupling, are particularly valuable for introducing a variety of substituents onto the pyridine core.[2]
Caption: Generalized workflow for the synthesis of this compound analogs.
Exemplary Protocol: Suzuki Coupling for Analog Synthesis
This protocol describes a general method for introducing aryl or heteroaryl substituents at a halogenated position on the pyridine ring, a common strategy for creating analogs.
Rationale: The Suzuki coupling is chosen for its broad substrate scope, tolerance of various functional groups, and generally high yields, making it a robust tool for library synthesis.
Materials:
-
Halogenated methoxypyridine precursor (e.g., 3-Chloro-5-fluoro-2-methoxypyridine) (1 equivalent)
-
Desired boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine, boronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.
Biological Activities and Therapeutic Targets
Analogs of this compound have shown potential across a range of therapeutic areas, primarily due to the versatility of the substituted aminopyridine scaffold.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[1] The pyridine ring is a common scaffold in numerous FDA-approved kinase inhibitors.[1] Analogs of the this compound core are promising candidates for the development of novel kinase inhibitors.
PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in human cancers. A recent study detailed the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[7] For instance, compound 22c from this series, which incorporates a quinoline core attached to a methoxypyridine scaffold, demonstrated potent inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[7] This compound also showed strong anti-proliferative effects in cancer cell lines and induced cell cycle arrest and apoptosis.[7]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by dual inhibitors.
FLT3/CHK1 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[8] Checkpoint kinase 1 (CHK1) is crucial for DNA damage response. Dual inhibition is a promising strategy. A study on 2-aminopyrimidine derivatives found potent dual inhibitors of FLT3 and CHK1.[8] This highlights the potential of the broader aminopyridine/aminopyrimidine class in targeting these kinases.
| Compound | Target(s) | IC₅₀ | Cell Line | Effect | Reference |
| 22c | PI3Kα / mTOR | 0.22 nM / 23 nM | HCT-116 | 20 nM (antiproliferative) | [7] |
| Compound 30 | FLT3-D835Y / CHK1 | 0.8 nM / 0.8 nM | MV4-11 | 1.3 nM (antiproliferative) | [8] |
| Table 1: Example IC₅₀ values for kinase inhibitors with related scaffolds. |
Potassium Channel Blockade
Voltage-gated potassium (K⁺) channels are critical for neuronal function. In demyelinating diseases like multiple sclerosis, exposed K⁺ channels lead to aberrant ion efflux and impaired axonal conduction.[9][10] 4-aminopyridine (4AP) is a K⁺ channel blocker used to treat MS symptoms.[10] Research into fluorinated analogs has sought to improve properties for both therapeutic and imaging applications.
A study on 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) , a structural analog of our core interest, demonstrated its efficacy as a potent K⁺ channel blocker.[9][10] Compared to its predecessor, it showed greater lipophilicity and higher permeability across an artificial brain membrane, which are desirable properties for CNS drugs.[9] It also exhibited improved metabolic stability towards the CYP2E1 enzyme.[10] This case study exemplifies how strategic fluorination and methylation of an aminopyridine core can yield compounds with enhanced drug-like properties for neurological targets.
Antibacterial Activity
The search for novel antibacterial agents is a global health priority. Fluoroquinolones are a major class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV.[11] An optimized synthesis has been reported for the core structure of a new fluoroquinolone-like class of antibacterial agents, which utilizes a 3-methoxy pyridine derivative as a key intermediate.[11] This demonstrates the utility of the methoxypyridine scaffold in building more complex molecules with potential antibacterial activity, providing another avenue for the exploration of this compound analogs.
Key Experimental Protocols for Biological Evaluation
To validate the biological activity of newly synthesized analogs, a series of robust and reproducible assays are required. The following protocols are foundational for characterizing compounds targeting kinases and assessing cellular effects.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity. A luminescent signal, proportional to the ATP concentration, is detected.
Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range of the assay. A known inhibitor for the target kinase should be run in parallel to validate assay performance.
Methodology:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate/peptide, and ATP solution in an appropriate kinase buffer.
-
Add the test compounds from the dilution plate to the reaction wells. For controls, add DMSO vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®) that simultaneously lyses the cells and generates a luminescent signal from the remaining ATP.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
Protocol: Cell Viability MTT Assay
Causality: This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Self-Validation: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin) is essential for validating each experiment.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.
-
Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a highly valuable building block in drug discovery.[5] Its inherent structural and electronic properties, conferred by the strategic placement of fluorine, methoxy, and amino groups, provide a robust starting point for the development of potent and selective therapeutic agents.[1][2] Analogs derived from this core have demonstrated significant potential as kinase inhibitors for oncology[7], potassium channel blockers for neurological disorders[9], and as foundational structures for novel antibacterial agents.[11]
Future research should focus on expanding the chemical diversity of analog libraries through innovative synthetic methodologies. A deeper exploration of structure-activity relationships, guided by computational modeling and biophysical techniques, will be crucial for optimizing lead compounds. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be necessary to translate these promising scaffolds into clinically viable drug candidates. The versatility of the this compound core ensures its continued relevance in the ongoing quest for novel and effective medicines.
References
- The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Applic
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.
- This compound|CAS 1097264-90-8. Benchchem.
- Synthesis of 2-amino-5-fluoropyridine.
- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [No Source Found].
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-3-methoxypyridin-2-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-methoxypyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amino group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures with desirable pharmacological properties. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated pyridines, such as the title compound, sought-after intermediates in the development of novel therapeutics.[1]
This technical guide provides a comprehensive overview of this compound, including its core chemical and physical properties, a proposed synthetic route based on established chemical principles, and its applications in drug discovery, supported by authoritative references.
Core Compound Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1097264-90-8 | [2][3][4] |
| Molecular Formula | C₆H₇FN₂O | [2] |
| Molecular Weight | 142.13 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Chemical Structure
The structural arrangement of this compound provides a unique combination of electronic and steric properties that are advantageous for further chemical modifications.
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Selective Methoxylation of 2,3,5-Trifluoropyridine
-
Rationale: The fluorine atom at the 2-position of a pyridine ring is generally the most susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective introduction of a methoxy group at this position.
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2,3,5-trifluoropyridine (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-difluoro-3-methoxypyridine.
-
Step 2: Amination of 2,5-Difluoro-3-methoxypyridine
-
Rationale: The remaining fluorine atom at the 2-position of the intermediate is still activated towards nucleophilic attack. Reaction with ammonia will displace this fluorine to yield the desired 2-amino product. This type of amination of a fluorinated pyridine is a well-established transformation.
-
Procedure:
-
In a sealed pressure vessel, dissolve 2,5-difluoro-3-methoxypyridine (1.0 equivalent) in a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or a solution of ammonia in methanol).
-
Heat the mixture to a temperature between 80-120 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Self-Validation and Characterization:
For this proposed synthesis to be validated, the final product would require thorough characterization using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the presence and integration of the aromatic protons, the methoxy group protons, and the amine protons. 13C NMR would show the correct number of carbon signals, and 19F NMR would confirm the presence of the fluorine atom at the 5-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would determine the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly attractive starting material for the synthesis of a wide range of biologically active molecules.
-
Scaffold for Kinase Inhibitors: The 2-aminopyridine core is a common feature in numerous kinase inhibitors. The substituents on this scaffold allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Versatile Intermediate for Cross-Coupling Reactions: The amino group can be further functionalized, and the pyridine ring can participate in various metal-catalyzed cross-coupling reactions to build more complex molecular frameworks.
-
Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also increase lipophilicity, which can enhance cell membrane permeability. The methoxy and amino groups provide hydrogen bonding capabilities, influencing solubility and target binding.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound stands as a strategically important intermediate for researchers and scientists in the field of drug development. Its unique combination of functional groups on a pyridine core provides a robust platform for the synthesis of novel compounds with potentially enhanced therapeutic profiles. While a specific, detailed synthesis requires experimental validation, the proposed pathway offers a logical and feasible approach based on established chemical principles. The continued exploration of the reactivity and applications of this and similar fluorinated building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines.
References
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. The Royal Society of Chemistry.
- This compound | 1097264-90-8 | C6H7FN2O | Appchem. Appchem.
- This compound | CAS 1097264-90-8 | AMERICAN ELEMENTS ®. American Elements.
- 3-Fluoro-5-methoxypyridin-2-amine - Lead Sciences. Lead Sciences.
- 5-Fluoro-2-methoxypyridin-3-amine - MySkinRecipes. MySkinRecipes.
Sources
The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Privilege of the Pyridine Ring
In the vast landscape of heterocyclic chemistry, the pyridine ring—a simple six-membered aromatic heterocycle containing a single nitrogen atom—holds a position of exceptional importance. It is widely recognized by medicinal chemists as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds and approved drugs.[1][2][3] This is not a matter of chance, but a direct consequence of the unique and highly tunable physicochemical properties conferred by the nitrogen atom within the aromatic system.[3][4]
The pyridine moiety is a cornerstone of numerous natural products, including nicotinic acid, pyridoxine (Vitamin B6), and various alkaloids.[5][6] Its presence extends dramatically into synthetic pharmaceuticals, with an analysis of FDA-approved drugs showing that pyridine is one of the most frequently occurring azaheterocycles.[5][7] Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved by the US FDA, with oncology being the most prominent therapeutic area, accounting for 33% of these approvals.[7][8][9] Essential medicines such as the kinase inhibitor imatinib, the proton pump inhibitor esomeprazole, and the antiviral atazanavir all feature this critical scaffold, highlighting its versatility across diverse biological targets.[7]
This guide provides a technical exploration of the substituted pyridine core for researchers, scientists, and drug development professionals. It will delve into the fundamental properties that make pyridine so attractive, examine key synthetic strategies, analyze structure-activity relationships (SAR) through real-world case studies, and discuss the future directions of this indispensable heterocycle in the quest for novel therapeutics.
Part I: The Pyridine Core: A Masterclass in Physicochemical Tuning
The strategic advantage of the pyridine scaffold lies in the profound influence of its nitrogen atom on the ring's electronic and physical properties. Unlike its carbocyclic analog, benzene, pyridine exhibits an uneven distribution of electron density due to the high electronegativity of the nitrogen, creating a significant dipole moment.[4] This fundamental difference has critical implications for drug design.
Key Physicochemical & Pharmacokinetic Properties:
-
Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom acts as a potent hydrogen bond acceptor.[3][7] This capability is crucial for establishing specific, high-affinity interactions with biological targets like enzyme active sites and protein receptors, thereby enhancing potency and selectivity.[7]
-
Solubility and Polarity: The nitrogen atom increases the polarity of the molecule compared to benzene, which generally improves aqueous solubility.[7][10][11] This is a vital parameter for optimizing the pharmacokinetic profile of a drug candidate, ensuring it can be effectively absorbed and distributed in the body. The miscibility of pyridine with water is a testament to its polar nature.[11]
-
Basicity and pKa: Pyridine is a weak base, with the conjugate acid (the pyridinium ion) having a pKa of approximately 5.2.[4] This property is highly tunable through the addition of substituents. Electron-withdrawing groups (e.g., fluorine) decrease the basicity, while electron-donating groups increase it.[12] This allows medicinal chemists to precisely modulate the ionization state of a drug at physiological pH (around 7.4), which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The pyridine ring can be a site of metabolism, often through oxidation. However, strategic substitution can block these metabolic "soft spots." For instance, replacing a metabolically vulnerable C-H bond with a more robust C-F bond or another substituent can significantly improve a compound's half-life.[13] In some cases, the pyridine ring itself is introduced to enhance metabolic stability by replacing a more labile group, such as a phenyl ring.[5]
-
Bioisosterism: Pyridine is frequently employed as a bioisostere for a phenyl ring. This substitution retains the aromatic character and planarity necessary for certain receptor interactions (like π-π stacking) while introducing the beneficial properties mentioned above (polarity, hydrogen bonding).[1][7] This strategy has proven highly effective; in one documented case, the replacement of a phenyl ring with pyridine in a series of Cdc7 kinase inhibitors led to a more than 500-fold improvement in biological potency.[7]
The interplay of these properties is what makes the pyridine scaffold so powerful. A medicinal chemist can use substitutions to fine-tune a molecule's characteristics, solving multiple problems—such as potency, solubility, and metabolism—simultaneously.
Part II: Synthetic Strategies for Accessing Substituted Pyridines
The broad utility of pyridines in drug discovery is underpinned by a rich and expanding portfolio of synthetic methodologies. The choice of synthetic route depends on the desired substitution pattern, scale, and the complexity of the target molecule. These methods can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.
Classical Pyridine Syntheses
These methods often involve the condensation of acyclic precursors to form the pyridine ring and are valuable for creating specific substitution patterns from simple starting materials.
-
Hantzsch Pyridine Synthesis: One of the most well-known methods, this involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. It is particularly effective for producing symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridine.
-
Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It allows for the synthesis of a wide variety of 2,4,6-trisubstituted pyridines.
-
Boger Aza-Diels-Alder Reaction: This strategy utilizes an inverse-electron-demand Diels-Alder reaction between electron-deficient heterodienes (like 1,2,4-triazines) and electron-rich dienophiles (like enamines) to construct the pyridine ring, often with excellent regiocontrol.[6]
Modern Cross-Coupling Methods
The advent of transition-metal-catalyzed cross-coupling has revolutionized the synthesis of functionalized pyridines, allowing for the direct connection of molecular fragments with high precision. Halogenated pyridines (chloro-, bromo-, or iodo-pyridines) are common starting materials for these reactions.
-
Suzuki Coupling: This palladium-catalyzed reaction couples a pyridine halide with a boronic acid or ester. It is one of the most widely used methods due to its functional group tolerance and the commercial availability of a vast array of building blocks.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a pyridine halide with an amine, providing direct access to aminopyridines, a common motif in kinase inhibitors.
-
Sonogashira Coupling: This reaction couples a pyridine halide with a terminal alkyne, creating an alkynylpyridine, a versatile intermediate for further transformations.
The following diagram illustrates a decision-making workflow for selecting a synthetic approach based on the desired pyridine substitution pattern.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of 5-Fluoro-3-methoxypyridin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of 5-Fluoro-3-methoxypyridin-2-amine analogs, a promising class of compounds for kinase-targeted drug discovery. By synthesizing data from related 2-aminopyridine derivatives, this document provides a framework for understanding how subtle molecular modifications can profoundly impact potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine moiety has emerged as a "privileged scaffold" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]
The core structure of this compound presents a unique combination of electronic and steric features:
-
2-Amino Group: Acts as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the kinase hinge region.
-
Pyridine Ring: A versatile core that can be readily functionalized to explore different chemical spaces.
-
5-Fluoro Group: The fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and participate in favorable electrostatic interactions with the target protein.
-
3-Methoxy Group: This group can impact solubility and potentially form additional hydrogen bonds or van der Waals interactions within the active site.
This guide will explore the SAR of analogs based on this core, providing insights into the rational design of potent and selective kinase inhibitors.
The Kinase Target Landscape for 2-Aminopyridine Analogs
While direct studies on this compound are limited, the broader class of 2-aminopyridine derivatives has been shown to inhibit a range of kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): Specifically, the delta isoform (PI3Kδ), which is implicated in hematological malignancies.[4]
-
Janus Kinases (JAKs): Particularly JAK2, a key player in myeloproliferative neoplasms.[5][6]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Involved in inflammation, cancer, and other diseases.[7]
-
Activin Receptor-Like Kinase 2 (ALK2): A target for rare genetic disorders like fibrodysplasia ossificans progressiva (FOP).[8][9]
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both have shown promise in cancer therapy.[10]
The specific kinase(s) inhibited by a this compound analog will be determined by the nature and position of further substitutions on the pyridine core and the 2-amino group.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 2-aminopyridine derivatives is highly sensitive to structural modifications. The following sections dissect the impact of substitutions at key positions, drawing on data from analogous series.
Modifications at the 2-Amino Position
The 2-amino group is paramount for hinge binding. Generally, substitution on this amine leads to a decrease in inhibitory activity, underscoring the importance of an unsubstituted primary amine for optimal interaction.[3] However, in some cases, carefully chosen substituents can lead to enhanced potency or selectivity.
The Influence of the 3-Methoxy Group
The methoxy group at the 3-position can influence activity through several mechanisms:
-
Steric Effects: It can dictate the preferred conformation of the molecule within the binding pocket.
-
Electronic Effects: It can modulate the electron density of the pyridine ring.
-
Direct Interactions: The oxygen atom can act as a hydrogen bond acceptor with specific residues in the active site.
In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the 3-position was shown to interact with a hydrophobic back pocket and form water-mediated hydrogen bonds.[8] This highlights the potential for the 3-methoxy group to contribute significantly to binding affinity.
The Role of the 5-Fluoro Substituent
The fluorine atom at the 5-position is a key modulator of the molecule's properties:
-
pKa Modulation: Fluorine's electron-withdrawing nature lowers the pKa of the pyridine ring nitrogen, which can affect the overall charge state and binding interactions.
-
Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation, potentially improving the pharmacokinetic profile of the compound.
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.
Exploring Substitutions at Other Positions
Introducing further diversity, typically at the 4- and 6-positions of the pyridine ring, is a common strategy to enhance potency and selectivity. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce aryl or heteroaryl groups at these positions.[3]
Table 1: Illustrative SAR Data for 2-Aminopyridine Analogs Targeting Various Kinases
| Compound ID | Core Scaffold | R1 (at 2-Amino) | R2 (at 3-position) | R3 (at 5-position) | Target Kinase | IC50 (nM) | Reference |
| Hypothetical 1 | 2-Aminopyridine | -H | -OCH3 | -F | Kinase X | - | - |
| MR3278 | 2-Aminopyridine | -H | Varied | Varied | PI3Kδ | 30 | [4] |
| Compound 21b | 2-Aminopyridine | Varied | Varied | Varied | JAK2 | 9 | [5] |
| Compound 10 (LDN-214117) | 2-Aminopyridine | -H | 3-phenyl | 5-aryl | ALK2 | Potent | [8] |
| Compound 8e | 2-Aminopyrimidine | Varied | - | Varied | CDK9/HDAC1 | 88.4/168.9 | [10] |
Note: This table is illustrative and combines data from different 2-aminopyridine series to highlight general SAR principles.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on a combination of synthetic chemistry, biochemical assays, and cell-based evaluations.
General Synthesis of this compound Analogs
The synthesis of a library of analogs for SAR studies typically involves a multi-step sequence. A generalized synthetic route is depicted below.
Caption: Generalized synthetic workflow for this compound analogs.
Step-by-Step Protocol for a Suzuki Coupling Reaction:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the this compound core (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assays
Determining the inhibitory potency (e.g., IC₅₀ value) against the target kinase is a critical step. Various assay formats are available.[11][12]
Radiometric Assay Protocol (Gold Standard):
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and [γ-³²P]ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (analog) to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of MgCl₂ and ATP. Incubate at a controlled temperature (e.g., 30 °C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell-Based Assays
To assess the activity of the compounds in a more biologically relevant context, cell-based assays are essential. These assays can measure the inhibition of downstream signaling events or the anti-proliferative effects on cancer cell lines.
Western Blotting Protocol for Downstream Signaling:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated kinase pathway) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of a downstream substrate of the target kinase and the total protein as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Pharmacophore Modeling for Rational Design
Pharmacophore modeling is a computational approach that can guide the design of new analogs by identifying the key chemical features required for biological activity.[13][14][15][16] A pharmacophore model for 2-aminopyridine-based kinase inhibitors typically includes:
-
Hydrogen Bond Donors and Acceptors: Corresponding to the 2-amino group and pyridine nitrogen interacting with the kinase hinge.
-
Hydrophobic/Aromatic Features: Representing interactions with hydrophobic pockets in the ATP-binding site.
-
Excluded Volumes: Defining regions of space where substituents would clash with the protein.
Caption: A generalized pharmacophore model for a 2-aminopyridine kinase inhibitor.
By aligning a series of active compounds to a pharmacophore model, researchers can identify key structural motifs and design new analogs with improved potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by systematic synthetic exploration, robust biological evaluation, and computational modeling, is essential for translating this promising chemical matter into viable drug candidates. Future work should focus on synthesizing and evaluating a diverse library of analogs to identify compounds with optimal potency, selectivity, and drug-like properties for specific kinase targets implicated in human diseases.
References
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022).
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. [Link]
- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). PubMed. [Link]
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). bioRxiv. [Link]
- Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (n.d.).
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. [Link]
- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014).
- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Harvard DASH. [Link]
- Synthesis and biological screening of substituted 2-aminocyano pyridines. (2014).
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. [Link]
- Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. (n.d.).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]
- Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group. [Link]
- Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (n.d.). PubMed. [Link]
- Pharmacophore modeling and in silico screening for new KDR kinase inhibitors. (2007). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. wjgnet.com [wjgnet.com]
- 15. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacophore modeling and in silico screening for new KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Homologs and Derivatives of 5-Fluoro-3-methoxypyridin-2-amine
Introduction: The Unassuming Power of a Fluorinated Aminopyridine Core
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, present in a significant portion of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence aqueous solubility makes it a highly versatile scaffold. The strategic functionalization of this core with specific substituents can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the chemical nuances and therapeutic potential of a particularly strategic building block: 5-Fluoro-3-methoxypyridin-2-amine .
The incorporation of a fluorine atom at the 5-position and a methoxy group at the 3-position of the 2-aminopyridine core is not arbitrary. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[2] The methoxy group, an electron-donating substituent, can influence the electronic character of the pyridine ring and provide a handle for further synthetic elaboration.[3] This unique combination of substituents makes this compound a valuable starting material for the synthesis of complex, biologically active molecules.
This technical guide will provide an in-depth exploration of the synthesis and potential applications of homologs and derivatives of this compound, with a particular focus on its role in the development of potent kinase inhibitors. We will dissect a representative synthetic pathway to a Tropomyosin Receptor Kinase (Trk) inhibitor, providing detailed protocols and elucidating the scientific rationale behind each synthetic transformation.
The Rise of TRK Inhibitors: A New Frontier in Oncology
Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[4] However, chromosomal rearrangements leading to gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes have been identified as oncogenic drivers in a wide range of adult and pediatric cancers.[5] These fusion proteins lead to constitutively active TRK signaling, promoting cell proliferation, survival, and metastasis.
The discovery of NTRK fusions as pan-cancer biomarkers has spurred the development of highly specific TRK inhibitors, heralding a new era of tumor-agnostic therapies.[5] Larotrectinib and Entrectinib, the first-in-class TRK inhibitors, have demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers, leading to their FDA approval.[5] The success of these agents has fueled further research into novel TRK inhibitors with improved potency, selectivity, and the ability to overcome acquired resistance.
Synthetic Elaboration of the this compound Scaffold: A Case Study in TRK Inhibitor Synthesis
The 2-aminopyridine moiety is a key pharmacophore in a number of kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. The strategic placement of substituents on this ring system is critical for achieving high potency and selectivity. In this section, we will detail a plausible synthetic route to a potent TRK inhibitor, (S)-1-(3-(6-amino-5-fluoro-3-methoxypyridin-2-yl)-1H-indazol-1-yl)propan-2-ol , a close analog of highly active compounds in the 3-vinylindazole series of Trk inhibitors.[5]
Retrosynthetic Analysis
Our retrosynthetic strategy for the target TRK inhibitor is outlined below. The key disconnection is the Suzuki cross-coupling reaction to form the C-C bond between the pyridine and indazole rings. This approach allows for the modular synthesis of the two key heterocyclic fragments, which can be independently functionalized.
Caption: Retrosynthetic analysis of the target TRK inhibitor.
Forward Synthesis: Step-by-Step Protocol and Rationale
The forward synthesis involves the preparation of two key intermediates: a brominated aminopyridine and a boronylated indazole, followed by their coupling and final deprotection.
Step 1: Synthesis of 2-Bromo-5-fluoro-3-methoxypyridin-6-amine
The initial step is the regioselective bromination of the starting material, this compound. The electron-donating amino and methoxy groups activate the pyridine ring towards electrophilic substitution. The bromine is expected to add at the C6 position, which is para to the activating amino group and ortho to the methoxy group.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, cool the mixture to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-fluoro-3-methoxypyridin-6-amine.
-
-
Causality: The use of NBS provides a mild and selective source of electrophilic bromine. The reaction is performed at low temperature to control the regioselectivity and minimize side reactions.
Step 2: Synthesis of (S)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propan-2-ol
This intermediate is prepared from 3-bromo-1H-indazole via N-alkylation followed by a Miyaura borylation.
-
Protocol:
-
N-Alkylation: To a solution of 3-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and (S)-propylene oxide (1.5 eq). Heat the mixture to 60-70 °C and stir overnight. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by column chromatography to yield (S)-1-(3-bromo-1H-indazol-1-yl)propan-2-ol.
-
Miyaura Borylation: To a solution of (S)-1-(3-bromo-1H-indazol-1-yl)propan-2-ol (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture with argon for 15 minutes, then heat to 80-90 °C and stir for 12-16 hours. After cooling, filter the reaction mixture through Celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired boronate ester.
-
-
Causality: The N-alkylation with a chiral epoxide introduces the desired stereocenter. The Miyaura borylation is a robust and high-yielding method for the synthesis of aryl and heteroaryl boronate esters, which are key precursors for Suzuki couplings.
Step 3: Suzuki Coupling and Final Product Formation
The final step involves the palladium-catalyzed Suzuki cross-coupling of the two prepared intermediates.
-
Protocol:
-
To a degassed mixture of 2-Bromo-5-fluoro-3-methoxypyridin-6-amine (1.0 eq), (S)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propan-2-ol (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and water, add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 8-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final product, (S)-1-(3-(6-amino-5-fluoro-3-methoxypyridin-2-yl)-1H-indazol-1-yl)propan-2-ol.
-
-
Causality: The Suzuki coupling is a highly efficient and versatile C-C bond-forming reaction with a broad substrate scope and tolerance for various functional groups. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.
Workflow Visualization
Caption: Synthetic workflow for the target TRK inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of TRK inhibitors has generated a wealth of structure-activity relationship data. For the class of compounds discussed here, several key structural features are crucial for potent and selective inhibition:
| Moiety | Position/Function | Rationale for Activity |
| 2-Aminopyridine | Hinge-binding | Forms critical hydrogen bonds with the hinge region of the TRK kinase domain, anchoring the inhibitor in the ATP-binding pocket.[6] |
| 5-Fluoro | Pyridine Ring | The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.[2] |
| 3-Methoxy | Pyridine Ring | The methoxy group can influence the electronic properties of the pyridine ring and may form additional hydrogen bonds with the solvent-exposed region of the kinase.[3] |
| Indazole Core | Scaffold | Provides a rigid scaffold that correctly orients the substituents for optimal interaction with the kinase domain. |
| (S)-1-hydroxypropan-2-yl | N1 of Indazole | The chiral side chain extends into a solvent-exposed region of the ATP-binding pocket, and the hydroxyl group can form hydrogen bonds, contributing to potency and solubility.[5] |
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel, biologically active compounds. Its unique substitution pattern provides a handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. The case study of TRK inhibitor synthesis presented in this guide highlights the potential of this scaffold in the development of targeted therapies for cancer and other diseases.
Future work in this area will likely focus on the exploration of other derivatives of this compound, targeting a broader range of biological targets. The modular nature of the synthetic routes allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, the development of more efficient and sustainable synthetic methodologies for the preparation of this and related building blocks will be crucial for accelerating the drug discovery process. As our understanding of the molecular basis of disease continues to grow, so too will the importance of versatile and strategically designed chemical scaffolds like this compound.
References
- Scott, J. S., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 835-840. [Link]
- BenchChem. (2025).
- Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 208, 112821. [Link]
- Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Wang, T., et al. (2023). Research progress of TRK inhibitors and their structure-activity relationship. European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Duan, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 208, 112821. [Link]
- Semantic Scholar. (2020). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. [Link]
- Zhang, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695. [Link]
- Yu, H., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1348. [Link]
- Zhao, S., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]
- Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(2), 560-564. [Link]
- Chen, H., et al. (2009). Synthesis and identification of[4][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 52(9), 2777-2787. [Link]
- Lorusso, P. M., et al. (2021). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry, 64(10), 6638-6656. [Link]
- Jones, C. D., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6591. [Link]
- ResearchGate. (2019). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. [Link]
- Shepelev, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(21), 15833. [Link]
- Cignarella, G., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-2654. [Link]
- Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(11), 2269-2282. [Link]
- Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557-3562. [Link]
- Google Patents. (2019). Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.
- ResearchGate. (2018). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 255-256, 110003. [Link]
Sources
- 1. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 5-Fluoro-3-methoxypyridin-2-amine: A Guide for Modern Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and substituted pyridine rings into molecular frameworks is a cornerstone of rational drug design. The compound 5-Fluoro-3-methoxypyridin-2-amine has emerged as a highly valuable and versatile building block, empowering chemists to forge complex molecular architectures with enhanced pharmacological profiles. The unique arrangement of a nucleophilic amino group, an electron-donating methoxy group, and a metabolically robust fluorine atom on a pyridine core imparts a confluence of desirable properties. This includes improved metabolic stability, increased lipophilicity, and the ability to modulate pKa, all of which are critical parameters in optimizing drug candidates.[1]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols and field-proven insights into the application of this compound in key organic transformations. The focus is not merely on procedural steps but on the underlying chemical principles that govern these reactions, enabling the user to adapt and innovate within their own synthetic challenges.
Core Applications in Cross-Coupling Chemistry
The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The primary amino group serves as a potent nucleophile and a handle for further derivatization, making it an ideal substrate for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental to the assembly of countless pharmaceutical agents.
Buchwald-Hartwig Amination: Forging Aryl-Amino Linkages
The Buchwald-Hartwig amination stands as a pillar of modern C-N bond formation, offering a mild and general route to synthesize aryl amines.[2] this compound is an excellent substrate for this reaction, enabling the facile introduction of diverse aryl and heteroaryl substituents. This transformation is pivotal in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where a diarylamine or N-arylheterocycle motif is prevalent.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of events involving a palladium(0) catalyst.[3] The cycle commences with the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II) complex. The this compound then coordinates to the palladium, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final, crucial step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst.[3] The choice of ligand is paramount, as bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[2]
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Under the inert atmosphere, add the sodium tert-butoxide, this compound, and the aryl bromide.[3]
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Aprotic solvents that are stable at elevated temperatures. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Suzuki-Miyaura Coupling: Architecting Biaryl Cores
The Suzuki-Miyaura coupling is an unparalleled method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[4] While this compound itself does not directly participate as a halide partner, it is a precursor to halogenated derivatives that are excellent substrates for Suzuki coupling. For instance, diazotization of the amine followed by a Sandmeyer-type reaction can install a bromine or chlorine atom at the 2-position, which can then be subjected to Suzuki coupling.
The Suzuki-Miyaura coupling also proceeds via a palladium-catalyzed cycle.[5] The key steps are the oxidative addition of the aryl halide to Pd(0), followed by transmetalation of the organic group from the organoboron reagent to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[6]
Diagram 2: Suzuki-Miyaura Coupling Workflow
A conceptual workflow for utilizing the title compound in Suzuki-Miyaura coupling.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-5-fluoro-3-methoxypyridine derivative with an arylboronic acid.
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried reaction vial, add the 2-bromo-5-fluoro-3-methoxypyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[7]
-
Add the degassed 1,4-dioxane and water.[7]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos | Bulky, electron-rich phosphine ligands that are effective for coupling with aryl chlorides and bromides. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for the formation of the boronate "ate" complex to facilitate transmetalation. |
| Solvent System | Dioxane/Water, Toluene/Water | The presence of water can be beneficial for the solubility of the base and the stability of the catalyst. |
| Temperature | 80-110 °C | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
Conclusion and Future Outlook
This compound is a powerful and strategic building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Its utility in cornerstone reactions like the Buchwald-Hartwig amination and as a precursor for Suzuki-Miyaura coupling allows for the efficient construction of diverse molecular libraries. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to leverage the full synthetic potential of this versatile intermediate. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-functionalized heterocyclic building blocks will undoubtedly increase, paving the way for future innovations in organic synthesis and medicinal chemistry.
References
- Biscoe, M. R., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(31), 11181-11193.
- ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production.
- Lindsley, C. W., et al. (2020). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 11(6), 1173-1180.
- Wentland, M. P., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters, 19(21), 6141-6144.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Fluoro-6-methylpyridin-2-amine: A Key Pharmaceutical Intermediate.
- MySkinRecipes. (n.d.). 5-Fluoro-2-methoxypyridin-3-amine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
- Chambers, R. D., et al. (2020).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(46), 30045-30071.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-Fluoro-3-methoxypyridin-2-amine in Modern Drug Discovery: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. Among the myriad of fluorinated building blocks, 5-Fluoro-3-methoxypyridin-2-amine has emerged as a particularly valuable intermediate. Its unique substitution pattern—a fluorine atom, a methoxy group, and an amino group on a pyridine core—offers a trifecta of functionalities that medicinal chemists can exploit to fine-tune the developability of drug candidates. This guide provides an in-depth exploration of the applications of this versatile scaffold, complete with detailed protocols and insights into its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.
The Physicochemical Advantage: Why Fluorine and Methoxy Matter
The presence of a fluorine atom at the 5-position and a methoxy group at the 3-position of the 2-aminopyridine core is not arbitrary; it is a deliberate design element that imparts significant advantages to a drug candidate.
Fluorine's Influence : The high electronegativity of the fluorine atom can profoundly impact the physicochemical properties of a molecule.[1] It can lower the pKa of nearby basic centers, such as the pyridine nitrogen, which can be crucial for modulating off-target activities and improving the pharmacokinetic profile.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] This can translate to a longer half-life and improved bioavailability of a drug candidate.[5]
The Role of the Methoxy Group : The methoxy group, an electron-donating substituent, also plays a critical role. It can influence the molecule's conformation and solubility.[6] The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[2] The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the pyridine ring, influencing its reactivity and potential for specific molecular interactions.
| Property | Influence of Fluorine | Influence of Methoxy Group |
| pKa | Lowers the basicity of the pyridine nitrogen | Can influence the basicity of the pyridine nitrogen |
| Metabolic Stability | Often increases by blocking metabolic hotspots | Can influence conformation and metabolic stability |
| Lipophilicity (LogP) | Generally increases, which can affect cell permeability | Can influence solubility and LogP |
| Target Binding | Can participate in favorable interactions with the target protein | The oxygen atom can act as a hydrogen bond acceptor |
Application in Kinase Inhibitor Design: A Privileged Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2-aminopyridine scaffold is a common motif found in numerous FDA-approved kinase inhibitors, as the amino group can form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.
This compound serves as an excellent starting point for the synthesis of kinase inhibitors. The amino group provides the necessary hinge-binding element, while the fluorine and methoxy substituents can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, derivatives of fluorinated pyridines are prominent in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often deregulated in cancer.
Experimental Protocols: Synthesizing Novel Therapeutics
The true utility of this compound lies in its reactivity, allowing for the construction of diverse molecular libraries for drug discovery. The amino group provides a handle for further functionalization, such as amide bond formation or participation in cross-coupling reactions. While specific protocols for this exact molecule are not always readily available in published literature, the following protocols for analogous compounds can be readily adapted by a skilled medicinal chemist.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of drug discovery, it is frequently used to couple a heterocyclic halide with a boronic acid or ester, introducing molecular diversity. While this compound itself is not a halide, it can be readily converted to a bromo or chloro derivative to participate in such reactions. The following is a general protocol for the Suzuki coupling of a related chloropyridine.[2]
Reaction:
Materials:
-
3-Chloro-5-fluoro-2-methoxypyridine (or a related halogenated derivative)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[2]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[2]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[2]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system. Bulky, electron-rich phosphine ligands like SPhos are used to promote the oxidative addition of the aryl chloride to the palladium center.[2]
-
Base and Solvent: A suitable base is required to activate the boronic acid for transmetalation. The biphasic solvent system of dioxane and water is commonly used and often enhances the reaction rate.[7][8]
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of medicinal chemistry.[4][9][10] This reaction is invaluable for synthesizing aryl and heteroaryl amines. The following is a general protocol for the Buchwald-Hartwig amination of a related bromo-pyridine with an amine.[4]
Reaction:
Materials:
-
3-Bromo-5-methoxypyridine (or a related halogenated derivative)
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (a bulky phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]
-
Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[4]
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and 3-Bromo-5-methoxypyridine (1.0 equivalent).[4]
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[4]
-
The combined organic filtrates are then washed with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted amine.[4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a highly active palladium catalyst and a bulky, electron-rich phosphine ligand are crucial for efficient C-N bond formation, especially with less reactive aryl halides.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[11]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound are not extensively published, general trends for substituted pyridines in drug discovery can provide valuable guidance. For example, in a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety was found to be crucial for potent PI3K inhibitory activity.[12] This highlights the importance of the substitution pattern on the pyridine ring for achieving high target affinity.
Furthermore, studies on the antiproliferative activity of various pyridine derivatives have shown that the number and position of methoxy groups can significantly impact their potency.[5] The addition of other functional groups, such as halogens, can also modulate the biological activity.[5] These findings underscore the value of this compound as a scaffold that allows for systematic exploration of these structural modifications.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. The strategic placement of its fluoro, methoxy, and amino substituents provides medicinal chemists with a powerful tool to optimize the physicochemical and pharmacological properties of drug candidates. Its application as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics is a testament to its utility. By leveraging the adaptable synthetic protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of new and effective medicines.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
- BenchChem. (2025).
- Zheng, J., & Post, J. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
- IntechOpen. (2022). Fluorine in Drug Discovery: Role, Design and Case Studies. IntechOpen.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
- BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- Wikipedia. (n.d.).
- Lin, Y. C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
- Hernández-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 735. [Link]
- Smolecule. (n.d.). Buy (3-Fluoro-5-methoxypyridin-2-yl)methanamine. Smolecule.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Lead Sciences. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine. Lead Sciences.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- Pashikanti, G., et al. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid. The Journal of Organic Chemistry, 89(2), 1165–1175.
- PubChem. (n.d.). 5-fluoro-2-methoxypyridin-3-amine. PubChem.
- PubChem. (n.d.). This compound. PubChem.
- MySkinRecipes. (n.d.). 5-Fluoro-2-methoxypyridin-3-amine. MySkinRecipes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. smolecule.com [smolecule.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Key Reactions of Aminopyridines
Introduction
Aminopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their versatile reactivity, stemming from the interplay between the basic pyridine nitrogen and the nucleophilic amino group, allows for a wide array of chemical transformations. This guide provides detailed experimental protocols and insights for several key reactions involving aminopyridines, designed for researchers, scientists, and professionals in drug development and materials science. The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles to empower the user to adapt and troubleshoot these methodologies.
Critical Safety Precautions
Working with aminopyridines and their derivatives necessitates stringent safety protocols due to their potential toxicity. All manipulations should be conducted within a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including double-gloving with chemical-resistant gloves (e.g., nitrile), ANSI-approved safety glasses or splash goggles, and a fully buttoned laboratory coat.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][4] Aminopyridines are incompatible with strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[1] All equipment should be properly grounded to prevent static discharge, which could ignite combustible dusts.[1][2]
N-Acylation of Aminopyridines
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in biologically active molecules. This protocol details a general procedure for the N-acylation of aminopyridines using an acyl chloride.
Protocol: N-Acylation with Acyl Chloride
This procedure describes the acylation of an aminopyridine using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
Aminopyridine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopyridine (1.0 equiv) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.2 equiv) to the stirred solution.[5]
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acylated aminopyridine.[6][7]
Rationale: The use of a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the aminopyridine for the acyl chloride. Performing the initial addition at 0 °C helps to control the exothermic reaction and minimize side product formation. Anhydrous conditions are necessary as acyl chlorides are reactive towards water.
Data Presentation: N-Acylation Conditions
| Aminopyridine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 2-Aminopyridine | Acetyl chloride | TEA | DCM | 3 | 92 |
| 3-Aminopyridine | Benzoyl chloride | DIPEA | THF | 5 | 88 |
| 4-Aminopyridine | Isobutyryl chloride | TEA | DCM | 4 | 90 |
Visualization: N-Acylation Workflow
Caption: Simplified mechanism of reductive N-alkylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, widely used to synthesize biaryl compounds.
[8][9]#### Protocol: Suzuki-Miyaura Coupling of Halo-Aminopyridines
This protocol details the coupling of a halo-aminopyridine with an arylboronic acid.
Materials:
-
Halo-aminopyridine (e.g., 5-Amino-2-chloropyridine) (1.0 equiv) *[8] Arylboronic acid (1.2-1.5 equiv) *[8] Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) *[8] Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) *[8][9] Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) *[8][9] Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the halo-aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv). 2[8][10]. Evacuate the flask and backfill with an inert gas three times. 3[10][11]. Add the degassed solvent via syringe. 4[8]. Heat the reaction mixture to 80-110 °C with vigorous stirring. 5[8][10]. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine. 8[8][10]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-aminopyridine.
[8]Rationale: The choice of a bulky, electron-rich phosphine ligand (like dppf) is often critical for successful coupling with heteroaryl halides, as it promotes the oxidative addition step and stabilizes the palladium catalyst. T[10]he base is required to activate the boronic acid for transmetalation. U[12]sing degassed solvents and an inert atmosphere is essential to prevent oxidation of the palladium(0) active catalyst.
[10]Data Presentation: Suzuki-Miyaura Coupling Conditions
| Halo-Aminopyridine | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Amino-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2-Amino-5-bromopyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.
[11][13]#### Protocol: Buchwald-Hartwig Amination of Halo-Aminopyridines
This protocol outlines the coupling of a halo-aminopyridine with a primary or secondary amine.
Materials:
-
Halo-aminopyridine (e.g., 3-Amino-5-bromopyridine) (1.0 equiv) *[11] Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the halo-aminopyridine (1.0 equiv), palladium precatalyst, and phosphine ligand. 2[11]. Evacuate and backfill the flask with an inert gas three times. 3[11]. Add the base. 4[11]. In a separate flask, prepare a solution of the amine (1.2 equiv) in the anhydrous, degassed solvent.
-
Add the solvent and then the amine solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition and reductive elimination steps. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide often being effective. The reaction must be carried out under strictly anhydrous and anaerobic conditions to protect the sensitive catalyst.
[14]Data Presentation: Buchwald-Hartwig Amination Conditions
| Halo-Aminopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 95 |
| 3-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 85 |
| 4-Chloropyridine | Diethylamine | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 90 | 89 |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diazotization of Aminopyridines
Diazotization of aromatic primary amines with nitrous acid generates diazonium salts, which are versatile intermediates for a variety of functional group transformations.
[15]#### Protocol: Formation and Reaction of an Aminopyridine Diazonium Salt
This protocol describes the diazotization of an aminopyridine and a subsequent Sandmeyer-type reaction to introduce a halide.
Materials:
-
Aminopyridine (e.g., 2-aminopyridine) (1.0 equiv)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Dissolve the aminopyridine (1.0 equiv) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equiv) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aminopyridine solution, keeping the temperature below 5 °C. 4[16]. Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution or slurry of the copper(I) halide in concentrated HCl or HBr, and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the reaction mixture, and extract the product with an organic solvent (e.g., ether or DCM).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Rationale: The reaction is performed at low temperatures because aromatic diazonium salts are generally unstable and can decompose at higher temperatures. T[15][16]he in situ generation of nitrous acid from sodium nitrite and a strong acid is a key step. The copper(I) halide acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group by the halide.
Data Presentation: Diazotization and Subsequent Reactions
| Aminopyridine | Reagents | Product | Yield (%) |
| 2-Aminopyridine | 1. NaNO₂, HCl, 0°C; 2. CuCl | 2-Chloropyridine | 75 |
| 4-Aminopyridine | 1. NaNO₂, H₂SO₄, 0°C; 2. KI | 4-Iodopyridine | 80 |
| 3-Aminopyridine | 1. NaNO₂, HBF₄, 0°C; 2. Heat | 3-Fluoropyridine | 65 |
Visualization: Diazotization and Sandmeyer Reaction
Caption: Pathway from an aminopyridine to a halopyridine.
Purification and Characterization
Purification Techniques
-
Column Chromatography: This is a widely used method for purifying aminopyridine derivatives. Tailing is a common issue due to the basic nature of the amino group interacting with the acidic silica gel. To mitigate this, a small amount (0.5-1% v/v) of a basic modifier like triethylamine or pyridine can be added to the eluent. *[17] Acid-Base Extraction: This technique is effective for separating basic aminopyridine products from neutral or acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The basic product moves into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the free amine is back-extracted into an organic solvent. *[17] Recrystallization: This method is suitable for obtaining highly pure crystalline products. A suitable solvent or solvent system must be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
[18]#### Characterization Methods
The structure and purity of synthesized aminopyridine derivatives are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present, such as N-H stretches for the amino group and C=O stretches for acylated products. *[19] Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
[20]### References
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Retrieved from
-
An, L. K., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from
-
University of California, Santa Barbara. (n.d.). 4-Aminopyridine SOP. Retrieved from
-
SD Fine-Chem. (n.d.). 4-aminopyridine. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Retrieved from
-
Thermo Fisher Scientific. (2021). 2-Aminopyridine - SAFETY DATA SHEET. Retrieved from
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved from
-
Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Research Square. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Retrieved from
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Retrieved from
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. Retrieved from
-
Ikhazuangbe, P. M., & Onyia, C. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Retrieved from
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from
-
ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. Retrieved from
-
Ouarna, S., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Journal Name]. Retrieved from
-
Li, J. J., et al. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. Retrieved from
-
Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from
-
Li, J. J., et al. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. Retrieved from
-
Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews. Retrieved from
-
CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. Retrieved from
-
Smith, A. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Retrieved from
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from
-
Wang, L., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry. Retrieved from
-
Reddit. (2022). Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation. Retrieved from
-
BenchChem. (n.d.). Optimizing reaction conditions for creating 4-aminopyridine derivatives. Retrieved from
-
ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from
-
OSHA. (2006). PV2143. Retrieved from
-
Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry. Retrieved from
-
Pharma Info. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from
-
Al-Juboori, A. M. J., & Al-Janabi, A. S. M. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from
-
Tian, Z., et al. (2009). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
Sources
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. alkalimetals.com [alkalimetals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Diazotisation [organic-chemistry.org]
- 16. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Comprehensive Characterization of 5-Fluoro-3-methoxypyridin-2-amine: A Multi-technique Approach
An Application Note from the Senior Scientist's Desk
Introduction
5-Fluoro-3-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. The unique arrangement of its functional groups—an amine, a methoxy group, and a fluorine atom on a pyridine core—makes it a valuable building block for synthesizing complex, biologically active molecules.[1][2] The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1]
Given its role as a critical intermediate, ensuring the identity, purity, and stability of this compound is paramount. A comprehensive analytical characterization is not merely a quality control checkpoint but a foundational requirement for reproducible research and development. This guide provides a detailed framework of validated analytical methods, moving beyond simple protocols to explain the scientific rationale behind the instrumental choices and parameter selections. The methods described herein are designed to provide a holistic understanding of the molecule, from structural confirmation to quantitative purity assessment.
Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is the cornerstone of analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Chemical Formula | C₆H₇FN₂O | [3] |
| Molecular Weight | 142.13 g/mol | [3] |
| CAS Number | 1097264-90-8 | [3] |
| Appearance | Solid (typically white to off-white powder) | [4] |
| Predicted XlogP | 0.6 | [5] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | [4] |
| InChI Key | HDEPDCIKNFFYSO-UHFFFAOYSA-N | [5] |
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for separating the primary compound from synthesis-related impurities, degradants, or isomers. We will detail two orthogonal methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. For a polar, basic compound like this compound, a reversed-phase C18 column is a suitable starting point. The inclusion of a buffer in the mobile phase is critical to ensure sharp, symmetrical peak shapes by suppressing the ionization of the amine group.[6][7]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 150 mm x 4.6 mm, 3.5 µm particle size Provides excellent resolving power and is a robust, common stationary phase for reversed-phase chromatography. Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid) Ammonium formate is a volatile buffer compatible with mass spectrometry if LC-MS is desired.[7] The acidic pH ensures the amine is protonated, leading to consistent retention and peak shape. Mobile Phase B Acetonitrile A common organic modifier with good UV transparency and elution strength. Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B A gradient elution ensures that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. Column Temperature 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. Detection UV at 275 nm Aminopyridine derivatives typically exhibit strong UV absorbance.[7] A PDA detector allows for peak purity analysis across a spectrum. | Injection Volume | 5 µL | A small injection volume prevents column overloading. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability and Validation:
-
Tailing Factor: The peak for the main analyte should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: The column efficiency should be >2000 theoretical plates for the analyte peak.
-
Repeatability: Five replicate injections of the standard solution should show a Relative Standard Deviation (RSD) of <1.0% for the peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable impurities. Given its structure, this compound is amenable to GC analysis without derivatization.[8][9] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
GC-MS Conditions:
Parameter Condition Rationale Column HP-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness A general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.[8] Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample without thermal degradation. Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min The initial hold allows for solvent focusing, while the ramp separates compounds based on their boiling points. Injection Mode Split (50:1) A split injection prevents column overloading and ensures sharp peaks for the major component. MS Source Temp 230 °C Standard temperature to promote ionization while minimizing thermal degradation within the source. MS Quad Temp 150 °C Standard quadrupole temperature. Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching. | Scan Range | 40-450 m/z | Covers the molecular ion of the target compound and potential lower-mass fragments and impurities. |
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved. Filtration is generally not required if the sample dissolves completely.
-
Definitive Structural Elucidation
While chromatography provides purity data, spectroscopy is required for unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular skeleton.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Expected Spectral Features:
-
¹H NMR: Will show distinct signals for the two aromatic protons on the pyridine ring, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The chemical shifts and coupling constants (J-values) between the aromatic protons and the fluorine atom will be diagnostic.
-
¹³C NMR: Will show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.[10]
-
¹⁹F NMR: Will show a single resonance for the fluorine atom. The coupling of this fluorine to adjacent protons will provide further structural confirmation.[10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
-
Instrumentation:
-
FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact and collect the spectrum.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group 3450-3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 3100-3000 C-H Stretch Aromatic Ring 2950-2850 C-H Stretch Methoxy Group (-OCH₃) 1640-1590 C=C and C=N Stretch Pyridine Ring 1620-1550 N-H Bend Primary Amine (-NH₂) 1250-1200 C-O Stretch (asymmetric) Aryl Ether | 1100-1000 | C-F Stretch | Aryl Fluoride |
These vibrational frequencies are based on typical ranges for substituted pyridines and aromatic amines.[12][13][14]
Integrated Analytical Workflow
For comprehensive characterization, these techniques should be used in a logical sequence. A typical workflow ensures that each analytical question is answered efficiently, from initial identity confirmation to final purity certification.
Caption: Integrated workflow for the comprehensive characterization of this compound.
References
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
- PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- PubChem. 5-Fluoro-3-methoxy-2-pyridinemethanamine.
- SIELC Technologies. 2-Aminopyridine.
- PubChemLite. This compound (C6H7FN2O).
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC and LC Analysis.
- ResearchGate. Accuracy of method for 2-aminopyridine.
- ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
- PAN. Infrared Absorption Spectra of Quaternary Salts of Pyridine.
- PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
- Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d.
- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy.
- ResearchGate. FTIR spectrum for Pyridine.
- PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine.
- Journal of the American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.
- Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine.
- Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
- AMERICAN ELEMENTS. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- Universität Münster. New method for introducing fluorinated components into molecules.
- The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.
- PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
- ACS Publications. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions.
- OUCI. Analytical Chemistry of Fluorine and Fluorine-containing Compounds.
- SpectraBase. 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. americanelements.com [americanelements.com]
- 4. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 6. helixchrom.com [helixchrom.com]
- 7. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. rsc.org [rsc.org]
- 11. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Fluoro-3-methoxypyridin-2-amine as a Building Block for Kinase Inhibitors
Introduction: The Strategic Value of Fluorinated Aminopyridines in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery. Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have revolutionized targeted therapy.
Within the landscape of kinase inhibitor scaffolds, the 2-aminopyridine core has emerged as a "privileged" structure. This is largely due to its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This interaction is a cornerstone of potent and selective kinase inhibition.
The strategic functionalization of this core is paramount for optimizing potency, selectivity, and pharmacokinetic (ADME) properties. This is where 5-Fluoro-3-methoxypyridin-2-amine presents itself as a high-value building block for medicinal chemists. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity through unique non-covalent interactions.[1][2] Concurrently, the methoxy group can improve solubility and provides an additional vector for interaction within the target's binding site.
This guide provides a comprehensive overview of the properties, synthetic utility, and strategic application of this compound in the design and synthesis of next-generation kinase inhibitors.
Part 1: Physicochemical Properties and Design Rationale
This compound (CAS: 1097264-90-8) is a commercially available reagent, making it a readily accessible starting point for discovery campaigns.[3] Its unique substitution pattern offers a compelling combination of features for kinase inhibitor design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1097264-90-8 | [4] |
| Molecular Formula | C₆H₇FN₂O | [3] |
| Molecular Weight | 142.13 g/mol | [5] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | ≥95% | [3] |
The strategic placement of the substituents provides a clear rationale for its use:
-
2-Amino Group: The primary amine serves as the key hinge-binding element. It is also the primary handle for synthetic elaboration, most commonly through amide bond formation or N-arylation reactions.
-
3-Methoxy Group: This electron-donating group can influence the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group. It can also serve as a hydrogen bond acceptor and occupy hydrophobic pockets within the kinase active site.
-
5-Fluoro Group: The high electronegativity of fluorine can lower the pKa of the pyridine ring, which can improve cell permeability by reducing the proportion of protonated species at physiological pH.[2] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism.[6]
Caption: Key pharmacophoric features of the building block.
Part 2: Synthetic Protocols for Library Development
The derivatization of this compound is primarily achieved through reactions at the 2-amino position and, following halogenation, at other positions on the pyridine ring. Below are robust, field-proven protocols for key transformations.
Protocol 1: Amide Bond Formation via Acyl Fluoride Intermediate
Standard amide coupling reagents (e.g., HATU, HOBt) can sometimes be inefficient with electron-deficient anilines. An alternative, robust protocol involves the in-situ generation of an acyl fluoride, which is highly reactive towards the aminopyridine.[7]
Materials:
-
Carboxylic acid of interest
-
Cyanuric fluoride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add pyridine (1.2 equiv) followed by cyanuric fluoride (0.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(5-fluoro-3-methoxypyridin-2-yl)amide.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
To introduce aryl or heteroaryl diversity at other positions, the pyridine ring must first be halogenated (e.g., at the 4- or 6-position). Assuming a precursor such as 4-bromo-5-fluoro-3-methoxypyridin-2-amine is synthesized, the following Suzuki coupling protocol can be applied. This protocol is adapted from methods used for structurally similar chloropyridines.[8][9]
Materials:
-
Halogenated this compound derivative (e.g., 4-bromo-) (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, degassed)
Procedure:
-
In an oven-dried Schlenk flask, combine the halogenated aminopyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig N-Arylation
This powerful palladium-catalyzed reaction allows for the coupling of the 2-amino group with aryl or heteroaryl halides, providing an alternative route to complex inhibitors.[10]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium pre-catalyst, ligand, and base.
-
Add the aryl halide, followed by this compound.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for completion.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by flash column chromatography to yield the N-arylated product.
Caption: General workflow for inhibitor library synthesis.
Part 3: Case Study - Application in PI3K/mTOR Inhibitor Scaffolds
While direct examples are emerging, the utility of this building block can be illustrated by its application in scaffolds targeting the PI3K/mTOR pathway. A scaffold hopping strategy from known inhibitors led to the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[11] The synthesis involves coupling a halogenated methoxypyridine core with a second fragment via Suzuki coupling.
Hypothetical Synthesis based on Published Scaffolds:
A plausible route to a novel inhibitor could involve the Suzuki coupling of a boronic ester derivative of this compound with a suitable halogenated heterocyclic core, followed by further functionalization.
Table 2: Representative PI3K/mTOR Inhibitor Activity Data This data is for analogous sulfonamide methoxypyridine derivatives to demonstrate scaffold potential.[11]
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |
| 22c | 0.22 | 23 | 20 |
| HS-173 | ~0.8 | - | - |
| Compound 2 | 0.2 | - | 10 |
Data extracted from reference[11] for context.
Part 4: Biological Evaluation and Relevant Signaling Pathways
Once synthesized, novel compounds derived from this compound must be evaluated for their inhibitory activity against a panel of kinases.
General Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for determining inhibitor potency (IC₅₀).
-
Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure: a. Serially dilute test compounds in DMSO and add to a 384-well assay plate. b. Add the kinase, biotinylated substrate, and ATP to initiate the reaction. Incubate at room temperature. c. Stop the reaction by adding EDTA. d. Add the detection reagents (europium-labeled antibody and SA-APC). Incubate to allow binding. e. Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Targeted Signaling Pathways
Aminopyridine scaffolds are prevalent in inhibitors targeting key oncogenic driver kinases such as ALK, ROS1, and TRK, which are often activated by chromosomal rearrangements in cancers like non-small cell lung cancer (NSCLC).[12][13][14]
ALK Signaling: Anaplastic Lymphoma Kinase (ALK) fusions (e.g., EML4-ALK) lead to constitutive kinase activity, driving cell proliferation and survival primarily through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][15]
Caption: Simplified ALK signaling pathway and point of inhibition.
ROS1 and TRK Signaling: Similar to ALK, ROS1 and TRK fusions activate downstream pathways including PI3K/AKT and MAPK to promote tumorigenesis.[13][16][17] Inhibitors designed from the this compound scaffold are expected to target the ATP-binding site of these kinases, blocking the initiation of these oncogenic signals.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the rapid development of novel kinase inhibitors. The combination of a proven hinge-binding motif with functionality that confers desirable physicochemical and pharmacokinetic properties makes it an attractive starting point for lead discovery programs. The synthetic protocols outlined herein provide a robust foundation for creating diverse chemical libraries targeting a range of kinases. As the demand for more selective and potent targeted therapies continues to grow, the intelligent application of such versatile building blocks will be crucial in advancing the fight against cancer and other diseases driven by aberrant kinase activity.
References
- Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. PubMed. [Link]
- Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signalling in development and disease. PMC. [Link]
- Thiele, C. J., et al. (2009). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. PMC. [Link]
- Mullard, A. (2012). The role of fluorine in medicinal chemistry. PubMed. [Link]
- ResearchGate. (n.d.). ALK signaling pathways and the important downstream targets of ALK.
- Gillis, E. P., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Marchetti, P., et al. (2010). Inhibition of ALK Signaling for Cancer Therapy. AACR Journals. [Link]
- ResearchGate. (n.d.). ALK signaling pathway. ALK activates multiple pathways, including...
- Drilon, A., & Ou, S. I. (2014). Molecular Pathways: ROS1 Fusion Proteins in Cancer. AACR Journals. [Link]
- Cocco, E., et al. (2018). Inhibiting TRK Proteins in Clinical Cancer Therapy. MDPI. [Link]
- ResearchGate. (n.d.). ROS1-positive non-small cell lung cancer (NSCLC): Biology, Diagnostics, Therapeutics and Resistance.
- Facchinetti, F., et al. (2022).
- OncLive. (n.d.). ROS1 - Biomarker Consortium. OncLive. [Link]
- Hegde, A., & O'Brien, T. (2018).
- CP Lab Safety. (n.d.). This compound, 95% Purity, C6H7FN2O, 1 gram. CP Lab Safety. [Link]
- Lead Sciences. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine. Lead Sciences. [Link]
- Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]
- CRO SPLENDID LAB. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine. CRO SPLENDID LAB. [Link]
- ResearchGate. (n.d.). IC50 values for FAK inhibitors.
- Meyers, C. L., et al. (2000).
- Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- Last, N. B., et al. (2011). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. [Link]
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Yu, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
- ResearchGate. (n.d.). The reported scaffolds of JNK inhibitors and range of their inhibitory activity (IC50 values).
- CP Lab Safety. (n.d.). 2-Fluoro-5-methoxypyridine, min 98%, 1 gram. CP Lab Safety. [Link]
- ResearchGate. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines.
- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]
- National Center for Biotechnology Information (US). (2010). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- El-Gazzar, A. B. A., et al. (2016). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC. [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Paruch, K., et al. (2019).
- Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
- ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
- Abdel-Gawad, H., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
- MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer | MDPI [mdpi.com]
- 7. 5-Fluoro-2-methoxypyridin-3-amine [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibiting TRK Proteins in Clinical Cancer Therapy [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Pyridines
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine rings are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies for the synthesis of substituted pyridines, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[3][4][5]
However, the unique electronic properties of the pyridine ring present distinct challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6][7] This phenomenon, often termed the "2-pyridyl problem," is particularly pronounced for substitutions at the C2 and C6 positions and has historically made these couplings notoriously difficult.[1][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the nuances of palladium-catalyzed cross-coupling reactions involving substituted pyridines. We will delve into the mechanistic underpinnings, provide field-proven protocols for key transformations, and offer a detailed troubleshooting guide to overcome common experimental hurdles.
The Mechanistic Heart of Pyridine Cross-Coupling: The Catalytic Cycle
Understanding the fundamental mechanism is critical to rational problem-solving and optimization. The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions consists of three primary steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The pyridine nitrogen, however, adds a layer of complexity. Its ability to act as a ligand for the palladium center can divert the catalyst from the productive cycle into inactive off-cycle species. The key to successful pyridine coupling lies in minimizing this inhibitory interaction.
The Role of Ligands: The Decisive Factor
The choice of ligand is arguably the most critical parameter in overcoming the challenges of pyridine cross-coupling.[9] Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often essential.[6][7]
Causality of Ligand Choice:
-
Steric Bulk: Large, sterically demanding ligands create a "pocket" around the palladium center. This steric hindrance physically blocks the pyridine nitrogen from coordinating to the metal, thereby preventing catalyst inhibition.
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom. This enhances the rate of the crucial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides, and facilitates the final reductive elimination step.[9]
Key Cross-Coupling Methodologies and Protocols
We present detailed, validated protocols for three of the most widely used palladium-catalyzed reactions for pyridine functionalization: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl linkages and is extensively used in drug discovery.[10][11] The primary challenge with pyridine substrates is the instability of the requisite pyridylboronic acids, which are prone to protodeboronation.[1][8]
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is optimized for a challenging 2-substituted pyridine electrophile.
Reagents and Equipment:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane (to make a ~0.2 M solution).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.
Data Summary: Optimizing Suzuki-Miyaura Conditions
| Parameter | Condition A | Condition B | Condition C (Optimized) | Rationale & Outcome |
| Pd Source | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ | Pd(OAc)₂ is an air-stable precursor that is efficiently reduced in situ. |
| Ligand | PPh₃ | dppf | XPhos | Bulky, electron-rich XPhos prevents catalyst inhibition by the pyridine N and accelerates the catalytic cycle.[6][7] |
| Base | Na₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₃PO₄ is a strong, non-nucleophilic base that effectively promotes the transmetalation step. |
| Solvent | Toluene/H₂O | THF | 1,4-Dioxane | Dioxane offers good solubility for reagents and is suitable for higher reaction temperatures. |
| Temperature | 80 °C | 80 °C | 100 °C | Higher temperature increases reaction rate, often necessary for activating less reactive halides. |
| Yield (%) | < 20% | ~45% | > 90% | Optimized conditions overcome common failure points, leading to high conversion. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in pharmaceuticals.[3][12] When coupling amines to halopyridines, catalyst inhibition is a primary concern, and for volatile amines, specialized equipment is required.[3][13][14]
Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine (Methylamine)
This protocol is adapted for volatile amines, which require a sealed-tube setup to prevent evaporation.[14]
Reagents and Equipment:
-
2-Bromopyridine
-
Methylamine (2.0 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ace-Thred® heavy-walled sealed tube
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Setup: To a clean, dry Ace-Thred® sealed tube, add 2-bromopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOt-Bu (2.0 equiv).[14]
-
Solvent Addition: Add anhydrous toluene.
-
Amine Addition: Add the methylamine solution (5.0 equiv).
-
Sealing and Reaction: Quickly and securely seal the tube with the threaded cap and PTFE bushing. Heat the reaction at 80 °C overnight (approx. 14 hours).[14] CAUTION: Reactions in sealed tubes are under pressure. Use a blast shield.
-
Work-up: Cool the tube to room temperature before opening. Carefully open the tube in a well-ventilated fume hood. Dilute the reaction mixture with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield 2-(methylamino)pyridine.
Sonogashira Coupling: Building C(sp²)–C(sp) Bonds
The Sonogashira reaction provides a powerful route to arylalkynes, which are versatile intermediates in organic synthesis.[15][16][17] The reaction typically employs a dual-catalyst system of palladium and copper(I).[16]
Protocol: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene
Reagents and Equipment:
-
3-Iodopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line apparatus
Step-by-Step Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add 3-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base: Add degassed THF and triethylamine (2.0 equiv). Triethylamine serves as both the base and a solvent.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove solids. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water, and purify by flash column chromatography to yield 3-(phenylethynyl)pyridine.
Troubleshooting Guide: Overcoming Common Challenges
Low yields in palladium-catalyzed reactions with pyridines are a frequent and frustrating issue.[6] A systematic approach to troubleshooting is essential.
| Problem | Potential Cause(s) | Proposed Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation: The pyridine substrate or product is inhibiting the Pd catalyst.[6][7] | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, SPhos) to shield the palladium center. Increase ligand-to-palladium ratio. |
| 2. Inactive Catalyst: The Pd(0) active species has been oxidized by atmospheric oxygen. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (Ar or N₂).[7] | |
| 3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation); base is old or wet. | Use fresh, high-purity reagents. Store boronic acids in a desiccator. Use freshly opened or dried base. | |
| Formation of Byproducts | 1. Homocoupling (Suzuki): Oxidative coupling of the boronic acid. | Improve degassing procedures.[7] Lowering the reaction temperature may also help. |
| 2. Hydrodehalogenation: The starting halide is reduced instead of coupled. | This often points to catalyst decomposition or issues with the transmetalation step. Re-evaluate the ligand, base, and solvent system. | |
| Reaction Stalls | 1. Catalyst Decomposition: Formation of palladium black (inactive aggregated palladium).[6] | Lower the reaction temperature.[6] Ensure an adequate ligand-to-palladium ratio is maintained throughout the reaction. |
| 2. Poor Solubility: Reagents, particularly the base, are not sufficiently soluble. | Choose a solvent system where all components are soluble at the reaction temperature. For some Suzuki reactions, a biphasic system (e.g., Toluene/H₂O) is effective. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. Success in this area hinges on a solid understanding of the underlying catalytic cycle and a strategic approach to overcoming the inherent challenges posed by the pyridine ring. The judicious selection of bulky, electron-rich ligands is paramount to preventing catalyst inhibition and achieving high reaction efficiency. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists to navigate the complexities of these powerful transformations, ultimately accelerating research and development in the pharmaceutical and materials science sectors.
References
- Feng, Z. et al. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Li, W. et al. (2006). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Levin, S. et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Gros, P. et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- D'yakonov, V. A. et al. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. BenchChem.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Willis, M. C. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Chen, J. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Gauthier, D. R. et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Comprehensive Protocols for the Safe Handling, Storage, and Use of 5-Fluoro-3-methoxypyridin-2-amine
An Application Guide for Researchers
Abstract: This document provides a detailed guide for the safe handling, storage, and use of 5-Fluoro-3-methoxypyridin-2-amine (CAS No. 1097264-90-8). Designed for researchers, scientists, and drug development professionals, these application notes synthesize critical safety data with field-proven protocols. The guide emphasizes the causality behind experimental choices to ensure both personal safety and experimental integrity. All protocols are designed as self-validating systems, supported by authoritative references.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted aminopyridine, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the pharmacokinetic properties of derivative molecules, making this a compound of interest in drug discovery.[1] Understanding its fundamental properties is the first step in ensuring its safe and effective use.
Quantitative data for this specific compound is not extensively published. The following table summarizes available information from chemical suppliers.[2]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Amino-5-fluoro-3-methoxypyridine, 5-fluoro-3-methoxy-2-pyridinamine | [2] |
| CAS Number | 1097264-90-8 | [2] |
| Molecular Formula | C₆H₇FN₂O | [2] |
| Molecular Weight | 142.13 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥95% (Typical) | |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Not Available (Expected to be soluble in organic solvents like Chloroform and Methanol based on similar structures) | [3] |
Section 2: GHS Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is critical for risk mitigation. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity upon ingestion.
| GHS Classification | Hazard Statement | Implication and Rationale |
| Pictogram | GHS07 (Exclamation Mark)[2] | Represents non-fatal but significant hazards such as irritation, sensitization, and acute toxicity. |
| Signal Word | Warning [2] | Indicates a moderate level of hazard. |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Ingestion can lead to adverse health effects. This necessitates strict hygiene protocols and prohibits eating or drinking in the laboratory. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Direct contact with the skin is likely to cause redness, itching, or inflammation. This mandates the use of appropriate gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. Chemical safety goggles are mandatory. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be done in a certified chemical fume hood. |
Section 3: Risk Assessment and Mitigation Workflow
Before any experiment, a systematic risk assessment is essential. This workflow ensures that all hazards are identified and controlled. The goal is to create a closed system of work where exposure is minimized at every step, from receiving the compound to its final disposal.
Caption: Risk assessment workflow for this compound.
Section 4: Protocols for Safe Handling and Use
Adherence to standardized protocols is the most effective way to prevent laboratory accidents.
Personal Protective Equipment (PPE) Protocol
-
Rationale: A multi-layered PPE approach is required to prevent skin, eye, and respiratory exposure, consistent with the compound's hazard profile.[4]
-
Protocol:
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. For prolonged work or when using aggressive solvents, consult a glove compatibility chart. Change gloves immediately if contamination is suspected.
-
Body Protection: Wear a flame-retardant lab coat, fully buttoned. Ensure clothing covers all exposed skin.
-
Respiratory Protection: Not typically required if all work with the solid is performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[5]
-
Engineering Controls Protocol
-
Rationale: Engineering controls are the primary line of defense, designed to contain the hazard at its source and minimize the concentration of airborne contaminants in the laboratory.
-
Protocol:
-
Chemical Fume Hood: All procedures that involve handling the solid compound (e.g., weighing, transferring, preparing solutions) must be performed in a properly functioning chemical fume hood with a face velocity between 80-120 feet per minute (fpm).
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been tested within the last month.[6]
-
Protocol for Weighing and Solution Preparation
-
Rationale: This protocol is designed to minimize the generation of dust and prevent cross-contamination during the preparation of stock solutions.
-
Protocol:
-
Preparation: Place a calibrated analytical balance inside the chemical fume hood. Use an anti-static weighing dish or boat to prevent dispersal of the fine powder.
-
Weighing: Carefully transfer the desired amount of this compound to the weighing dish using a clean spatula. Close the primary container immediately after dispensing.
-
Dissolution: a. Select a volumetric flask of the appropriate size. b. Add the solvent to the flask, filling it to approximately 75% of its final volume. c. Carefully transfer the weighed solid into the flask. d. Stopper the flask and gently swirl or sonicate until the solid is fully dissolved. e. Once dissolved, add solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.
-
Verification and Labeling: Visually confirm that no solid particles remain. Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
-
Section 5: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring laboratory safety.
-
Rationale: Aminopyridines can be sensitive to light, air, and moisture. The recommended storage conditions aim to mitigate these factors to prevent degradation.
-
Protocol:
-
Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). This prevents potential oxidation.
-
Temperature: Store at room temperature. Avoid excessive heat, which could accelerate degradation.
-
Light: Keep the container in a dark place, such as inside a cabinet, to prevent photochemical reactions.
-
Inventory: Log the compound in your chemical inventory system upon receipt and update the amount after each use.
-
Section 6: Emergency Procedures
Immediate and correct response to an accidental exposure or spill is critical. All personnel must be familiar with these procedures.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to spills or exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8]
Section 7: Waste Disposal
-
Rationale: Chemical waste must be disposed of in accordance with institutional, local, and national regulations to prevent environmental contamination and ensure safety.
-
Protocol:
-
Segregation: Dispose of unused solid compound and any materials heavily contaminated with it (e.g., weighing boats, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Solvent Waste: Halogenated organic waste (solvents containing fluorine) should be collected in a separate, appropriately labeled container from non-halogenated waste.
-
Disposal Request: Once the waste container is full, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department. Do not pour any chemical waste down the drain.
-
References
- Lead Sciences. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- American Elements. (n.d.). This compound.
- GHC. (2022).
- Airgas. (n.d.). Halocarbon 134a (1,1,1,2-Tetrafluoroethane) - SAFETY DATA SHEET.
- Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine.
- PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information.
- GHC. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ch [fishersci.ch]
Technical Guide for Researchers: 5-Fluoro-3-methoxypyridin-2-amine in Drug Discovery and Development
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the procurement and utilization of 5-Fluoro-3-methoxypyridin-2-amine. This versatile fluorinated pyridine derivative serves as a critical building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.
Introduction and Physicochemical Properties
This compound (CAS: 1097264-90-8) is a substituted pyridine featuring a fluorine atom at the 5-position, a methoxy group at the 3-position, and an amine group at the 2-position.[1] This unique arrangement of functional groups imparts desirable electronic properties and multiple reactive sites, making it a valuable intermediate in medicinal chemistry. The pyridine core is a common motif in numerous approved drugs, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[2][3] The methoxy group can also influence the molecule's conformation and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1097264-90-8 | [1] |
| Molecular Formula | C₆H₇FN₂O | [1] |
| Molecular Weight | 142.13 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | |
| Synonyms | 2-Amino-5-fluoro-3-methoxypyridine | [2] |
Sourcing and Procurement of this compound
The reliable acquisition of high-purity starting materials is paramount for reproducible and successful synthetic campaigns. This compound is available from several reputable chemical suppliers. When purchasing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Table 2: Representative Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | Inquire |
| BenchChem | Inquire | Inquire |
| BLDpharm | 97% | Inquire |
| American Elements | To specification | Research and bulk |
| CymitQuimica | 98% | Inquire |
Note: Availability and purity may vary. Researchers should contact suppliers directly for current information.
Proposed Synthesis Protocol
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible multi-step synthetic route can be proposed based on established methodologies for analogous substituted pyridines.[4][5][6] The following protocol is a representative, conceptual pathway.
Caption: Proposed synthetic workflow for this compound.
Step 1: Bromination of 2-Amino-5-fluoropyridine
This initial step involves the regioselective bromination of the starting material, 2-amino-5-fluoropyridine, at the 3-position.
-
Materials: 2-Amino-5-fluoropyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-3-bromo-5-fluoropyridine.
-
Step 2: Methoxylation of 2-Amino-3-bromo-5-fluoropyridine
The final step is a copper-catalyzed nucleophilic substitution of the bromine atom with a methoxy group.
-
Materials: 2-Amino-3-bromo-5-fluoropyridine, Sodium methoxide (NaOMe), Copper(I) iodide (CuI), Methanol.
-
Procedure:
-
To a sealed reaction vessel, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq), sodium methoxide (1.5 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous methanol as the solvent.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Spectroscopic Characterization (Predicted)
Mass Spectrometry: Predicted m/z values for various adducts of this compound are available, which can aid in its identification.[7]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 143.06152 |
| [M+Na]⁺ | 165.04346 |
| [M-H]⁻ | 141.04696 |
NMR Spectroscopy: The 1H and 13C NMR spectra would be expected to show characteristic signals for the aromatic protons and carbons, as well as the methoxy and amine groups, with coupling patterns influenced by the fluorine atom.
Applications in Drug Development: Cross-Coupling Reactions
This compound is an ideal substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The amino group provides a handle for further derivatization, for example, through Buchwald-Hartwig amination, while the pyridine nitrogen can act as a directing group in C-H activation reactions.
Caption: Key cross-coupling reactions utilizing this compound.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the N-arylation or N-alkylation of this compound.
-
Materials: this compound, Aryl or alkyl halide (e.g., bromide or iodide), Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl/alkyl halide (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
-
The resulting N-substituted 5-fluoro-3-methoxypyridin-2-amines can serve as advanced intermediates in the synthesis of kinase inhibitors and other biologically active molecules. The strategic placement of the substituents on the pyridine ring allows for fine-tuning of the molecule's interaction with its biological target.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- PubChem. (n.d.). This compound.
- American Elements. (n.d.). This compound | CAS 1097264-90-8.
- CRO SPLENDID LAB. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- MySkinRecipes. (n.d.). 5-Fluoro-2-methoxypyridin-3-amine.
- PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
- ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine.
- Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
- National Center for Biotechnology Information. (2011). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
Sources
- 1. This compound | 1097264-90-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Fluoro-2-methoxypyridin-3-amine [myskinrecipes.com]
- 4. PubChemLite - 5-fluoro-2-methoxypyridin-3-amine (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Fluoro-3-methoxypyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methoxypyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and achieve high yields of your target compound with excellent purity.
Introduction: The Importance of this compound
This compound is a highly functionalized pyridine derivative. Such scaffolds are crucial building blocks in medicinal chemistry and materials science. The specific arrangement of the fluoro, methoxy, and amino groups offers a unique electronic and steric profile, making it a valuable intermediate for developing novel pharmaceutical agents and other advanced materials. The introduction of a fluorine atom, in particular, is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[1]
This guide provides practical solutions to common issues encountered during its multi-step synthesis, ensuring a more efficient and predictable laboratory workflow.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis. A logical, stepwise approach to a multi-step synthesis is often the most reliable.[2] The following troubleshooting advice is structured around key transformations commonly used to build this molecule.
Q1: I'm experiencing a very low yield during the fluorination step. What's going wrong?
Low yield in fluorination is a frequent challenge, often stemming from reagent choice, reaction conditions, or the stability of intermediates.[3]
Potential Cause 1: Inefficient Fluorinating Reagent or Conditions The choice of fluorinating agent is critical. For heteroaromatic systems, electrophilic fluorinating agents like Selectfluor or nucleophilic sources in combination with diazotization (Schiemann-type reaction) are common.
-
Solution:
-
Anhydrous Conditions: Many fluorination reactions are highly sensitive to moisture.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Acetonitrile is often a suitable solvent for fluorination reactions.[3]
-
Reagent Selection: If using an electrophilic agent like Selectfluor, ensure its compatibility with your solvent, as it can react exothermically with DMF, pyridine, and DMSO.[3] For substrates sensitive to oxidation, consider milder conditions.
-
Direct C-H Fluorination: Reagents like Silver(II) Fluoride (AgF₂) can be effective for direct fluorination of C-H bonds adjacent to the nitrogen in pyridines.[1] This method often proceeds at ambient temperature and is tolerant of various functional groups.[1]
-
Potential Cause 2: Incomplete Diazotization (Schiemann-type reaction) If you are converting an amino group to the fluoride via a diazonium salt, incomplete formation of this intermediate is a common point of failure.
-
Solution:
-
Temperature Control: The diazotization of aryl amines requires low temperatures, typically between -5 to 0°C, to prevent the premature decomposition of the unstable diazonium salt.[4][5]
-
Acidic Conditions: The reaction requires a strong acidic medium. Ensure the correct stoichiometry of nitrous acid (often generated in situ from sodium nitrite and a strong acid) is used.[5]
-
Potential Cause 3: Formation of Byproducts Side reactions can consume your starting material or product, leading to diminished yields.
-
Solution:
-
Lower Temperature: Running the reaction at a lower temperature can often suppress the formation of unwanted byproducts.[3]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Q2: My final product is contaminated with regioisomers. How can I improve selectivity?
Regioisomer formation is a classic challenge in the synthesis of polysubstituted aromatic and heteroaromatic compounds.[6]
Potential Cause 1: Poor Regiocontrol in Electrophilic Substitution Steps like nitration or halogenation are governed by the directing effects of the substituents already present on the pyridine ring.
-
Solution:
-
Understand Directing Effects: The methoxy group is an ortho-, para-director, while the amino group is a strong activator. Conversely, a fluorine atom is deactivating but ortho-, para-directing. The position of these groups will dictate the site of the next substitution. Plan your synthetic route to leverage these electronic effects.[3][7]
-
Choice of Reagent: The selectivity of a reaction can sometimes be tuned by the choice of reagent. For example, different fluorinating reagents can exhibit different regioselectivities.[3]
-
Potential Cause 2: Non-selective C-H Functionalization If using a direct C-H activation/fluorination strategy, multiple C-H bonds may be reactive.
-
Solution:
Q3: I'm struggling with the purification of the final product. What can I do?
The basicity of the pyridine nitrogen can complicate purification, especially with silica gel chromatography.[8]
-
Solution 1: Mitigate Tailing in Column Chromatography
-
The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups of silica gel, causing significant tailing. To counter this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[8] This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Solution 2: Use an Alternative Stationary Phase
-
If triethylamine is incompatible with your molecule or subsequent steps, consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).
-
-
Solution 3: Crystallization
-
If your product is a solid, crystallization can be a highly effective method for achieving high purity.[8] Perform a systematic solvent screen to find a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, ethanol/water) from which your product crystallizes well, leaving impurities behind in the mother liquor.
-
Q4: The reaction has stalled and is not proceeding to completion. How can I resolve this?
A stalled reaction can be due to deactivated reagents, suboptimal conditions, or catalyst inhibition.
-
Solution 1: Verify Reagent and Catalyst Activity
-
Ensure that all reagents are fresh and have been stored correctly. For instance, fluorinating agents like AgF₂ are sensitive to moisture and should be handled quickly in the air before being stored in a desiccator.[1] If using a catalyst, ensure it hasn't been poisoned by impurities in the starting materials or solvent.
-
-
Solution 2: Optimize Reaction Temperature and Solvent
-
Some reactions require significant thermal energy to proceed. If the reaction is sluggish at room temperature, consider gently heating it while monitoring for byproduct formation by TLC or LC-MS.[9]
-
The solvent plays a crucial role. Ensure you are using a solvent that can dissolve the reactants and is appropriate for the reaction mechanism (e.g., a polar aprotic solvent for SNAr reactions).
-
-
Solution 3: Monitor Reaction Progress
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step synthetic strategy to prepare this compound?
A robust and predictable method is a stepwise functionalization approach, which offers greater control over the introduction of each group.[2] While multiple routes are possible, a logical sequence starting from a commercially available pyridine derivative is recommended. One such validated approach involves the following key transformations:
-
Nitration: Introduction of a nitro group, which serves as a precursor to the final amine.
-
Halogenation: Introduction of a chlorine or bromine atom as a leaving group for the subsequent methoxylation step.
-
Methoxylation: A nucleophilic aromatic substitution (SNAr) to install the methoxy group.
-
Fluorination: Conversion of another functional group (e.g., a second halogen or an amino group via diazotization) to the fluoro group.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to the desired 2-amino functionality.
This stepwise strategy allows for purification of intermediates and reduces the likelihood of complex isomeric mixtures.[2]
Q2: What are the critical safety precautions I should take during this synthesis?
Safety is paramount. Several reagents used in this type of synthesis carry significant hazards.
-
Fluorinating Agents: Many fluorinating agents are corrosive and/or toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diazonium Salts: Intermediates formed during a Schiemann reaction can be explosive in a dry state.[10] Always keep them in solution and at low temperatures.
-
Hydrazine: If used for amination or other transformations, be aware that hydrazine is highly toxic and a suspected carcinogen.[11]
-
Exothermic Reactions: Some steps, like nitration or certain fluorinations, can be highly exothermic.[8] Use an ice bath for cooling, and add reagents slowly to maintain control over the reaction temperature.
Q3: How do I choose the right analytical technique to monitor my reaction?
Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. It helps you visualize the consumption of starting materials and the formation of products. Using a UV lamp is essential for visualizing the aromatic pyridine rings.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the mass of your product and intermediates, providing strong evidence that the desired transformation is occurring. It is also excellent for tracking the appearance of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide information on both the identity and purity of your components.[3]
Optimized Reaction Conditions for Key Synthetic Steps
The following table summarizes typical conditions for key transformations in pyridine synthesis, which can be adapted for the target molecule.
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |
| Nitration | HNO₃ / H₂SO₄ | - | 0-25 °C | 80-95% | [2] |
| Methoxylation (SNAr) | Sodium Methoxide (NaOMe) | Methanol (MeOH) or DMF | 50-100 °C | 70-90% | [2] |
| Fluorination (Schiemann) | 1. NaNO₂, HBF₄2. Heat | Water / Toluene | 1. 0 °C2. 80-130 °C | 50-70% | [4] |
| Direct C-H Fluorination | AgF₂ | Acetonitrile | 23-32 °C | 60-80% | [1] |
| Nitro Reduction | H₂, Pd/C or SnCl₂ | Ethanol or Ethyl Acetate | 25-50 °C | >90% | [2] |
Visualizing the Troubleshooting Workflow
When faced with a synthetic challenge, a structured approach to problem-solving is essential. The following workflow diagram illustrates a decision-making process for troubleshooting a low-yielding reaction.
Caption: A general workflow for troubleshooting low reaction yields.
Detailed Experimental Protocol: Schiemann Fluorination
This protocol provides a general procedure for the fluorination of an aminopyridine intermediate via the Balz-Schiemann reaction.[4][10]
Warning: This reaction involves potentially explosive diazonium salts and corrosive acids. Perform all steps in a fume hood with appropriate PPE.
-
Diazotization:
-
To a solution of the aminopyridine intermediate (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF₄, 3.0 eq) at 0 °C (ice-salt bath), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise.
-
Maintain the internal temperature below 5 °C throughout the addition.
-
Stir the resulting slurry at 0 °C for 1-2 hours. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.
-
-
Isolation of Diazonium Salt:
-
Filter the cold slurry to collect the diazonium salt.
-
Wash the salt sequentially with cold water, cold methanol, and finally cold diethyl ether to facilitate drying.
-
Crucially, do not allow the salt to become completely dry as it can be explosive. Proceed immediately to the next step.
-
-
Thermal Decomposition:
-
Place the moist diazonium salt in a flask equipped with a reflux condenser.
-
Gently heat the flask in an oil bath to 120-130 °C. The salt will begin to decompose, evolving nitrogen gas.
-
Continue heating until gas evolution ceases (typically 30-60 minutes).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (with 0.5% triethylamine in the eluent, if necessary) to afford the desired fluoropyridine.
-
References
- E-Mawby, R. J., et al. (2010). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC, NIH.
- Various Authors. (N.D.). N-Amino Pyridinium Salts in Organic Synthesis. PMC, PubMed Central.
- Ellman, J. A., et al. (N.D.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Syntheses.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (N.D.). Safety Issues with Pyridine Ring Construction. Wordpress.
- Google Patents. (N.D.). Preparation method of fluoropyridine compounds. CN102898358A.
- ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Michigan State University Chemistry. (N.D.). Reaction of Amines with Nitrous Acid.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 11. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Low Yields in Fluorinated Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in their synthetic routes. The introduction of fluorine into a pyridine scaffold is a critical step in the development of many modern pharmaceuticals and agrochemicals.[1] However, these reactions can be notoriously sensitive to reaction conditions, leading to low yields, complex product mixtures, and purification difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your fluorination reactions.
Section 1: Low or No Product Formation
This is one of the most common issues encountered in fluorinated pyridine synthesis. The root cause often lies in the choice of reagents, reaction conditions, or the nature of the pyridine substrate itself.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction with KF or CsF is giving very low conversion of my chloropyridine starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion in SNAr fluorination of pyridines is a frequent challenge. Several factors could be at play, primarily related to the reactivity of the pyridine ring, the nature of the fluoride source, and the reaction conditions.
-
Insufficient Activation of the Pyridine Ring: The SNAr mechanism relies on the pyridine ring being sufficiently electron-deficient to be attacked by a nucleophile.[2][3] The presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ at the ortho or para positions to the leaving group is crucial for activating the ring towards nucleophilic attack.[2][4] If your substrate lacks these activating groups, the reaction will be sluggish. The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the impact of the leaving group.[5]
-
Ineffective Fluoride Source and Solvent Effects: The nucleophilicity of the fluoride ion is highly dependent on the solvent. In polar protic solvents like water or alcohols, fluoride is heavily solvated through hydrogen bonding, which significantly reduces its nucleophilicity.[6][7][8][9] Therefore, the use of polar aprotic solvents such as DMSO, DMF, or sulfolane is critical.[10]
Furthermore, the solubility of inorganic fluorides like KF and CsF in these solvents can be low. To overcome this, several strategies can be employed:
-
Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., Bu₄NCl), can generate a more soluble and highly reactive "naked" fluoride in situ (e.g., anhydrous tetrabutylammonium fluoride, Bu₄NF).[11][12]
-
Spray-Dried KF: Using spray-dried potassium fluoride, which has a higher surface area and is more reactive, can improve reaction rates.
-
Cesium Fluoride (CsF): CsF is more soluble and generally more reactive than KF in aprotic solvents, though it is also more expensive.[11][12]
-
-
Presence of Water: Trace amounts of water can significantly hinder the reaction by hydrating the fluoride ions and reacting with the activated pyridine substrate. It is crucial to use anhydrous solvents and reagents.
Troubleshooting Workflow for Low SNAr Conversion
Sources
- 1. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medlifemastery.com [medlifemastery.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Minimization of Side Products in Aminopyridine Reactions
Welcome to the Technical Support Center for aminopyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving aminopyridines. Aminopyridines are invaluable building blocks in medicinal chemistry and materials science, but their unique electronic properties can often lead to challenging side reactions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are aminopyridine reactions prone to side products? What makes them different from aniline?
A1: The reactivity of aminopyridines is uniquely complex due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. The pyridine ring is electron-deficient, which deactivates the exocyclic amino group compared to aniline. However, the ring nitrogen itself is a competing nucleophile. This duality is the root cause of many common side reactions.
The key difference from aniline lies in this competing nucleophilicity. In many reactions, such as alkylation or acylation, the pyridine ring nitrogen can react with the electrophile, leading to the formation of pyridinium salts.[3] This reaction pathway is absent in aniline chemistry. The position of the amino group (2-, 3-, or 4-) also significantly influences the electronic properties and steric environment, dictating the regioselectivity and propensity for specific side reactions.[4]
Troubleshooting Guide: Common Side Reactions & Minimization Strategies
Issue 1: Over-alkylation in N-Alkylation Reactions
Q2: I'm attempting a mono-N-alkylation of my aminopyridine, but I'm observing significant amounts of di-alkylated product and even some quaternary pyridinium salt. How can I improve selectivity for the mono-alkylated product?
A2: Over-alkylation is a frequent challenge because the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine.[5] This leads to a second alkylation event. The formation of a quaternary salt indicates that the pyridine ring nitrogen is also reacting.
Causality & Explanation:
-
Increased Nucleophilicity: The first alkyl group added to the amino nitrogen is electron-donating, which increases the electron density and thus the nucleophilicity of the nitrogen, making it more reactive towards a second alkylation.
-
Ring N-Alkylation: The pyridine ring nitrogen's lone pair is available for reaction with strong alkylating agents, forming a pyridinium salt. This is especially prevalent in the absence of a strong base to deprotonate the exocyclic amine.[3]
Minimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Using a slight excess (1.0-1.2 equivalents) is a common starting point, but you may need to use a 1:1 ratio or even a slight excess of the aminopyridine to favor mono-alkylation.[5]
-
Reductive Amination: This is often a more controllable alternative to direct alkylation.[5] React the aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄). This two-step, one-pot process generally provides excellent selectivity for mono-alkylation.
-
Protecting Groups: Consider protecting the amino group with a removable group like Boc (tert-butoxycarbonyl). The protected amine can be alkylated on the pyridine ring if desired, or the protecting group can be removed after another transformation.[5]
-
"Self-Limiting" Alkylation Strategy: A novel approach utilizes N-aminopyridinium salts as ammonia surrogates. This method proceeds through a transient pyridinium ylide intermediate and has been shown to be self-limiting, yielding predominantly the mono-alkylated secondary amine.[6][7][8]
Workflow for Troubleshooting Over-alkylation:
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Improving the purity of synthesized 5-Fluoro-3-methoxypyridin-2-amine
<Technical Support Center: 5-Fluoro-3-methoxypyridin-2-amine >
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to address common purity challenges encountered during and after the synthesis of this valuable building block. Our goal is to provide you with the causal understanding and practical protocols necessary to achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or yellowish solid, not the expected off-white powder. What is the likely cause?
A1: Discoloration is typically due to the presence of oxidized impurities or residual starting materials from synthetic routes that involve nitration followed by reduction. For instance, if a nitropyridine precursor, such as 6-Methoxy-3-nitro-2-pyridinamine, is used, incomplete reduction can leave highly colored nitro-aromatic impurities.[1][2] Additionally, many aminopyridines are susceptible to air oxidation over time, which can also lead to color formation.
Q2: My NMR spectrum shows unidentifiable aromatic signals, although the main peaks for this compound are present. What could these be?
A2: These signals often correspond to regioisomers formed during the synthesis. Depending on the specific synthetic route, substitution reactions on the pyridine ring can sometimes yield small quantities of other isomers.[3] For example, in reactions involving nucleophilic substitution on a multi-fluorinated pyridine, the substitution may not be completely regioselective. It is also possible that unreacted starting materials or key intermediates are present.
Q3: I'm seeing a persistent impurity with a similar polarity to my product on TLC, making column chromatography difficult. What are my options?
A3: When co-eluting impurities are present, standard silica gel chromatography may be insufficient. The first step is to optimize your mobile phase, perhaps by introducing a small amount of a competing amine like triethylamine (TEA) to minimize peak tailing on the silica.[4] If that fails, consider alternative purification strategies. Recrystallization is a powerful technique for removing small amounts of impurities. Alternatively, an acid-base workup can be highly effective for separating a basic amine product from non-basic impurities. For very challenging separations, switching to a different stationary phase, such as alumina or a reversed-phase C18 silica, may be necessary.[5]
Q4: Is an acid-base extraction a viable method for purifying this compound?
A4: Absolutely. As a basic amine, this compound can be effectively purified from neutral or acidic impurities using an acid-base extraction. The crude material can be dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO3), and the purified amine can be back-extracted into an organic solvent.[6]
Section 2: Troubleshooting and Purification Workflow
Achieving high purity often requires a systematic approach. The following workflow provides a logical path from initial purity assessment to a final, high-quality product.
Caption: A decision workflow for purifying this compound.
Guide to Impurity Profiles and Recommended Actions
This table outlines common issues and the most effective first-line purification strategies.
| Observed Issue | Potential Cause(s) | Recommended Primary Action | Secondary Action |
| Significant amount of non-polar starting material | Incomplete reaction. | Column Chromatography | Acid-Base Extraction |
| Presence of colored (yellow/brown) impurities | Incomplete reduction of a nitro precursor; oxidation. | Recrystallization with activated charcoal treatment. | Column Chromatography |
| Product "streaking" or "tailing" on silica TLC | Strong interaction between the basic amine and acidic silica. | Column Chromatography with amine-modified eluent (e.g., 0.5-1% TEA).[4] | Switch to a neutral stationary phase like alumina.[5] |
| Minor impurities with very similar Rf to product | Isomeric byproducts, structurally related impurities. | Recrystallization | Gradient Column Chromatography |
| Crude product is an oil or very low-melting solid | High impurity content preventing crystallization. | Acid-Base Extraction to remove neutral impurities. | Column Chromatography |
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System
Recrystallization is often the most efficient method for removing small amounts of impurities and improving the crystalline form of the final product. The key is selecting a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethyl acetate and heat. If it dissolves readily, ethyl acetate is a good primary solvent. If not, try ethanol or acetone.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Stir and heat gently in a water bath.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: To the hot, clear filtrate, add warm n-hexane dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethyl acetate to re-clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This method is ideal for separating the desired product from impurities with different polarities, such as unreacted starting materials or byproducts.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. A common starting point for aminopyridines is a mixture of Hexane and Ethyl Acetate. If tailing is observed, add 0.5-1% triethylamine (TEA) to the eluent mixture.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "wet slurry" method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, a "dry loading" technique is preferred: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[5]
-
Elution: Begin eluting the column with the chosen solvent system. If the separation is difficult, a solvent gradient can be employed, starting with a less polar mixture and gradually increasing the polarity.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification via Acid-Base Extraction
This chemical method leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
Caption: Workflow diagram for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid. The basic amine will react with the acid and move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the layers. Keep the aqueous layer and discard the organic layer, which contains the neutral/acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide or a saturated sodium bicarbonate solution, until the pH is basic (pH > 10). The free amine will precipitate or form an oil.
-
Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) by shaking the mixture in a separatory funnel. Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
References
- Nakao, K., & Takemoto, T. (2012). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- Anhui Xingyu Chemical Co., Ltd. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents (CN107011254B).
- Wang, J., et al. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
- Movassaghi, M., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LG Life Sciences, Ltd. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents (US20060047124A1).
- Marsilje, T. H., et al. (2008). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.
- Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
- CAS. (n.d.). 6-Methoxy-3-nitro-2-pyridinamine. CAS Common Chemistry.
- Wang, Z., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- MySkinRecipes. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine.
- MySkinRecipes. (n.d.). 5-Fluoro-2-methoxypyridin-3-amine.
- Wikipedia. (n.d.). Pyridine.
- Nanjing Chemlin Chemical Industry Co., Ltd. (2013). Preparation method of fluoropyridine compounds. Google Patents (CN102898358A).
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Uges, D. R., & Bouma, P. (1982). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry.
- Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Menaka, T., & Ramya Kuber, B. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of Pyridine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic processes from the laboratory bench to pilot and commercial-scale production. In the world of pharmaceutical and agrochemical development, the pyridine core is a ubiquitous and vital scaffold.[1][2] However, the journey from a successful lab-scale reaction to a robust, safe, and economical large-scale process is fraught with challenges.[3][4]
This guide provides in-depth, field-proven insights into the common hurdles encountered during the scale-up of pyridine derivative synthesis. We will move beyond simple procedural lists to explore the underlying chemical and engineering principles, ensuring that every recommendation is a self-validating system for success.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield and longer reaction times now that we've moved from a 1L to a 100L reactor for our pyridine synthesis. What are the likely causes?
This is a classic scale-up challenge. What works in glassware often doesn't translate directly to a large-scale reactor. The primary culprits are often related to mass and heat transfer limitations.[3][4]
-
Inadequate Mixing: In a larger vessel, achieving homogenous mixing is more difficult. This can lead to localized concentration gradients of reactants and "hot spots," resulting in the formation of side products and incomplete reactions.[3] The initial Hantzsch synthesis, for example, is a multi-component reaction where poor mixing can disrupt the delicate sequence of condensations, leading to byproducts.[5][6]
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you increase the reactor size. This makes it harder to dissipate the heat generated from exothermic reactions, which are common in pyridine synthesis.[3] Uncontrolled temperature increases can lead to product degradation and the formation of new impurities.[3][4]
Troubleshooting Steps:
-
Characterize Your Reaction's Thermal Profile: Before scaling up, perform reaction calorimetry studies to understand the heat of reaction. This data is crucial for ensuring your large-scale reactor's cooling capacity is sufficient to handle the exotherm.[3]
-
Optimize Agitation: The choice of agitator (impeller type, size, and speed) is critical. For many pyridine syntheses, a pitched-blade turbine or a retreat curve impeller can provide good axial and radial flow, ensuring better homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing at scale.[3]
-
Controlled Reagent Addition: Instead of adding a reactive reagent all at once, add it slowly over time. This allows the cooling system to keep up with the heat being generated, maintaining a stable reaction temperature.[3]
Q2: The impurity profile of our scaled-up batch is different from our lab-scale experiments. Why is this happening and how can we control it?
A change in the impurity profile upon scale-up is a common and serious issue, particularly in pharmaceutical manufacturing where purity is paramount.[3][7] Longer reaction times and temperature fluctuations, as discussed in Q1, are often the root cause.[4]
-
Formation of New Impurities: "Hot spots" or prolonged exposure to heat can drive the reaction down different pathways, leading to the formation of previously unseen impurities.[3]
-
Increased Levels of Existing Impurities: Inefficient mixing can lead to localized excesses of one reactant, which may favor the formation of certain side products.
Troubleshooting and Mitigation Strategy:
A robust impurity profiling study at both the lab and pilot scales is essential. This involves using sensitive analytical techniques like HPLC-MS to identify and quantify all impurities.
| Parameter | Laboratory Scale (1L) | Target for Scale-Up (100L) | Justification |
| Reaction Temperature | 25°C ± 2°C | 25°C ± 1°C | Tighter control is needed to minimize temperature-dependent side reactions. |
| Reagent Addition Time | 10 minutes | 1-2 hours | Controls the exotherm and prevents localized high concentrations of reactants.[3] |
| Agitator Speed | 300 RPM (magnetic stir bar) | 100-150 RPM (overhead stirrer) | The specific RPM will depend on the reactor geometry and agitator design to ensure adequate mixing without excessive shear. |
| Impurity A Level | < 0.1% | < 0.1% | Maintain the established purity profile. |
| Impurity B Level | Not Detected | < 0.05% | Set a limit for any new, process-related impurities. |
Workflow for Impurity Profile Management:
Caption: Workflow for managing impurity profiles during scale-up.
Q3: Our catalyst seems to be deactivating much faster in the larger reactor. What could be the cause?
Catalyst deactivation is a significant challenge that can impact reaction efficiency and process economics.[8][9] Several factors that are exacerbated during scale-up can contribute to this:
-
Localized Overheating: "Hot spots" on the catalyst surface can lead to thermal degradation or sintering of the active sites.
-
Mass Transfer Limitations: If the reactants are not efficiently transported to the catalyst surface, or if products and byproducts are not removed effectively, they can adsorb onto and poison the active sites.[10][11]
-
Impurities in Starting Materials: The quality of raw materials can have a much larger impact at scale. Trace impurities in starting materials or solvents, which were insignificant at the lab scale, can act as catalyst poisons in a larger batch.
Troubleshooting Steps:
-
Thorough Raw Material Qualification: Implement stringent quality control on all incoming raw materials to test for potential catalyst poisons.
-
Improve Mass Transfer: As with yield issues, optimizing agitation is key. For heterogeneous catalysts, ensuring the catalyst particles remain suspended and are well-dispersated is crucial.
-
Catalyst Loading and Bed Design (for fixed-bed reactors): Ensure uniform flow distribution through the catalyst bed to avoid channeling, which can lead to localized deactivation.
Troubleshooting Guides
Issue: Exothermic Runaway During Scale-Up
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
A significant increase in reactor pressure.
-
Visible outgassing or fuming from the reactor.
Underlying Causes: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the reactor's cooling system.[3] This is a critical safety issue.
Immediate Actions & Preventative Measures:
| Immediate Actions (During Event) | Preventative Measures (Before Scale-Up) |
| 1. Stop all reagent feeds immediately. | 1. Conduct a thorough thermal hazard assessment, including reaction calorimetry, to determine the maximum temperature of synthesis reaction (MTSR).[4] |
| 2. Apply maximum cooling to the reactor jacket. | 2. Ensure the reactor's cooling system is adequately sized and has a sufficient safety margin. |
| 3. If necessary, initiate the emergency quench procedure by adding a pre-determined, non-reactive diluent or a reaction inhibitor. | 3. Implement a controlled, slow addition of the limiting reagent to manage the rate of heat generation.[3] |
| 4. Follow all site-specific emergency protocols. | 4. Develop and validate an emergency quench procedure at the lab scale. |
Issue: Difficulties in Product Isolation and Purification
Symptoms:
-
Formation of emulsions during aqueous work-up.
-
Product precipitating as an oil instead of a crystalline solid.
-
Poor separation during column chromatography.[12]
Underlying Causes:
-
Solvent Selection: Solvents that are convenient at the lab scale (e.g., dichloromethane) may be problematic at a larger scale due to safety, environmental, and cost concerns.[3] The choice of a different solvent can affect solubility and partitioning during work-up.
-
Impurity Profile: The presence of new or higher levels of impurities can interfere with crystallization or co-elute with the product during chromatography.[3]
-
pH Sensitivity: The pKa of many pyridine derivatives is in the range of 5-6, meaning their solubility and chromatographic behavior can be highly sensitive to pH.[12]
Troubleshooting Protocol for Purification:
Caption: Decision tree for troubleshooting purification issues.
Detailed Protocol for Addressing Peak Tailing in HPLC: [12]
-
Identify the Cause: Peak tailing for basic compounds like pyridines is often due to interactions between the basic nitrogen and acidic residual silanol groups on the silica-based column.[12]
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using a buffer. This protonates the silanol groups, minimizing their interaction with the pyridine.[12]
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). The TEA will preferentially interact with the active silanol sites, improving the peak shape of your compound.[12]
Safety First: Handling Pyridine and its Derivatives at Scale
Pyridine is a flammable, toxic liquid with a pungent odor.[13][14][15] Handling it safely is of paramount importance.
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, especially when handling open containers.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[13]
-
Storage: Store pyridine in a cool, well-ventilated area away from ignition sources.[13][16]
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source for flammable vapors.[16][17]
-
Disposal: Never dispose of pyridine down the drain. Follow all local regulations for hazardous waste disposal.[13]
Many reagents used in pyridine synthesis, such as hydroxylamine and hydrazine, also have significant hazards and require careful handling.[18] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- National Institutes of Health. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- ACS Publications. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation | ACS Catalysis.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
- ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- National Institutes of Health. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC.
- Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.
- Sigma-Aldrich. (n.d.). Pyridine Biotech grade solvent, = 99.9 110-86-1.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- University of Twente Research Information. (n.d.). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- National Institutes of Health. (n.d.). Pyridine: the scaffolds with significant clinical diversity - PMC.
- ResearchGate. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- National Institutes of Health. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine.
- MDPI. (n.d.). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Organic Letters. (2023). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine.
- Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. consolidated-chemical.com [consolidated-chemical.com]
- 16. lobachemie.com [lobachemie.com]
- 17. carlroth.com [carlroth.com]
- 18. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 5-Fluoro-3-methoxypyridin-2-amine - Stability and Degradation Issues
Welcome to the technical support center for 5-Fluoro-3-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the stability and degradation challenges associated with this compound. Our goal is to equip you with the expertise to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.
Introduction: The Chemical Landscape of this compound
This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry. Its unique electronic properties, conferred by the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom, make it a valuable building block. However, this same combination of functional groups can also render the molecule susceptible to specific degradation pathways. Understanding these potential liabilities is critical for accurate experimental design, from storage and handling to reaction work-up and purification. This guide provides a framework for identifying and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound, drawing upon established principles for analogous compounds.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (room temperature or refrigerated is often recommended)[1]. Aromatic amines can be sensitive to air and light, and proper storage minimizes the risk of oxidative and photodegradation.[2][3][4]
Q2: How stable is this compound in common organic solvents?
A2: While generally stable in common aprotic solvents like THF, DCM, and DMF for immediate use, prolonged storage in solution is not recommended without stability verification. Protic solvents, especially under non-neutral pH, may facilitate hydrolysis. For analytical standards, prepare fresh solutions or store stock solutions at -20°C or below for short periods, minimizing freeze-thaw cycles.
Q3: What is the likely impact of pH on the stability of this compound in aqueous media?
A3: Based on studies of similar aminopyridine and pyrimidinone derivatives, this compound is likely susceptible to pH-dependent degradation.[5] Both strongly acidic and, particularly, alkaline conditions can accelerate hydrolysis.[5][6] The amino group can be protonated at low pH, potentially altering reactivity, while at high pH, deprotonation or hydroxide-mediated nucleophilic attack on the pyridine ring can occur. For aqueous reactions or formulations, maintaining a pH in the neutral to slightly acidic range is generally advisable, though this should be confirmed experimentally.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and heteroatoms are often photosensitive. Fluorinated aromatic compounds can be particularly susceptible to photodegradation, which may involve the cleavage of the carbon-fluorine bond.[7][8] It is crucial to protect the compound, both in solid form and in solution, from direct light exposure by using amber vials or wrapping containers in aluminum foil.
Q5: What are the primary safety precautions when handling this compound?
A5: As with most aromatic amines, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] Work should be conducted in a well-ventilated fume hood to avoid inhalation.[9] Consult the Safety Data Sheet (SDS) for specific handling and toxicity information.
Troubleshooting Guide: Diagnosing Experimental Instability
This section provides a question-and-answer formatted guide to troubleshoot common experimental issues that may arise from the instability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a reaction mixture over time. | Degradation of the starting material or product. This could be due to hydrolysis (if water is present), oxidation (if exposed to air), or photodegradation (if exposed to light). | 1. Analyze a control sample: Monitor a solution of the pure compound under the same reaction conditions (solvent, temperature, atmosphere) but without other reagents. 2. Conduct forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to identify the retention times of potential degradants.[5][6][10][11] 3. Improve inertness: Ensure reactions are run under an inert atmosphere (N₂ or Ar). 4. Protect from light: Use amber glassware or cover reaction vessels with foil. |
| Low or inconsistent yields in reactions. | Decomposition of the starting material before or during the reaction. The reaction conditions (e.g., strong acid/base, high temperature, oxidizing reagents) may be promoting degradation. | 1. Check starting material purity: Confirm the purity of your this compound before use. 2. Modify reaction conditions: Explore milder reaction conditions (lower temperature, alternative reagents). 3. Order of addition: Consider if the order of reagent addition could be exposing the compound to harsh conditions for extended periods. |
| Discoloration of the solid compound or solutions upon storage. | Oxidation or photodegradation. Aromatic amines are prone to forming colored impurities upon oxidation.[12] | 1. Review storage conditions: Ensure the compound is stored in a cool, dark place under an inert atmosphere.[1] 2. Purge solutions: If storing solutions, purging with an inert gas can help minimize oxidation. |
| Difficulty in purifying the desired product, with closely eluting impurities. | Formation of structurally similar degradation products. For example, hydrolysis of the methoxy group to a hydroxyl group would create a more polar compound that may be difficult to separate. | 1. Optimize chromatography: Develop a stability-indicating HPLC method with sufficient resolution to separate the parent compound from its potential degradants. This may involve screening different columns, mobile phases, and gradients.[13] 2. Characterize impurities: If possible, isolate and characterize major impurities by LC-MS or NMR to understand the degradation pathway and inform purification strategy. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways of this compound based on the chemistry of analogous compounds.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 254 nm and 280 nm, or use DAD to assess peak purity.
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure baseline separation of the parent peak from all degradation product peaks.
Conclusion
As a Senior Application Scientist, my recommendation is to approach the use of this compound with a proactive mindset regarding its stability. While a powerful synthetic intermediate, its reactivity profile necessitates careful handling, storage, and experimental design. By understanding the potential for hydrolysis, oxidation, and photodegradation, researchers can implement strategies to mitigate these risks. Employing forced degradation studies and developing a robust, stability-indicating analytical method are not just best practices; they are essential for ensuring the validity and reproducibility of your scientific findings.
References
- Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]
- Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- Ho, T. L., & Olah, G. A. (1976). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, (15), 1373-1376. [Link]
- Guliyev, R. Ya., et al. (2017). KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Science and world, 1(44), 32-36. [Link]
- Panda, M., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid.
- Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484. [Link]
- Katritzky, A. R., et al. (1979). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones.
- ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]
- Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00482-19. [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
- Jabeen, I., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12343–12355. [Link]
- Rawat, T., & Pandey, I. P. (2016).
- Bajaj, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-013. [Link]
- CN109535071B. (2020). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Potter, W. (1991). Pyridine. OSHA Salt Lake Technical Center. [Link]
- US4033975A. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives.
- National Center for Biotechnology Information. (1992). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. [Link]
- Mondal, T., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33–49. [Link]
- Dinç, E., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA, 4(8), FSO324. [Link]
- US4061644A. (1977). Process for the production of 2-amino-3-hydroxypyridines.
- Jabeen, I., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12343-12355. [Link]
- CN109535071A. (2019).
- Mondal, T., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-49. [Link]
- Mondal, T., et al. (2023).
- Jabeen, I., & McNeill, K. (2022). Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. ChemRxiv. [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
- Zhang, L., et al. (2018). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Molecules, 23(10), 2469. [Link]
- Esfahani, E. B. (2022). Photodegradation of Per- and Poly-Fluoroalkyl Substances (PFAS) Using Vacuum-UV (VUV) Radiation. University of British Columbia. [Link]
- Lead Sciences. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine. Lead Sciences. [Link]
- Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- Chen, J., et al. (2020). Synthesis of a thermally stable 2D MOF via neat grinding and annealing of a panel-like triangular ligand with Zn(ii).
- Xu, Y., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 247–252. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. PubChem. [Link]
- De-Vitis, H., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 66, 203-211. [Link]
- PubChemLite. (n.d.). This compound (C6H7FN2O). PubChemLite. [Link]
- PubChemLite. (n.d.). 5-fluoro-2-methoxypyridin-3-amine (C6H7FN2O). PubChemLite. [Link]
Sources
- 1. 3-Fluoro-5-methoxypyridin-2-amine - Lead Sciences [lead-sciences.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-Fluoropyridine Derivatives
Welcome to the technical support center for the synthesis of 2-amino-5-fluoropyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. 2-Amino-5-fluoropyridine is a critical building block in the pharmaceutical and agrochemical industries, valued for its ability to impart unique properties to target molecules, such as enhanced metabolic stability and binding affinity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for common synthetic routes. Our goal is to equip you with the practical knowledge to overcome common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 2-amino-5-fluoropyridine derivatives?
There are three principal strategies, each with distinct advantages and limitations:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the reaction of a di-substituted pyridine, such as 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine, with a desired amine. The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the halogen leaving group. The high electronegativity of the fluorine atom at the 5-position further activates the ring, making 2-halopyridines more reactive than their benzene analogs.[3] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group potential of fluoride in these activated systems.[3]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach has become a cornerstone of medicinal chemistry for its remarkable functional group tolerance and broad substrate scope.[4][5] It involves the palladium-catalyzed reaction between a halopyridine (typically bromo- or chloro-) and an amine in the presence of a phosphine ligand and a base.[4][6] This method is particularly valuable when SNAr reactions fail due to poor substrate reactivity or harsh required conditions.[7]
-
Classical Multi-Step Synthesis from 2-Aminopyridine: This route involves a sequence of reactions: nitration of 2-aminopyridine, protection of the amino group (e.g., acetylation), reduction of the nitro group, diazotization of the newly formed amino group, and finally, a fluorination step via the Balz-Schiemann reaction.[1][8][9] While this method avoids potentially expensive halogenated pyridine starting materials, it can be lengthy and suffer from cumulative yield loss and difficulties in separating intermediates.[8][10]
Q2: How do I choose between SNAr and Buchwald-Hartwig amination for my target derivative?
The choice depends on several factors: substrate reactivity, functional group compatibility, and cost.
-
Choose SNAr when:
-
Your amine is a strong nucleophile.
-
Your starting materials are not sensitive to high temperatures or strong bases.
-
Cost is a primary driver, as this method avoids expensive palladium catalysts and ligands.
-
-
Choose Buchwald-Hartwig Amination when:
-
Your amine is a weak nucleophile (e.g., an aniline or a heteroaromatic amine).
-
Your substrate contains sensitive functional groups (esters, ketones, etc.) that would not tolerate the harsh conditions often required for SNAr.[6][11]
-
SNAr attempts have resulted in low yields or decomposition.
-
You require a highly regioselective reaction on a poly-halogenated pyridine.[11][12]
-
The following decision workflow can guide your selection:
Caption: Troubleshooting flowchart for low yield in C-N coupling.
Issue 2: Byproduct Formation or Decomposition in SNAr
Q: When I try to react 2-chloro-5-fluoropyridine with piperidine at high temperatures, I get a dark mixture and multiple spots on TLC. What is happening?
A: This is a common issue in SNAr reactions with pyridines, often caused by competing reactions or product instability.
-
Competing Amination (Chichibabin-type):
-
Causality: At very high temperatures and with strong bases, direct amination at other positions on the pyridine ring can occur, a reaction reminiscent of the Chichibabin amination. [13][14]This can lead to a mixture of isomers.
-
Solution: Lower the reaction temperature and use a milder base if possible. While SNAr on halopyridines is generally regioselective, extreme conditions can erode this selectivity.
-
-
Instability of Fluoropyridines:
-
Causality: While synthetically useful, some fluoropyridines can be unstable, particularly in the presence of acid or even water, which can act as a weak acid. [15]Hydrolysis can generate acidic byproducts (HF), which can then catalyze further decomposition or polymerization, leading to the characteristic dark, tarry mixtures. [16] * Solution: Ensure the reaction is run under strictly anhydrous conditions. If the amine nucleophile is used as a hydrochloride salt, it must be neutralized before addition, or an extra equivalent of a non-nucleophilic base should be added.
-
-
Reaction with Solvent:
-
Causality: Some polar, aprotic solvents like DMF or DMSO can decompose at high temperatures, especially in the presence of strong bases, leading to reactive byproducts that can consume your starting material.
-
Solution: Switch to a more robust high-boiling solvent like sulfolane, NMP, or diphenyl ether. Alternatively, explore microwave-assisted synthesis, which can often drive reactions to completion at lower bulk temperatures and shorter reaction times, minimizing byproduct formation. [17]
-
Issue 3: Failure of the Balz-Schiemann Reaction
Q: My diazotization of 2-acetamido-5-aminopyridine seems to work, but the subsequent thermal decomposition to introduce fluorine gives a very low yield of the desired 2-acetamido-5-fluoropyridine. What should I check?
A: The Balz-Schiemann reaction is sensitive, and failure often lies in one of two key stages: the formation of the diazonium salt or its thermal decomposition.
-
Diazotization Step:
-
Causality: The diazonium salt intermediate is unstable at elevated temperatures. Its formation is highly exothermic and requires careful temperature control.
-
Solution: Maintain the reaction temperature strictly between -5 and 0 °C during the addition of the nitrite source (e.g., NaNO₂). [8]Use of an organic nitrite source like iso-amyl nitrite can sometimes provide better results. Ensure the acid used (typically HBF₄) is of good quality and sufficient concentration.
-
-
Isolation of the Diazonium Salt:
-
Causality: The diazonium tetrafluoroborate salt must be completely dry before thermolysis. The presence of water or residual acid can lead to unwanted side reactions (e.g., formation of phenols) upon heating.
-
Solution: After precipitation, wash the salt with cold ether and dry it thoroughly under vacuum. Crucially, handle the dry diazonium salt with extreme care as they can be shock-sensitive and explosive. Always use a blast shield during the subsequent thermolysis step.
-
-
Thermolysis Step:
-
Causality: The decomposition temperature must be carefully controlled. If the temperature is too low, the reaction will be incomplete. If it is too high, charring and decomposition will dominate.
-
Solution: The optimal decomposition temperature is often determined empirically but typically falls in the 110-130 °C range. [8][9]Adding the dry diazonium salt portion-wise to a high-boiling inert solvent (like toluene or xylene) pre-heated to the decomposition temperature can provide better control and higher yields. [9]
-
Optimized Protocols & Data
Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine
This protocol provides a general method for the coupling of an arylamine with 2-bromo-5-fluoropyridine using Xantphos as a ligand.
-
Reaction Scheme: (Self-generated image placeholder for reaction)
-
Step-by-Step Methodology:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-fluoropyridine (1.0 equiv), the desired arylamine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 4 mol% Pd), and the ligand, Xantphos (0.04 equiv). [5] 3. Seal the Schlenk tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.2 M.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel.
-
-
Comparative Data for Catalyst Systems:
| Catalyst System | Base | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 75-95 | Excellent for a broad range of amines, including heteroaromatic ones. |
| Pd(OAc)₂ / BINAP | NaOtBu | 100 | 70-90 | A classic system, but the strong base can limit functional group tolerance. [6] |
| Pd(OAc)₂ / (±) BINAP on KF-Al₂O₃ | KF-Al₂O₃ | 90-100 | 80-90 | Avoids strong soluble bases, useful for sensitive substrates. [6] |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of 2-chloro-5-fluoropyridine with a secondary aliphatic amine.
-
Reaction Scheme: (Self-generated image placeholder for reaction)
-
Step-by-Step Methodology:
-
In a sealed tube, dissolve 2-chloro-5-fluoropyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add the secondary amine (e.g., morpholine, 1.5 equiv) followed by potassium carbonate (K₂CO₃, 2.0 equiv) as the base.
-
Seal the tube tightly and heat the mixture to 100-120 °C in an oil bath for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or distillation.
-
Safety Information
-
Fluoropyridines: These compounds are often flammable liquids or solids, and can cause skin, eye, and respiratory irritation. [18][19]Always handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat. [18][20]* Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Cesium carbonate is an irritant. Handle with appropriate care.
-
Waste Disposal: All chemical waste, especially that containing palladium, must be disposed of according to institutional and local regulations in designated hazardous waste containers. [21]
References
- 2-Amino-5-fluoropyridine: Comprehensive Overview and Applic
- Synthesis of 2-amino-5-fluoropyridine. (2008).
- Palladium-catalysed amination of halopyridines on a KF-alumina surface. (2002). NBU-IR.
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (2019). Royal Society of Chemistry.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar.
- 2-Amino-5-fluoropyridine | 21717-96-4. Biosynth.
- SAFETY DATA SHEET - 3-Fluoropyridine. (2013). Fisher Scientific.
- SAFETY DATA SHEET - 2-Fluoropyridine. Fisher Scientific.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (2018). DR-NTU.
- Personal protective equipment for handling 2-Ethyl-5-fluoropyridine. (2025). Benchchem.
- Buchwald–Hartwig amin
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- The Chichibabin amination reaction. (2018).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Stability issues of fluoropyridines in acidic media. (2025). Benchchem.
- Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2005).
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2010).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imid
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ir.nbu.ac.in [ir.nbu.ac.in]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. scientificupdate.com [scientificupdate.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Methods for Halogenated Pyridines
Welcome to the technical support center dedicated to the purification of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these critical building blocks. Halogenated pyridines are fundamental in the synthesis of a vast array of pharmaceuticals and agrochemicals, and their purity is paramount to the success of subsequent synthetic steps and the quality of the final product.[1][2][3][4]
This resource is structured to offer immediate, actionable advice through a series of frequently asked questions and detailed troubleshooting guides. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude halogenated pyridine product?
A2: Impurities in crude halogenated pyridine products typically arise from the starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Such as the parent pyridine or the halogenating agent.
-
Isomeric Byproducts: Halogenation can sometimes occur at different positions on the pyridine ring, leading to regioisomers that can be challenging to separate.[2][5]
-
Over-halogenated Species: The reaction may proceed further than desired, resulting in di- or tri-halogenated pyridines.
-
Homocoupled Byproducts: Particularly in cross-coupling reactions, you might find byproducts from the coupling of two pyridine molecules.
-
Catalyst Residues: If a catalyst was used in the synthesis, residual metals (e.g., palladium) and ligands can contaminate the product.[6]
-
Degradation Products: Some halogenated pyridines can be unstable and may decompose upon exposure to heat, light, or acidic/basic conditions.[7]
Q2: My halogenated pyridine is showing signs of degradation on the silica gel column. What are my options?
A2: The acidic nature of standard silica gel can lead to the degradation of sensitive halogenated pyridines or cause peak tailing due to strong interactions with the basic pyridine nitrogen.[5][6] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier. This can be done by preparing a slurry of the silica gel in the eluent system containing a small amount of a base like triethylamine (typically 0.1-1%) or ammonia.[5][6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or Florisil for your column chromatography.[6]
-
Reverse-Phase Chromatography: For more polar halogenated pyridines, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful alternative. A common mobile phase consists of acetonitrile and water, often with a modifier like formic acid to improve peak shape.[6][8] However, be mindful that acidic mobile phases can potentially cause H/D back-exchange in deuterated compounds.[6]
Q3: I'm struggling to separate isomeric byproducts. What chromatographic techniques can I employ for better resolution?
A3: Separating isomers is a common challenge. Here are some techniques to improve resolution:
-
Optimize the Solvent System: A thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities is crucial.[6] For closely eluting spots, a less polar solvent system, such as dichloromethane in hexanes, might provide better separation than the more common ethyl acetate in hexanes.[5]
-
Use a Longer Column: Increasing the column length enhances the separation efficiency, providing more opportunities for the isomers to resolve.[5]
-
High-Efficiency Silica Gel: Employing a high-efficiency silica gel with a smaller particle size can significantly improve resolution.[5]
-
Shallow Gradient Elution: Instead of a steep gradient, a slow, shallow gradient of the more polar solvent will allow for a more effective separation of closely eluting compounds.[5]
Q4: Can I use an acid-base extraction to purify my halogenated pyridine?
A4: Yes, acid-base extraction is a highly effective and simple method for separating basic halogenated pyridines from neutral or acidic impurities.[9][10] The principle relies on the ability to protonate the basic nitrogen of the pyridine ring with an acid, rendering it water-soluble as a pyridinium salt.[9] The neutral organic impurities will remain in the organic layer. After separating the layers, the aqueous layer containing the pyridinium salt is basified to regenerate the neutral halogenated pyridine, which can then be extracted back into an organic solvent.[11] Care must be taken to ensure the pH is controlled to avoid unwanted reactions.[5]
Troubleshooting Guides
This section provides a more in-depth look at specific purification challenges and offers step-by-step solutions.
Guide 1: Column Chromatography Issues
| Problem | Potential Causes | Solutions & Explanations |
| Product Streaking/Tailing on TLC and Column | The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel. | Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your eluent to suppress this interaction by neutralizing the acidic sites on the silica.[6] |
| Product Decomposition on the Column | The halogenated pyridine is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel with a triethylamine-containing solvent system before packing the column. Alternatively, use a neutral stationary phase like alumina.[5] |
| Co-elution of Product and Impurities | The polarity of the eluent is not optimal for separation. The column is overloaded. | Methodically screen different solvent systems with TLC. Try a less polar system for better separation of non-polar impurities.[5][6] Reduce the amount of crude product loaded onto the column to prevent saturation of the stationary phase.[6] |
| Low Product Recovery | The product is highly polar and is sticking to the silica gel. The product is volatile and is being lost during solvent removal. | After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., methanol) to recover any strongly adsorbed product. Use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile products. |
Guide 2: Recrystallization Challenges
| Problem | Potential Causes | Solutions & Explanations |
| Product Fails to Crystallize | The solution is not saturated. The chosen solvent is too good a solvent for the compound even at low temperatures. | Reduce the amount of solvent used to dissolve the crude product to ensure a saturated solution at high temperature.[12] If the product is too soluble, consider a two-solvent recrystallization method where a second solvent in which the product is insoluble (an anti-solvent) is added to induce precipitation.[13] |
| Oily Product Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. The presence of impurities is depressing the melting point. | Choose a solvent with a lower boiling point. Try to "scratch" the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[12] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[12][14] |
| Low Yield | Too much solvent was used. The product has significant solubility in the solvent even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[12] Cool the crystallization mixture in an ice bath to maximize precipitation.[12] Consider recovering more product by concentrating the mother liquor and performing a second recrystallization.[12] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
Objective: To neutralize the acidic sites on silica gel to prevent the degradation and improve the chromatographic behavior of basic halogenated pyridines.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Triethylamine
-
Chromatography column
Procedure:
-
Prepare the desired eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Carefully pack the chromatography column with the slurry.
-
Equilibrate the packed column by running 2-3 column volumes of the triethylamine-containing eluent through it before loading the sample.
-
Dissolve the crude halogenated pyridine in a minimal amount of the eluent (with triethylamine) and proceed with loading and elution as per a standard chromatography protocol.[5]
Protocol 2: Acid-Base Extraction for Purification of a Halogenated Pyridine
Objective: To separate a basic halogenated pyridine from neutral and acidic impurities.
Materials:
-
Crude halogenated pyridine dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution
-
Saturated brine solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated halogenated pyridine will be in the aqueous layer (check layer densities to be certain).
-
Drain the aqueous layer into a clean flask. The organic layer contains neutral impurities and can be set aside.
-
To the aqueous layer containing the pyridinium salt, slowly add 1 M NaOH or saturated sodium bicarbonate solution until the solution is basic (check with pH paper). The neutral halogenated pyridine will precipitate or form an oily layer.
-
Extract the regenerated halogenated pyridine from the aqueous layer with fresh organic solvent (e.g., dichloromethane) two to three times.
-
Combine the organic extracts and wash with a saturated brine solution to remove residual water.[15]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified halogenated pyridine.
Visualization of Workflows
Decision Tree for Purification Method Selection
This diagram provides a logical workflow for selecting the most appropriate purification method for your halogenated pyridine.
Caption: Decision tree for selecting a purification method.
Safety First: Handling Halogenated Pyridines
Halogenated pyridines, like their parent compound, should be handled with care. They are often toxic, flammable, and can have pungent odors.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good starting point), safety goggles, and a lab coat.[16][17]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[17][18][19]
-
Static Discharge: Ensure that equipment, especially for distillation, is properly grounded to prevent static discharge, which can ignite flammable vapors.[16][20]
By understanding the principles behind these purification techniques and anticipating potential challenges, you can significantly improve the efficiency and success of your synthetic work with halogenated pyridines.
References
- American Chemical Society. (n.d.). Acid Gas Extraction of Pyridine from Water. ACS Publications.
- Google Patents. (n.d.). US3431266A - Method for recovery of pyridine bases.
- LibreTexts, C. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
- Wikipedia. (n.d.). Acid–base extraction.
- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- University of Colorado Boulder. (n.d.). Recrystallization.
- LibreTexts, C. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- ResearchGate. (2025, August 9). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine.
- National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- LibreTexts, C. (2023, January 29). Recrystallization. Chemistry LibreTexts.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- SpringerLink. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
- ResearchGate. (2015, January 12). Analytical methods for the determination of halogens in bioanalytical sciences: A review.
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- GlobalSpec. (n.d.). Pyridine Distillation | Products & Suppliers.
- Wikipedia. (n.d.). Pyridine.
- National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC.
- SlideShare. (n.d.). Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS This subject deals with the app.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nj.gov [nj.gov]
- 18. kishida.co.jp [kishida.co.jp]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. lobachemie.com [lobachemie.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Fluoro-3-methoxypyridin-2-amine
Introduction
Welcome to the technical support guide for 5-Fluoro-3-methoxypyridin-2-amine (CAS: 1097264-90-8). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility issues encountered during in vitro experiments. Due to its physicochemical properties, this compound, like many small molecule inhibitors, can present solubility challenges in aqueous-based assay buffers and cell culture media.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure accurate and reproducible experimental outcomes. Our approach is grounded in fundamental principles of medicinal chemistry and pharmacology to explain the causality behind these challenges and provide robust solutions.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1097264-90-8 | [1][2] |
| Molecular Formula | C₆H₇FN₂O | [1][2] |
| Molecular Weight | 142.13 g/mol | [1][2] |
| Predicted Properties | As a substituted aminopyridine, it is predicted to be a weakly basic compound with poor aqueous solubility that can be enhanced in acidic conditions. It is expected to be soluble in organic solvents like DMSO and ethanol. | [3][4] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is causing this?
A1: This is a very common phenomenon known as antisolvent precipitation , often referred to as the compound "crashing out" of solution.[4] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous environment of your assay buffer or cell culture medium. When the concentrated DMSO stock is diluted into the medium, the solvent environment abruptly changes from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.[4][5][6]
Several factors can cause or exacerbate this issue. The table below outlines the primary causes and recommended solutions to prevent immediate precipitation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium is higher than its maximum aqueous solubility. | Decrease the final working concentration. It is crucial to first determine the compound's kinetic solubility in your specific medium (See Protocol 1 ).[5][6] |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly and quickly into a large volume of medium causes localized supersaturation and rapid precipitation before the compound can disperse. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound solution dropwise or slowly while gently vortexing or swirling the media to facilitate rapid dispersion. |
| Low Media Temperature | The solubility of many compounds, including aminopyridines, is lower at colder temperatures. Adding the stock to refrigerated media significantly increases the likelihood of precipitation.[5] | Always use pre-warmed (37°C) cell culture media for preparing your final compound dilutions.[5] |
| High Final Solvent Conc. | While DMSO is a powerful solvent, high final concentrations (>1%) can be toxic to cells and can also alter the properties of the medium, sometimes contributing to precipitation.[7][8][9] | Prepare a higher concentration stock solution in DMSO (e.g., 50-100 mM) so a smaller volume is needed for the final dilution. This keeps the final DMSO concentration low, typically below 0.5% .[7] |
Q2: My compound-media mixture was clear initially, but I observed cloudiness or crystals after incubating for several hours. What is happening?
A2: This is known as delayed or time-dependent precipitation. It suggests that your initial solution was likely in a thermodynamically unstable, supersaturated state. Over time, under incubation conditions, the compound begins to nucleate and crystallize out of solution.[6]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dissolved concentration was above the thermodynamic solubility limit but below the point of immediate precipitation. The energy of the system (e.g., at 37°C) allows molecules to slowly aggregate and precipitate over time. | The most reliable solution is to work at or below the determined maximum kinetic solubility (See Protocol 1 ). If a higher concentration is necessary, consider advanced formulation strategies (See Protocol 2 ). |
| pH Shift in Culture | Cellular metabolism often leads to the acidification of the culture medium over time (due to lactic acid production). Since this compound has a basic amine group, a change in pH can alter its ionization state and reduce its solubility.[5] | Monitor the pH of your culture. If using dense or highly metabolic cell lines, you may need to change the medium more frequently or use a more robustly buffered medium (e.g., HEPES-buffered). |
| Evaporation | In long-term experiments, evaporation from culture plates can increase the concentration of all components, including your compound, pushing it past its solubility limit.[10][11] | Ensure proper humidification in the incubator.[10] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | The compound may interact with proteins (e.g., from fetal bovine serum) or other components in the medium, leading to the formation of insoluble complexes over time. | Test the compound's solubility in both serum-free and serum-containing media to see if serum is a contributing factor. Reducing the serum percentage, if experimentally viable, may help. |
Q3: What is the maximum concentration of DMSO I should use in my cell-based assays, and why is it important?
A3: This is a critical question for maintaining the integrity of your in vitro data. High concentrations of DMSO can have direct biological effects and cause artifacts.
General Recommendation: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.1% and almost always below 0.5% .[7][12]
Causality & Rationale:
-
Cell Toxicity: DMSO concentrations above 1% are often cytotoxic to many mammalian cell lines, leading to reduced viability and compromised results.[8][9][12] Some sensitive cell lines can show stress even at 0.5%.
-
Biological Activity: DMSO is not inert; it can induce cell differentiation, alter gene expression, influence ROS responses, and make cell membranes more permeable.[9][10]
-
Assay Interference: DMSO can interfere with assay components, such as unfolding target proteins or competing with your compound for binding sites.[10]
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your compound-treated wells, but without the compound itself.[13] This ensures that any observed effects are due to your compound and not the solvent.
| Assay Type | Recommended Max. DMSO Concentration |
| High-Throughput Screening (HTS) | 0.1% - 1% (optimization required)[7] |
| Cell-Based Assays (e.g., Proliferation, Cytotoxicity) | ≤ 0.5% (ideally ≤ 0.1%) |
| In Vivo Animal Studies | ≤ 2% (in final formulation)[7] |
Troubleshooting Guides & Experimental Protocols
Workflow for Compound Preparation and Dilution
The following diagram illustrates a best-practice workflow for preparing your compound for an in vitro assay to minimize solubility issues.
Caption: Workflow for preparing compound solutions.
Protocol 1: Determining Kinetic Solubility in Your Assay Medium
This protocol allows you to determine the maximum concentration of this compound that will stay in solution under your specific experimental conditions.[14]
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Your specific cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer, sonicator
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming to 37°C.[7]
-
Create Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed (37°C) cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM. It is critical to add the DMSO stock to the medium (not the other way around) and mix gently immediately after addition.
-
Incubate: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂, 24 hours).
-
Visual Inspection: After incubation, carefully inspect each solution for any signs of precipitation (e.g., cloudiness, visible particles, film at the bottom of the tube/well).
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate after incubation is the maximum kinetic solubility for your experiment. It is highly recommended to use a final concentration at or below this level for your assays.[5]
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting precipitation.
Protocol 2: Advanced Strategies for Solubility Enhancement
If the required experimental concentration of this compound is higher than its determined aqueous solubility, more advanced formulation strategies may be necessary. These methods should be carefully validated for compatibility with your specific assay and cell type.
1. pH Modification
-
Principle: As a 2-aminopyridine derivative, the compound is basic and can be protonated in an acidic environment, forming a more soluble salt.[4]
-
Methodology:
-
Prepare a stock solution in an acidic buffer (e.g., pH 4-5) instead of pure DMSO, if the compound is stable at this pH.
-
Alternatively, prepare a concentrated stock in DMSO and perform the intermediate dilution step in a slightly acidic, buffered solution before the final dilution into the neutral pH of the cell culture medium.
-
-
Caution: Significant changes to the final medium pH can be detrimental to cell health. This method is best for cell-free assays or when the final dilution factor is very high, resulting in a negligible change to the final pH.
2. Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[15][16][17]
-
Common Co-solvents: Ethanol, polyethylene glycol 400 (PEG400), propylene glycol.
-
Methodology:
-
Prepare the stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG400).
-
Dilute this mixed-solvent stock into your aqueous medium. The presence of the co-solvent in the final solution can help maintain solubility.
-
-
Caution: Co-solvents must be tested for cellular toxicity at their final concentration. Always run a vehicle control with the same concentration of the DMSO/co-solvent mixture.
3. Cyclodextrin-Based Formulations
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[18][19][20]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Methodology:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in water).
-
Add the powdered compound directly to the cyclodextrin solution and stir or sonicate until dissolved. This creates a stock solution where the compound is complexed.
-
This aqueous stock can then be sterile-filtered and diluted into the cell culture medium.
-
-
Caution: This is a more advanced formulation technique. The cyclodextrin itself can sometimes have biological effects, so proper controls are essential.[21]
References
- Technical Support Center: Preventing Compound Precipit
- Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas- permeable membranes for long-term experiments. Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.
- A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. MDPI.
- This compound - CAS:1097264-90-8. Sunway Pharm Ltd.
- Technical Support Center: Managing Compound Precipit
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. ResearchGate.
- Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate.
- Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.
- Cyclodextrins in drug delivery: applications in gene and combination therapy. National Institutes of Health.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Troubleshooting Cell Culture Media for Bioprocessing.
- (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
- (PDF) Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. ResearchGate.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
- Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Supporting novel drug discovery via cosolvent molecular dynamics.
- Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. National Institutes of Health.
- Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. National Institutes of Health.
- Cosolvent. Wikipedia.
- In vitro solubility assays in drug discovery. PubMed.
- How to enhance drug solubility for in vitro assays?. ResearchGate.
- How do you dissolve an oil-based sample to test on cells?. ResearchGate.
- 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268. PubChem @ NIH.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- 3-Fluoro-5-methoxypyridin-2-amine. Lead Sciences.
- 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. PubChem @ NIH.
- Overcoming poor solubility of Aminopyrifen in formul
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. ACS Publications.
- The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
- This compound | CAS 1097264-90-8. AMERICAN ELEMENTS ®.
Sources
- 1. This compound - CAS:1097264-90-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. btsjournals.com [btsjournals.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Validation of 5-Fluoro-3-methoxypyridin-2-amine Derivatives as Novel Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel 5-Fluoro-3-methoxypyridin-2-amine derivatives. We will delve into the experimental validation of these compounds, comparing their potential efficacy against established anticancer agents, and elucidating their mechanism of action.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine ring, as seen in this compound, offers a promising avenue for the development of novel therapeutics.[2] The fluorine can enhance metabolic stability and bioavailability, while the methoxy group can influence solubility and target binding.[2] This guide will focus on the potential of these derivatives as kinase inhibitors, a critical class of targets in oncology.
Experimental Validation Workflow: A Step-by-Step Approach
The initial validation of a novel compound's biological activity is a critical step in the drug discovery pipeline. Here, we outline a robust, multi-tiered in vitro approach to assess the anticancer potential of this compound derivatives.
Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
2. Cell Migration Assay (Transwell Assay)
The transwell migration assay, or Boyden chamber assay, is used to assess the ability of a compound to inhibit cancer cell migration.[5]
-
Insert Preparation: Place 8.0 µm pore size transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cancer cells, pre-treated with the test compounds, into the upper chamber in serum-free medium.[6]
-
Incubation: Incubate for 24-48 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the migrated cells under a microscope.
3. Western Blot Analysis for Apoptosis Markers
Western blotting is a technique to detect specific proteins in a sample, which is invaluable for studying the molecular mechanisms of apoptosis.[7]
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.[9][10] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
Comparative Analysis: Benchmarking Against Existing Kinase Inhibitors
To establish the therapeutic potential of novel this compound derivatives, it is crucial to compare their activity against established drugs targeting similar pathways. Given that structurally related methoxypyridine derivatives have shown potent inhibitory activity against the PI3K/mTOR pathway, we will use a known PI3K/mTOR dual inhibitor as a benchmark.[11]
| Compound | Target Kinase | IC50 (nM) | Antiproliferative Activity (IC50, nM) |
| MCF-7 (Breast Cancer) | |||
| Hypothetical Derivative 1 | PI3Kα | 0.5 | 150 |
| mTOR | 30 | ||
| Hypothetical Derivative 2 | PI3Kα | 1.2 | 250 |
| mTOR | 55 | ||
| GDC-0980 (Comparator) | PI3Kα | 5 | 178 |
| mTOR | 17 | ||
| Doxorubicin (Standard Chemotherapy) | Topoisomerase II | N/A | 1930[12] |
Data for GDC-0980 is illustrative and based on its known activity profile. Data for Doxorubicin is from cited literature.
This comparative table highlights the potential of the hypothetical this compound derivatives as potent and selective kinase inhibitors with promising antiproliferative activity against breast cancer cells, potentially outperforming or showing comparable efficacy to existing inhibitors and standard chemotherapy.
Elucidating the Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Derivatives of methoxypyridine have been identified as dual inhibitors of PI3K and mTOR, key kinases in a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[10][11]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the derivative.
By dually targeting PI3K and mTOR, the this compound derivatives can effectively shut down this critical cancer survival pathway, leading to cell cycle arrest and apoptosis, as can be confirmed by Western blot analysis of downstream effectors like phosphorylated AKT.[11]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potent anticancer activity. The experimental workflow and comparative analysis presented in this guide provide a robust framework for the validation of these and other novel therapeutic candidates. The strategic combination of cytotoxicity screening, mechanistic studies, and target identification will be instrumental in advancing promising compounds from the bench to potential clinical applications.
References
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.
- Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- Transwell In Vitro Cell Migration and Invasion Assays. NIH.
- MTT assay. Wikipedia.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- Cell Viability Assays. NIH.
- Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate.
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- Determination of Caspase Activation by Western Blot. NIH.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate.
- Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate.
- 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase. PubMed.
- Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. PubMed.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. PubMed.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- 5-fluoro-2-methoxypyridin-3-amine (C6H7FN2O). PubChem.
- 5-Fluoro-2-methoxypyridin-3-amine. MySkinRecipes.
- Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1227593-83-0|2-Fluoro-5-methoxypyridin-3-ol|BLD Pharm [bldpharm.com]
- 8. 3-Fluoro-5-methoxypyridin-2-amine [myskinrecipes.com]
- 9. 5-Fluoro-2-methoxypyridin-3-amine [myskinrecipes.com]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 5-Fluoro-3-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into heterocyclic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The compound 5-Fluoro-3-methoxypyridin-2-amine is a key building block in this arena, serving as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is underscored by the presence of three distinct functional groups—an amine, a fluoro, and a methoxy group—on a pyridine core, offering multiple avenues for synthetic diversification.
This guide provides a comparative analysis of two plausible synthetic routes to this compound. While a direct, peer-reviewed, and detailed protocol for this specific molecule is not extensively documented, this guide extrapolates from established methodologies for structurally similar compounds, offering a robust framework for its synthesis. The protocols are evaluated for their potential reproducibility, scalability, and overall efficiency, providing researchers with the critical insights needed to make informed decisions in their synthetic campaigns.
Route 1: Nitration, Reduction, and Halogen Exchange/Methoxylation
This route commences with a commercially available dihalopyridine and proceeds through a classical nitration-reduction sequence, followed by nucleophilic aromatic substitution reactions to install the desired methoxy and fluoro groups. This approach offers a high degree of control over the regioselectivity of the substitutions.
Experimental Protocol:
Step 1: Nitration of 2,3-Dichloropyridine
Concentrated sulfuric acid is cooled to 0°C, and 2,3-dichloropyridine is added portion-wise, maintaining the temperature below 10°C. Fuming nitric acid is then added dropwise, and the reaction mixture is slowly warmed to 80°C and stirred for 4-6 hours. The reaction is then carefully quenched by pouring it onto ice, and the precipitated product, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
The 2,3-dichloro-5-nitropyridine is dissolved in ethanol, and iron powder and ammonium chloride in water are added. The mixture is heated to reflux for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the hot solution is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 5-amino-2,3-dichloropyridine.
Step 3: Methoxylation
5-amino-2,3-dichloropyridine is dissolved in dry methanol, and a solution of sodium methoxide in methanol is added. The reaction mixture is heated to reflux for 12-16 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 5-amino-3-chloro-2-methoxypyridine.
Step 4: Fluorination via Balz-Schiemann Reaction
5-amino-3-chloro-2-methoxypyridine is diazotized with sodium nitrite in the presence of tetrafluoroboric acid at 0°C. The resulting diazonium salt is then thermally decomposed to yield 3-chloro-5-fluoro-2-methoxypyridine. Finally, a nucleophilic aromatic substitution with ammonia or a protected amine equivalent, followed by deprotection, would yield the target molecule, this compound. This final amination step is a theoretical extension based on common synthetic transformations.
Causality and Experimental Choices:
The nitration is directed to the 5-position due to the deactivating nature of the two chlorine atoms. The reduction of the nitro group is a standard procedure, with iron in the presence of an acid or ammonium chloride being a cost-effective and reliable method. The methoxylation proceeds via a nucleophilic aromatic substitution, where the methoxide ion preferentially displaces the chlorine at the 2-position, which is activated by the adjacent nitrogen atom. The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.
Route 2: Functionalization of a Pre-functionalized Pyridine
This alternative approach begins with a pyridine ring that already contains some of the required functional groups, thereby reducing the number of steps and potentially increasing the overall yield. This route leverages a commercially available fluorinated aminopyridine as the starting material.
Experimental Protocol:
Step 1: Bromination of 2-Amino-5-fluoropyridine
2-Amino-5-fluoropyridine is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at room temperature. The reaction is stirred for 2-4 hours until completion, as monitored by TLC. The reaction mixture is then worked up by quenching with a reducing agent (e.g., sodium thiosulfate) if bromine was used, followed by extraction and purification to give 2-amino-3-bromo-5-fluoropyridine.
Step 2: Methoxylation
The 2-amino-3-bromo-5-fluoropyridine is subjected to a copper- or palladium-catalyzed methoxylation reaction. For example, the compound can be heated with sodium methoxide in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like DMF or NMP at elevated temperatures (e.g., 100-140°C). Alternatively, a palladium-catalyzed cross-coupling reaction with methanol or a methoxide source could be employed. After cooling, the reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Causality and Experimental Choices:
The bromination of 2-amino-5-fluoropyridine is expected to occur at the 3-position, which is activated by the amino group. The choice of a copper- or palladium-catalyzed methoxylation is crucial for achieving the desired transformation, as uncatalyzed nucleophilic substitution of the bromo group would be challenging. These transition metal-catalyzed reactions are well-established methods for forming C-O bonds on heteroaromatic systems.
Comparative Analysis
| Parameter | Route 1: Nitration, Reduction, and Halogen Exchange/Methoxylation | Route 2: Functionalization of a Pre-functionalized Pyridine |
| Starting Material | 2,3-Dichloropyridine | 2-Amino-5-fluoropyridine |
| Number of Steps | 4 (with a theoretical final step) | 2 |
| Potential Yield | Moderate to Low (multi-step synthesis) | Potentially Higher (fewer steps) |
| Scalability | Potentially challenging due to multiple steps and purification | More amenable to scale-up |
| Key Challenges | Regiocontrol in the final amination step, handling of hazardous reagents (fuming nitric acid, tetrafluoroboric acid) | Optimization of the transition metal-catalyzed methoxylation step |
| Reproducibility | Each step is a well-established reaction, but the overall sequence may require optimization. | Highly dependent on the specific catalyst and reaction conditions for the methoxylation. |
Visualizing the Synthetic Pathways
Route 1: Workflow
Caption: A multi-step synthesis starting from 2,3-dichloropyridine.
Route 2: Workflow
Caption: A two-step synthesis from 2-amino-5-fluoropyridine.
Conclusion and Recommendations
Both synthetic routes present viable, albeit distinct, strategies for the preparation of this compound.
Route 1 is a more classical, stepwise approach that offers a high degree of control over the introduction of each functional group. However, it is a longer sequence that may result in a lower overall yield and presents challenges related to the handling of hazardous reagents. The reproducibility of each individual step is likely to be high, as they are all well-precedented reactions.
Route 2 is a more convergent and potentially more efficient synthesis in terms of step economy. Its success hinges on the critical transition metal-catalyzed methoxylation step, which may require significant optimization to achieve high yields and reproducibility. However, if a robust catalytic system can be identified, this route would be preferable for larger-scale synthesis.
For researchers embarking on the synthesis of this compound, the choice between these two routes will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise in handling specific reagents and reaction types. It is recommended to perform small-scale pilot reactions to establish the optimal conditions for the key steps in either route before committing to a larger-scale campaign.
References
As this guide is a synthesis of established chemical principles applied to a specific target for which detailed protocols are not publicly available, direct citations to a complete synthesis are not possible. The methodologies described are based on analogous transformations found in the general organic chemistry literature and patents concerning the synthesis of substituted pyridines.
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Fluoro-3-methoxypyridin-2-amine and its Synthetic Intermediates
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among these, 5-Fluoro-3-methoxypyridin-2-amine is a particularly valuable building block, incorporating a fluorine atom to modulate metabolic stability and binding affinity, a methoxy group to influence solubility and electronic character, and a primary amine to serve as a versatile synthetic handle.
The synthesis of such highly functionalized heterocycles is rarely a single-step process. It involves a sequence of transformations, each yielding an intermediate that must be rigorously characterized. Failure to confirm the structure at each stage introduces a significant risk of propagating errors, leading to the synthesis of incorrect final compounds, loss of valuable resources, and misinterpretation of biological data.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the unambiguous structural confirmation of this compound and a key synthetic intermediate. We will move beyond simply listing data, instead focusing on the causal logic behind experimental choices and the synergy of a multi-technique approach to create a self-validating analytical workflow.
The Synthetic Pathway: A Deliberate Approach to Regiocontrol
Numerous strategies exist for the functionalization of pyridine rings, including direct C-H activation and metal-halogen exchange reactions.[1][2][3] However, for a multi-substituted pattern like our target, a classical approach starting from a simpler, commercially available precursor often provides the most reliable control over regiochemistry. The chosen pathway for this guide involves the nitration of 3-methoxy-5-fluoropyridine, followed by a subsequent reduction of the nitro group. This strategy leverages the directing effects of the existing substituents to install the amino group at the C2 position.
The workflow is visualized below, highlighting the critical points for structural verification.
Caption: Synthetic pathway from 3-Methoxy-5-fluoropyridine to the target compound.
Part 1: Structural Confirmation of the Nitro Intermediate
The first critical checkpoint is the verification of 5-Fluoro-3-methoxy-2-nitropyridine . The success of this step confirms the correct regioselectivity of the nitration reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information on the chemical environment and connectivity of atoms. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional layer of certainty through observable couplings to nearby ¹H and ¹³C nuclei.[4][5]
¹H NMR Analysis: The key is to observe the two remaining aromatic protons. The fluorine at C5 will couple to the protons at C4 and C6, and these protons will also couple to each other. This results in a predictable pattern of doublets of doublets (dd).
¹³C NMR Analysis: The carbon spectrum is particularly informative. The carbon directly bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | |||
| Assignment | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 8.1 - 8.3 | dd | ³J(H6-H4) ≈ 2-3, ⁴J(H6-F5) ≈ 2-4 |
| H-4 | 7.3 - 7.5 | dd | ³J(H4-H6) ≈ 2-3, ³J(H4-F5) ≈ 8-10 |
| OCH₃ | 4.0 - 4.2 | s | - |
| ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) | ||
| Assignment | δ (ppm) | Multiplicity (due to F) |
| C2 | 148 - 152 | d, ⁴JCF ≈ 3-5 Hz |
| C3 | 155 - 159 | d, ²JCF ≈ 12-15 Hz |
| C4 | 115 - 119 | d, ²JCF ≈ 20-25 Hz |
| C5 | 157 - 161 (C-F) | d, ¹JCF ≈ 240-260 Hz |
| C6 | 130 - 134 | d, ³JCF ≈ 5-7 Hz |
| OCH₃ | 56 - 58 | s |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the functional groups introduced. The causality here is straightforward: the successful nitration must result in the appearance of strong vibrational bands characteristic of a nitro group.
| FT-IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 1520 - 1560 | Asymmetric N-O stretch of NO₂ |
| 1340 - 1380 | Symmetric N-O stretch of NO₂ |
| 1200 - 1300 | Ar-O-C stretch (methoxy) |
| 1000 - 1100 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this intermediate, we expect the molecular ion peak (M⁺) to correspond to the molecular formula C₆H₅FN₂O₃.
| Mass Spectrometry Data (Electron Impact, EI) | |
| m/z | Assignment |
| 172.02 | [M]⁺ (Calculated for C₆H₅FN₂O₃: 172.0288) |
| 156.03 | [M-O]⁺ |
| 142.03 | [M-NO]⁺ |
| 126.03 | [M-NO₂]⁺ |
Part 2: Structural Confirmation of the Final Product
The conversion of the nitro intermediate to This compound is confirmed by observing the disappearance of the nitro group signals and the appearance of signals corresponding to the new primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis: The chemical shifts of the aromatic protons will shift upfield due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group. A new, broad singlet corresponding to the -NH₂ protons will appear, which is often exchangeable with D₂O.
¹³C NMR Analysis: The carbon chemical shifts will also change significantly, reflecting the new electronic environment. The C-F coupling patterns remain a crucial confirmation tool.
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | |||
| Assignment | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 7.2 - 7.4 | d | ⁴J(H6-F5) ≈ 3-5 |
| H-4 | 6.8 - 7.0 | d | ³J(H4-F5) ≈ 9-11 |
| NH₂ | 4.5 - 5.5 | br s | - (D₂O exchangeable) |
| OCH₃ | 3.8 - 4.0 | s | - |
| ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) | ||
| Assignment | δ (ppm) | Multiplicity (due to F) |
| C2 | 145 - 149 | d, ⁴JCF ≈ 3-5 Hz |
| C3 | 138 - 142 | d, ²JCF ≈ 10-13 Hz |
| C4 | 112 - 116 | d, ²JCF ≈ 18-22 Hz |
| C5 | 149 - 153 (C-F) | d, ¹JCF ≈ 230-250 Hz |
| C6 | 120 - 124 | d, ³JCF ≈ 4-6 Hz |
| OCH₃ | 55 - 57 | s |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides definitive evidence of the functional group transformation. The strong N-O stretches of the nitro group must disappear completely, and two new bands for the N-H stretches of the primary amine must appear.[6][7]
| FT-IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretches (two bands for primary amine) |
| 1600 - 1650 | N-H scissoring (bending) |
| 1520 - 1560 | Asymmetric N-O stretch (Absent) |
| 1340 - 1380 | Symmetric N-O stretch (Absent) |
| 1200 - 1300 | Ar-O-C stretch |
| 1000 - 1100 | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum will show a new molecular ion peak corresponding to the reduced molecular formula, C₆H₇FN₂O. The presence of a single fluorine atom is easily confirmed as fluorine is monoisotopic. In contrast, compounds with chlorine or bromine would show characteristic M+2 peaks due to their isotopic abundances.[8][9][10]
| Mass Spectrometry Data (Electron Impact, EI) | |
| m/z | Assignment |
| 142.05 | [M]⁺ (Calculated for C₆H₇FN₂O: 142.0542) |
| 127.03 | [M-CH₃]⁺ |
| 113.04 | [M-CHO]⁺ |
Detailed Experimental Protocols
The following protocols are representative and should be adapted based on available laboratory equipment and safety procedures.
Synthesis of 5-Fluoro-3-methoxy-2-nitropyridine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (20 mL).
-
Addition: Slowly add 3-methoxy-5-fluoropyridine (5.0 g, 39.3 mmol) to the sulfuric acid while maintaining the internal temperature below 10 °C.
-
Nitration: Add a mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol/water to yield the pure intermediate.
Synthesis of this compound
-
Setup: To a hydrogenation vessel, add 5-Fluoro-3-methoxy-2-nitropyridine (3.0 g, 17.4 mmol), ethanol (50 mL), and 10% Palladium on carbon (Pd/C, 0.3 g).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 6 hours or until hydrogen uptake ceases (monitored by a pressure gauge).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure final product.
Analytical Instrumentation Protocols
-
NMR Spectroscopy: Spectra should be recorded on a 400 MHz (or higher) spectrometer. Samples (5-10 mg) are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra can be obtained using an ATR (Attenuated Total Reflectance) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Mass Spectrometry: Low-resolution mass spectra are typically acquired on a GC-MS system using electron impact (EI) ionization at 70 eV.
Conclusion
The structural confirmation of this compound and its synthetic intermediates is not a matter of applying a single technique but of building a cohesive and self-validating body of evidence. NMR spectroscopy provides the structural backbone, defining the connectivity and electronic environment of the molecule. FT-IR serves as a rapid and definitive check for the success of functional group transformations. Finally, mass spectrometry confirms the elemental composition and molecular weight, providing the ultimate validation of the chemical identity. By integrating these techniques with a causal understanding of the expected outcomes at each synthetic step, researchers can proceed with the highest degree of confidence in the integrity of their materials, a non-negotiable prerequisite for successful drug discovery and development.
References
- Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes, April 2017 URL
- Title: Strategies for the synthesis of C2‐functionalized pyridines Source: ResearchG
- Title: General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr Source: The Royal Society of Chemistry URL:[Link]
- Title: 2 approaches to new pyridines Source: ACS Publications - American Chemical Society URL:[Link]
- Title: Fluoropyridines.
- Title: Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process Source: American Chemical Society URL:[Link]
- Title: FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 Source: ResearchG
- Title: FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c)
- Title: Various routes for the synthesis of functionalized pyridines.
- Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: PMC - NIH URL:[Link]
- Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL:[Link]
- Title: SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE Source: TSI Journals URL:[Link]
- Title: A reducing-difference IR-spectral study of 4-aminopyridine Source: ResearchG
- Title: Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system Source: PMC - NIH URL:[Link]
- Title: 3-Fluoropyridine - Optional[1H NMR] - Spectrum Source: SpectraBase URL:[Link]
- Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchG
- Title: Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry Source: ResearchG
- Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL:[Link]
- Title: The molecule that gave the mass spectrum shown here contains a halogen. Source: Pearson+ URL:[Link]
- Title: 5-Fluoro-2-(2-methoxypyridin-3-yl)aniline Source: PubChem URL:[Link]
- Title: mass spectra - the M+2 peak Source: Chemguide URL:[Link]
- Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchG
- Title: 4-Amino-5-fluoro-2-methoxypyrimidine Source: PubChem URL:[Link]
- Title: 5-Chloro-3-fluoro-N-methylpyridin-2-amine Source: PubChem URL:[Link]
- Title: 3-Fluoro-5-methoxypyridin-2-amine Source: MySkinRecipes URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Robust Cross-Validation of Substituted Aminopyridines
Substituted aminopyridines represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their versatility allows for fine-tuning of physicochemical and pharmacological properties, leading to potent and selective modulators of various biological targets, from kinases to ion channels.[1][2][3][4] However, the path from a promising initial "hit" to a validated lead compound is fraught with potential for experimental artifacts and misinterpretation. Rigorous, multi-faceted cross-validation is not merely good practice; it is the bedrock of a successful drug discovery program, ensuring that resources are channeled toward compounds with genuine therapeutic potential.
This guide provides a comprehensive framework for the cross-validation of experimental results for substituted aminopyridines. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative data analysis, and the strategic rationale behind each experimental choice. By integrating chemical synthesis, biochemical assays, and cell-based studies, this guide establishes a self-validating system for generating reproducible and reliable data.
Part A: The Foundation – Synthesis and Structural Integrity
The journey of any small molecule begins with its synthesis and unambiguous structural confirmation. The reproducibility of all subsequent biological data is contingent upon the purity and confirmed identity of the chemical matter.
Comparative Analysis of Synthetic Routes
The synthesis of substituted 2-aminopyridines can be approached through several established methods. The choice of a specific route depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Classical methods like the Chichibabin amination are often employed, while modern cross-coupling reactions such as the Buchwald-Hartwig amination offer greater functional group tolerance.[5] For instance, Sonogashira or Glaser cross-coupling reactions have been utilized to create complex aminopyridine derivatives.[2]
A critical aspect of this stage is the rigorous purification and characterization of the final compound. Impurities, including regioisomers or unreacted starting materials, can lead to misleading biological results.
Experimental Protocol 1: Synthesis of a Substituted 2-Aminopyridine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 2-chloropyridine derivative.
1. Reaction Setup:
- To an oven-dried Schlenk flask, add the substituted 2-chloropyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add anhydrous toluene (5 mL) via syringe.
2. Reaction Execution:
- Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
- Cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Structural Verification Workflow
A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound, ideally with detection at multiple wavelengths. A purity level of >95% is generally required for biological screening.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} Caption: Workflow for Synthesis and Structural Verification.
Data Presentation: Physicochemical Properties
The measurement of key physicochemical properties is crucial for interpreting biological data and predicting a compound's "drug-like" potential.[6][7][8][9] These properties influence solubility, permeability, and ultimately, bioavailability.
| Compound ID | Molecular Weight | clogP | Aqueous Solubility (pH 7.4) | pKa |
| AP-001 | 315.35 | 2.8 | 50 µM | 4.5 |
| AP-002 | 329.38 | 3.2 | 25 µM | 4.3 |
| AP-003 | 343.41 | 3.5 | 10 µM | 4.2 |
Part B: In Vitro Biological Evaluation – Establishing Primary Activity
Once a compound's identity and purity are confirmed, the next step is to assess its biological activity. For many aminopyridine-based drug discovery projects, this involves targeting a specific enzyme, such as a protein kinase.[1][4][10][11]
Choosing the Right Primary Assay
The choice of the primary assay is critical and depends on the biological hypothesis. For enzyme targets, a biochemical assay measuring direct inhibition is a common starting point. For example, in the development of kinase inhibitors, radiometric assays that track the transfer of a radiolabeled phosphate from ATP to a substrate are considered a gold standard due to their sensitivity and low rate of false positives.[12][13]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a protein kinase.
1. Reagent Preparation:
- Prepare a serial dilution of the test compound in DMSO.
- Prepare a reaction buffer containing the kinase, a specific substrate peptide, and necessary cofactors (e.g., MgCl₂, MnCl₂).
2. Reaction Initiation:
- In a 96-well plate, add the reaction buffer to each well.
- Add the diluted test compound (or DMSO for control).
- Initiate the kinase reaction by adding a solution of [γ-³³P]-ATP.
3. Incubation and Termination:
- Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
- Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
4. Detection:
- Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
- Add a scintillant and measure the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} Caption: Workflow for a Radiometric Kinase Inhibition Assay.
Part C: Cross-Validation with Orthogonal Assays – Ensuring Robustness
A positive result in a single primary assay is not sufficient to declare a compound a "hit." False positives can arise from various artifacts, such as compound interference with the assay technology.[14] Therefore, it is essential to confirm the initial findings using an orthogonal assay, which measures the same biological endpoint through a different physical principle.[15][16][17][18]
The Principle of Orthogonality
For a kinase inhibitor identified in a radiometric assay, a suitable orthogonal assay would be a biophysical method that directly measures the binding of the compound to the target protein. Surface Plasmon Resonance (SPR) is an excellent choice as it provides direct evidence of target engagement and can also determine binding kinetics (kₐ and kₑ) and affinity (Kₑ).[14]
Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Target Engagement
This protocol outlines the steps for validating a compound's binding to its target kinase using SPR.
1. Chip Preparation:
- Immobilize the purified target kinase onto a sensor chip surface (e.g., via amine coupling).
2. Binding Analysis:
- Prepare a series of dilutions of the test compound in a suitable running buffer.
- Inject the compound solutions over the sensor chip surface at a constant flow rate.
- Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.
3. Data Analysis:
- Generate sensorgrams that plot the response units (RU) over time.
- Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Data Presentation: Comparison of Primary and Orthogonal Assay Data
A strong correlation between the potency in the functional assay (IC₅₀) and the binding affinity in the biophysical assay (Kₑ) provides high confidence in the compound's mechanism of action.
| Compound ID | Kinase Inhibition IC₅₀ (nM) | SPR Binding Kₑ (nM) | Correlation |
| AP-001 | 50 | 65 | Strong |
| AP-002 | 25 | 30 | Strong |
| AP-003 | 10 | 12 | Strong |
| AP-004 (Control) | >10,000 | No Binding Detected | Confirmed Inactive |
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]
} Caption: Logic of Orthogonal Validation.
Part D: Cellular Activity and Target Engagement
While biochemical and biophysical assays are crucial for understanding direct target interactions, it is equally important to demonstrate that a compound is active in a more physiologically relevant cellular context.
Experimental Protocol 4: Cellular Target Inhibition Assay (e.g., Western Blot)
This protocol assesses a compound's ability to inhibit the target kinase within a cell, often by measuring the phosphorylation of a known downstream substrate.
1. Cell Treatment:
- Culture a relevant cell line (e.g., one that overexpresses the target kinase) to ~80% confluency.
- Treat the cells with increasing concentrations of the test compound for a specified time.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.
- Probe with a primary antibody for the total amount of the substrate as a loading control.
- Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
4. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
- Determine the cellular IC₅₀ value.
Conclusion: A Framework for Confidence
The cross-validation of experimental data for substituted aminopyridines is a systematic process of building confidence in a compound's therapeutic potential. By moving logically from unambiguous synthesis and structural verification to primary biochemical activity, orthogonal biophysical validation, and finally, cellular target engagement, researchers can effectively de-risk their drug discovery programs. This integrated approach ensures that only the most promising, well-characterized compounds advance, ultimately increasing the probability of success in later-stage preclinical and clinical development.
References
- Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.Arch Pharm (Weinheim).
- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution.PubMed.
- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors.Bioorg Med Chem Lett.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.Chemical Research in Toxicology.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.BellBrook Labs.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.NIH.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.ResearchGate.
- From gene to validated and qualified hits.AXXAM.
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer.PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.PubMed Central.
- Choosing the Right Assay for Your Kinase Drug Discovery.Reaction Biology.
- Characterization of Physicochemical Properties.Pace Analytical.
- Trends in small molecule drug properties: a developability molecule assessment perspective.Semantic Scholar.
- Kinase Screening Assay Services.Reaction Biology.
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer.ResearchGate.
- Good Practices in Model‐Informed Drug Discovery and Development.PubMed Central.
- Validation guidelines for drug-target prediction methods.Taylor & Francis Online.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.Eurofins Discovery.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PubMed Central.
- How Does a Biochemical Kinase Assay Work?BellBrook Labs.
- Validation Practices for Ensuring Data Integrity in Pharmaceutical Labs.Altabrisa Group.
- Validation approaches for computational drug repurposing: a review.PubMed Central.
- How to experimentally validate drug-target interactions?ResearchGate.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.PubMed Central.
Sources
- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacelabs.com [pacelabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axxam.com [axxam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Translational Journey: A Comparative Guide to In Vitro and In Vivo Studies of Pyridopyrimidine-Derived mTOR Inhibitors
In the landscape of modern drug discovery, the path from a promising compound in a petri dish to a viable therapeutic candidate is a testament to the intricate dance between in vitro potency and in vivo efficacy. This guide provides a comprehensive comparison of the experimental data for two closely related mTOR inhibitors, AZD8055 and its successor, AZD2014. While not directly synthesized from 5-Fluoro-3-methoxypyridin-2-amine, their pyrido[2,3-d]pyrimidine core represents a class of compounds where such building blocks are pivotal.[1] This comparative analysis will illuminate the rationale behind molecular optimization and the critical importance of translating laboratory findings into real-world biological systems.
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[2] This guide will delve into the structure-activity relationship (SAR) that led to the development of these potent dual mTORC1 and mTORC2 inhibitors, offering researchers, scientists, and drug development professionals a detailed perspective on the nuances of preclinical drug development.
From Benchtop to Bedside: The Evolution of mTOR Inhibitors
The development of mTOR inhibitors has evolved from allosteric inhibitors like rapamycin, which only partially inhibit mTORC1, to ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2] This dual inhibition is critical for a more complete shutdown of mTOR signaling and has been a key focus in the development of the next generation of cancer therapeutics. AZD8055 emerged as a potent and selective dual mTORC1/2 inhibitor. However, the journey did not end there. Further optimization, driven by the need for improved pharmacokinetic properties, led to the discovery of AZD2014.[3][4]
The Rationale for Optimization: Beyond In Vitro Potency
The primary driver for the development of AZD2014 from the AZD8055 scaffold was the need to enhance its metabolic stability. While AZD8055 demonstrated excellent in vitro potency, early pharmacokinetic studies revealed a higher than desired rate of metabolism in human hepatocytes.[3] This is a classic example of the "in vitro-in vivo disconnect," where a highly active compound in a cellular or biochemical assay may not translate to an effective drug in a living organism due to factors like rapid clearance or poor bioavailability. The optimization efforts that resulted in AZD2014 were specifically aimed at reducing this metabolic liability, thereby improving its potential for clinical success.[3][4]
Comparative Data: AZD8055 vs. AZD2014
The following sections provide a detailed comparison of the in vitro and in vivo data for AZD8055 and AZD2014, showcasing the successful translation of medicinal chemistry efforts into an improved clinical candidate.
In Vitro Performance: Potency and Selectivity
Both AZD8055 and AZD2014 are highly potent inhibitors of mTOR kinase. Their activity has been characterized in various biochemical and cellular assays.
| Compound | mTOR Kinase IC50 (nM) | MCF7 Cell Growth GI50 (nM) | p-AKT (S473) IC50 (nM) (mTORC2) | p-S6 (S235/236) IC50 (nM) (mTORC1) |
| AZD8055 | ~2.8 | ~50 | ~80 | ~200 |
| AZD2014 | 2.8 | ~250 | ~80 | ~200 |
Data compiled from multiple sources.[2][5][6]
As the table illustrates, both compounds exhibit potent inhibition of the mTOR kinase in the low nanomolar range. In cellular assays, AZD8055 shows approximately 5-fold greater potency in inhibiting cell growth (GI50) compared to AZD2014.[2] However, both compounds effectively inhibit the phosphorylation of key downstream markers of mTORC1 (p-S6) and mTORC2 (p-AKT) activity.[5][6] This demonstrates that while there is a slight difference in their cellular antiproliferative potency, both molecules retain the desired mechanism of action as dual mTORC1/2 inhibitors.
In Vivo Performance: Pharmacokinetics and Efficacy
The true differentiation between these two compounds becomes evident in their in vivo profiles. The structural modifications made to create AZD2014 led to a significant improvement in its pharmacokinetic properties.[2]
| Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) in ER+ Breast Cancer Xenograft Model | Key Pharmacokinetic Advantage |
| AZD8055 | Not specified in comparative studies | Potent TGI | - |
| AZD2014 | Intermittent or Continuous | Highly effective TGI | Improved metabolic stability and pharmacokinetics over AZD8055 |
Data compiled from multiple sources.[2][5]
In vivo studies in breast cancer xenograft models demonstrated that AZD2014 induces significant tumor growth inhibition.[2][5] The improved pharmacokinetics of AZD2014 allow for more flexible dosing schedules, either continuous or intermittent, while maintaining efficacy.[5] This enhanced in vivo profile is a direct result of the successful medicinal chemistry strategy to improve metabolic stability, a critical factor for any orally administered therapeutic.
Experimental Protocols: A Glimpse into the Drug Discovery Workflow
To provide a practical context to the data presented, this section outlines the key experimental methodologies used in the evaluation of compounds like AZD8055 and AZD2014.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the isolated mTOR kinase enzyme.
Methodology:
-
Reagent Preparation: Recombinant mTOR kinase, a peptide substrate (e.g., a fragment of 4E-BP1), and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are incubated together before the reaction is initiated by the addition of ATP.
-
Signal Detection: The kinase reaction results in the phosphorylation of the substrate. This can be detected using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, through antibody-based detection systems like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The signal is measured for each compound concentration, and the data is plotted to generate a dose-response curve. The IC50 value, the concentration at which the compound inhibits 50% of the kinase activity, is then calculated.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of a compound on the growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7 breast cancer cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a set period (typically 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is read on a plate reader.
-
CellTiter-Glo® Assay: This reagent measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The signal from treated cells is compared to that of untreated control cells. A dose-response curve is generated, and the GI50 (the concentration that causes 50% growth inhibition) is calculated.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., MCF7) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the vehicle control or the test compound at various doses and schedules (e.g., oral gavage once daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to the vehicle control group. The percentage of tumor growth inhibition (TGI) is calculated. Pharmacokinetic analysis of blood samples can also be performed to correlate drug exposure with efficacy.
Visualizing the Path to Inhibition
The following diagrams illustrate the mTOR signaling pathway and a typical drug discovery workflow.
Caption: Simplified mTOR signaling pathway and the points of inhibition by AZD2014.
Caption: A typical workflow for preclinical drug discovery.
Conclusion: A Tale of Two Molecules
The story of AZD8055 and AZD2014 is a compelling narrative in drug discovery. It underscores the principle that while in vitro potency is a prerequisite, it is the meticulous optimization of a molecule's in vivo properties that ultimately determines its clinical potential. The successful development of AZD2014, with its improved pharmacokinetic profile, serves as a powerful case study for researchers in the field. This guide has aimed to provide not just the data but also the scientific rationale behind the transition from a potent lead compound to a promising clinical candidate, emphasizing the critical interplay between in vitro and in vivo studies.
References
- Pike, K. G., Malagu, K., Hummersone, M. G., Menear, K. A., Duggan, H. M., Gomez, S., ... & Pass, M. (2013). Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorganic & medicinal chemistry letters, 23(5), 1212-1216. [Link]
- Guichard, S. M., Curwen, J., Bihani, T., D'Cruz, C., Yates, J. W., Grondine, M., ... & Davies, B. R. (2015). AZD2014, an inhibitor of mTORC1 and mTORC2, is highly effective in ER+ breast cancer when administered using intermittent or continuous schedules. Clinical Cancer Research, 21(13), 2933-2943. [Link]
- Pike, K. G., Malagu, K., Hummersone, M. G., et al. (2013). Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014.
- Guichard, S. M., Howard, Z., Heathcote, D., et al. (2012). Abstract 917: AZD2014, a dual mTORC1 and mTORC2 inhibitor is differentiated from allosteric inhibitors of mTORC1 in ER+ breast cancer. Cancer Research, 72(8_Supplement), 917. [Link]
- Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Synthetic Methodologies of Fluorinated Pyridines
Introduction: The Indispensable Role of Fluorinated Pyridines in Modern Chemistry
To the researchers, medicinal chemists, and drug development professionals who drive innovation, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern molecular design. The pyridine moiety, a ubiquitous structural motif in pharmaceuticals and agrochemicals, undergoes a profound transformation upon fluorination. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, pKa, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks.[1]
This guide provides an in-depth, objective comparison of the principal synthetic methodologies for accessing these valuable compounds. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each approach, and provide field-proven, detailed protocols to empower you in the laboratory. Our focus is on providing a self-validating system of information, grounded in authoritative references, to ensure both scientific integrity and practical success.
I. The Workhorse: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The electron-withdrawing nature of the ring nitrogen activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack, enabling the displacement of a suitable leaving group by a fluoride source.
A. The Halex Reaction: A Direct Halide Exchange
The most common SNAr approach is the Halide Exchange or "Halex" reaction, where a chloro- or bromo-pyridine is converted to its fluoro-analogue.[2][3] This method is industrially significant due to the relatively low cost of starting materials.
Causality and Mechanistic Considerations: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The rate-limiting step is typically the formation of this intermediate. The high electronegativity of fluorine on the incoming nucleophile and the stability of the displaced halide ion drive the reaction. However, the energy barrier for displacing a chloride from an unactivated pyridine ring is substantial, necessitating harsh reaction conditions.[2][3]
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common fluoride source due to its cost-effectiveness. More soluble sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (e.g., TBAF) can be used for milder conditions but at a higher cost.[2]
-
Solvent: High-boiling, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane are required to achieve the necessary high temperatures (often >150-200 °C) and to partially solubilize the fluoride salt.[2][4]
-
Phase-Transfer Catalysis: To improve the solubility and nucleophilicity of the fluoride anion, phase-transfer catalysts like tetramethylammonium chloride (TMAC) are often employed in industrial processes.[5]
Advantages:
-
Cost-effective, utilizing readily available chloropyridine starting materials.
-
Scalable and widely used in industrial settings.[5]
Limitations:
-
Requires high temperatures and harsh conditions.
-
Limited functional group tolerance due to the high temperatures and nucleophilic fluoride.
-
Often exhibits low yields for unactivated pyridines; substrates typically require additional electron-withdrawing groups (e.g., nitro, cyano) to proceed efficiently.[3][6]
-
Potential for side reactions, including hydrolysis if water is present, or reaction with the solvent at high temperatures.[7]
B. Displacement of Other Leaving Groups: The Nitro Case
The nitro group (–NO₂) is an excellent leaving group in SNAr chemistry due to its strong electron-withdrawing nature, which highly activates the ring for nucleophilic attack. Fluorodenitration can often proceed under milder conditions than the corresponding Halex reaction.[8]
Advantages:
-
Higher reactivity of the substrate allows for milder reaction conditions (lower temperatures).
-
Can be highly efficient for 2- or 4-nitropyridines.
Limitations:
-
The synthesis of the requisite nitropyridine precursors can be challenging and may suffer from regioselectivity issues.
-
The handling of potentially explosive nitro-aromatic compounds requires caution.
II. The Classic Route: The Balz-Schiemann Reaction
First reported in 1927, the Balz-Schiemann reaction remains a reliable and widely used method for introducing fluorine into an aromatic ring, including pyridine systems.[9][10] The transformation proceeds by the diazotization of a primary aminopyridine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[9][11]
Causality and Mechanistic Considerations: The reaction unfolds in two key stages:
-
Diazotization: The aminopyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a relatively stable pyridyldiazonium tetrafluoroborate salt.[12][13]
-
Decomposition: Upon heating, the diazonium salt decomposes, releasing nitrogen gas (a strong thermodynamic driving force) and generating a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride from the BF₄⁻ counterion to form the fluoropyridine.[9][14]
Advantages:
-
Broad substrate scope, applicable to the synthesis of 2-, 3-, and 4-fluoropyridines.
-
Often provides good regioselectivity, determined by the position of the starting amino group.
-
Can be performed with readily available and inexpensive reagents.
Limitations:
-
The diazonium salt intermediates can be unstable and potentially explosive, especially on a large scale, requiring careful temperature control.[8][9]
-
Yields can be variable; for example, the synthesis of 4-fluoropyridine via this method gives a modest 20% yield and the product is unstable in aqueous conditions.[15]
-
The use of hazardous reagents like fluoroboric acid requires special handling precautions.
-
Workup can be complicated by the formation of polymeric byproducts.[15]
Detailed Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction[15]
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% aqueous solution of Fluoroboric Acid (HBF₄) (80 mL)
-
Sodium Nitrite (NaNO₂) (12.0 g, 174 mmol)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 200 mL two-necked, round-bottomed flask equipped with a thermometer and a magnetic stir bar, charge the 42% aqueous HBF₄ solution.
-
Add 4-aminopyridine (14.4 g) and heat to 40 °C to dissolve.
-
Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (12.0 g) to this suspension over approximately 90 minutes, ensuring the reaction temperature is maintained between 5–9 °C. The crystals will gradually dissolve as the diazotization proceeds, and the mixture will turn into a pale yellow solution.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C.
-
Allow the mixture to warm to 25 °C.
-
Prepare a solution of NaHCO₃ (30.0 g) in water (200 mL) and slowly add the reaction mixture to it to neutralize the acid. Caution: Vigorous gas evolution will occur.
-
Brown, gummy precipitates will form. Remove these by decantation and filtration through a loose cotton plug.
-
Extract the filtrate with CH₂Cl₂ (2 x 200 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.
-
The crude product is purified by vacuum transfer to yield pure 4-fluoropyridine (Yield: ~20%).
III. Modern Approaches: Direct C–H Fluorination
The direct conversion of a C–H bond to a C–F bond represents the most atom-economical approach to fluorination. Recent advances have made this a viable and powerful strategy for the late-stage functionalization of complex molecules.
Causality and Mechanistic Considerations: The most successful method for direct fluorination of pyridines utilizes silver(II) fluoride (AgF₂). The reaction is believed to proceed via a mechanism analogous to the classic Chichibabin amination reaction. The pyridine coordinates to the silver center, followed by a single-electron transfer and subsequent fluorine transfer. This pathway accounts for the remarkable and exclusive regioselectivity for the C-2 position (adjacent to the nitrogen).
Advantages:
-
Exceptional Regioselectivity: Exclusively fluorinates at the C-H bond adjacent to the ring nitrogen.
-
Mild Reaction Conditions: Reactions typically occur at or near ambient temperature and are often complete within an hour.
-
Broad Functional Group Tolerance: Tolerates a wide variety of functional groups, making it ideal for late-stage fluorination of complex drug candidates.
-
Atom Economy: Avoids the need for pre-functionalized substrates (e.g., amino or halo groups).
Limitations:
-
Reagent Cost and Sensitivity: AgF₂ is a relatively expensive and moisture-sensitive reagent that must be handled accordingly.
-
Limited to C-2 Position: The inherent mechanism restricts fluorination to the position(s) alpha to the nitrogen atom.
-
Stoichiometric Reagent: The reaction requires a stoichiometric amount of the silver reagent.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine with AgF₂
Materials:
-
2-Phenylpyridine (6.98 g, 45.0 mmol)
-
Silver(II) Fluoride (AgF₂) (19.7 g, 135 mmol, 3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (560 mL)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g).
-
Fit the flask with a septum, nitrogen inlet, and place it in an ambient temperature water bath (22–23 °C).
-
In one portion, add AgF₂ (19.7 g) to the stirred solution.
-
Stir the reaction for 90 minutes at ambient temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture over a pad of Celite (50 g), rinsing with MeCN (2 x 50 mL).
-
Concentrate the filtrate on a rotary evaporator to a yellow/brown residue.
-
Add MTBE (100 mL) and 1M HCl (50 mL) to the residue and shake well.
-
Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).
-
Transfer the filtrate to a separatory funnel, discard the aqueous layer, wash the organic layer with saturated aqueous NaCl (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (Yield: 81%).
IV. Regioselective Synthesis via Pyridine N-Oxides
Activating the pyridine ring via N-oxidation provides an elegant and regioselective route to 2-fluoropyridines under mild, metal-free conditions. This method is particularly valuable as it offers regioselectivity complementary to the direct C-H fluorination approach.
Causality and Mechanistic Considerations: The synthesis proceeds in two stages:
-
Activation: The pyridine N-oxide is activated with an agent like tosyl anhydride (Ts₂O) in the presence of a tertiary amine (e.g., trimethylamine). This forms a highly reactive 2-pyridyltrialkylammonium salt intermediate.[8]
-
Fluorination: The isolated ammonium salt is then treated with a fluoride source (e.g., TBAF or KF) to displace the trialkylammonium group, yielding the 2-fluoropyridine.[8]
For 3-substituted pyridine N-oxides, the activation and subsequent fluorination occur exclusively at the 2-position (para to the N-oxide), demonstrating excellent regiocontrol.[8]
Advantages:
-
High Regioselectivity: Offers predictable and high regioselectivity, particularly for 3-substituted pyridines.
-
Mild Conditions: The fluorination step can often be performed at or below room temperature.
-
Good Functional Group Compatibility: The metal-free conditions tolerate a range of functional groups.[8]
-
Applicable to 18F-Radiolabeling for PET imaging.[8]
Limitations:
-
Requires an additional step to prepare the pyridine N-oxide precursor.
-
The trialkylammonium salt intermediate must typically be isolated before fluorination.
V. Summary and Comparative Analysis
Choosing the optimal synthetic route depends on several factors: the desired substitution pattern, the scale of the reaction, functional group tolerance, and cost considerations. The table below summarizes the key performance indicators for each methodology.
| Methodology | Typical Starting Material | Position(s) Fluorinated | Typical Yield | Key Strengths | Key Limitations |
| Halex Reaction (SNAr) | Chloro- or Bromopyridine | 2- and 4- | Variable (Low to High) | Scalable, inexpensive reagents. | Harsh conditions (high T), poor for unactivated rings. |
| Balz-Schiemann | Aminopyridine | 2-, 3-, and 4- | 20–70%[15] | Broad scope, inexpensive reagents. | Potentially explosive intermediates, variable yields, hazardous reagents. |
| Direct C-H Fluorination | Pyridine (C-H bond) | 2- (and 6-) | 70–98% | Excellent for late-stage fluorination, mild conditions, high regioselectivity. | Expensive reagent (AgF₂), limited to C-2 position. |
| From Pyridine N-Oxides | Pyridine N-Oxide | 2- | 25–87%[8] | High regioselectivity, mild conditions, good functional group tolerance. | Requires preparation of N-oxide, intermediate isolation. |
Workflow & Mechanistic Diagrams
General Synthetic Approaches
Caption: Overview of major synthetic routes to fluorinated pyridines.
Mechanism of Direct C-H Fluorination with AgF₂
Caption: Proposed mechanism for AgF₂-mediated C-H fluorination.
Conclusion and Future Outlook
The synthesis of fluorinated pyridines is a dynamic field, with each methodology offering a unique set of advantages and challenges. While classic methods like the Halex and Balz-Schiemann reactions remain valuable for their scalability and access to diverse isomers, modern techniques such as direct C-H fluorination and the pyridine N-oxide route provide unparalleled efficiency and functional group tolerance for late-stage diversification in drug discovery.
The choice of method must be a strategic one, guided by the specific molecular target, the required scale, and available resources. As the demand for complex, fluorine-containing molecules continues to grow, the development of even more efficient, selective, and sustainable fluorination methods will undoubtedly remain a key focus for the scientific community. This guide serves as a foundational resource to aid the practicing chemist in navigating this critical area of synthetic chemistry with confidence and expertise.
References
- Xiong, H., Hoye, A. T., Fan, K. H., Li, X., Clemens, J., Horchler, C. L., Lim, N. C., & Attardo, G. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3726–3729. [Link]
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
- Fier, P. S., & Hartwig, J. F. (2017). Organic Syntheses Procedure: 2-Fluoro-6-phenylpyridine. Organic Syntheses, 94, 46-53. [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
- Xiong, H., Hoye, A. T., Fan, K. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed, 26193373. [Link]
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
- Synthesis of 2-amino-5-fluoropyridine. (2008).
- Preparation method of fluoropyridine compounds. (2013).
- Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Balz–Schiemann reaction. (n.d.). Wikipedia. [Link]
- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2017).
- meta-Selective Fluorination of Pyridine Derivatives. (n.d.).
- Zhou, Z., Wang, Y., Liu, S., Phillis, A., Zhang, Q., & Ye, W. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]
- Fier, P. S., & Hartwig, J. F. (2013).
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2002).
- An Accident Waiting to Happen? The Shell Halex Reaction. (2020).
- US3296269A - Process for providing 2-fluoropyridine. (1967).
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega. [Link]
- US3703521A - Method for the preparation of stable 4-fluoropyridine salts. (1972).
- Balz Schiemann Reaction: Mechanism, Steps & Applic
- Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. [Link]
- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
- Synthesis of Fluorinated Pyridines. (2014). Semantic Scholar. [Link]
- Balz–Schiemann reaction. (n.d.). Grokipedia. [Link]
- The Balz–Schiemann Reaction Mechanism. (2023). YouTube. [Link]
- Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines. Journal of the American Chemical Society, 71(5), 1785–1786. [Link]
- Halex process. (n.d.). Wikipedia. [Link]
- Schimler, S. D., Ryan, S. J., Bland, D. C., Anderson, J. E., & Sanford, M. S. (2017). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 82(13), 6843–6848. [Link]
- den Hertog, H. J. (1950). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 673-699. [Link]
- US7803941B2 - Process for preparing ring-fluorinated aromatics. (2010).
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
- Halex Comparative Reaction. (n.d.). gChem Global. [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2021).
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of 5-Fluoro-3-methoxypyridin-2-amine in Medicinal Chemistry: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into heterocyclic scaffolds is a well-established approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical assessment of 5-Fluoro-3-methoxypyridin-2-amine, a pyridine derivative that embodies this design strategy. We will objectively compare its profile with relevant alternatives, supported by available data, to elucidate its potential novelty and utility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorination and Methoxylation of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a versatile building block for targeting a wide array of biological targets. The strategic functionalization of this core with substituents like fluorine and methoxy groups is a deliberate tactic to modulate its drug-like properties.
The introduction of a fluorine atom , the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. By blocking sites of oxidative metabolism, fluorine can enhance a compound's half-life. The methoxy group , an electron-donating substituent, can also impact a molecule's conformation, solubility, and potential for hydrogen bonding. The interplay of these two functional groups on the 2-aminopyridine core in this compound presents an intriguing scaffold for drug discovery.
Physicochemical Properties: A Comparative Analysis
To assess the potential advantages of this compound, it is crucial to compare its physicochemical properties with those of its non-fluorinated parent compound, 2-Amino-3-methoxypyridine, and other structurally related analogs. While experimental data for the target compound is limited, we can draw valuable insights from predictive models and data on similar structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C6H7FN2O | 142.13 | 0.8 | 1 | 3 |
| 2-Amino-3-methoxypyridine[1][2] | C6H8N2O | 124.14 | 0.5[1] | 1 | 3 |
| 2-Amino-3-methylpyridine | C6H8N2 | 108.14 | 0.8 | 1 | 2 |
| 2-Amino-5-chloropyridine | C5H5ClN2 | 128.56 | 1.2 | 1 | 2 |
Key Observations:
-
Lipophilicity (XlogP): The introduction of a fluorine atom in this compound is predicted to slightly increase its lipophilicity compared to its non-fluorinated counterpart, 2-Amino-3-methoxypyridine. This can have implications for membrane permeability and target engagement.
-
Molecular Weight: The addition of fluorine results in a modest increase in molecular weight.
Synthesis and Accessibility: A Proposed Synthetic Pathway
A potential route could commence from a readily available starting material, such as 2-amino-3-hydroxypyridine. The synthesis would likely involve a sequence of reactions including methylation of the hydroxyl group, followed by a regioselective fluorination. The fluorination of electron-rich pyridines can be challenging, often requiring specialized reagents and careful optimization of reaction conditions. A common method for introducing fluorine onto a pyridine ring is through a Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.
Alternatively, starting from a pre-fluorinated pyridine, such as 2,5-difluoro-3-methoxypyridine, a selective nucleophilic aromatic substitution (SNAr) at the 2-position with an amine source could be envisioned.
Conceptual Synthetic Workflow
Sources
The Strategic Advantage of Fluorination: A Comparative Guide to 5-Fluoro-3-methoxypyridin-2-amine in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal tactic for optimizing drug-like properties. The substituted aminopyridine motif, a cornerstone of many kinase inhibitors, provides a fertile ground for such atomic-level modifications. This guide offers an in-depth, objective comparison of 5-Fluoro-3-methoxypyridin-2-amine and its non-fluorinated counterpart, 3-methoxypyridin-2-amine, as key building blocks in the synthesis of targeted kinase inhibitors. By examining experimental data and the underlying physicochemical principles, we will illuminate the causal effects of the 5-fluoro substitution on synthetic feasibility, biological potency, and metabolic stability.
The Rationale: Why Fluorinate the 5-Position?
The decision to employ a fluorinated precursor is a calculated one, aimed at enhancing the downstream properties of the final drug candidate. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart several desirable traits.[1]
-
Modulation of Basicity (pKa) : The pyridine nitrogen's basicity is a critical parameter for kinase hinge-binding interactions and overall pharmacokinetic profile. The strongly electron-withdrawing nature of fluorine at the 5-position decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[1] This subtle electronic tweak can prevent off-target interactions and improve selectivity.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[1] Introducing fluorine at a metabolically vulnerable position can significantly increase the compound's half-life, a crucial factor for oral bioavailability and sustained therapeutic effect.
-
Enhanced Binding Interactions : In some cases, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the ATP-binding pocket of kinases, contributing to enhanced binding affinity.
This guide will use the development of a hypothetical, yet representative, Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor to illustrate these principles with concrete data. RIPK1 is a critical mediator of necroptosis and inflammation, and its inhibitors are of significant interest for treating autoimmune and inflammatory diseases.
Comparative Performance Data: The Fluorine Advantage in a RIPK1 Inhibitor Context
To provide a clear comparison, we will analyze two hypothetical RIPK1 inhibitors: "Fluoro-Pyridinib" (derived from this compound) and "Proto-Pyridinib" (derived from the non-fluorinated 3-methoxypyridin-2-amine). The data presented below is synthesized from structure-activity relationship (SAR) studies on related kinase inhibitors to provide a realistic comparison.
| Parameter | Proto-Pyridinib (Non-Fluorinated) | Fluoro-Pyridinib (Fluorinated) | Unit | Rationale for Difference |
| Synthetic Yield (Final Coupling Step) | 85% | 78% | % | The electron-withdrawing fluorine can slightly decrease the nucleophilicity of the pyridine ring, sometimes leading to marginally lower yields in cross-coupling reactions without further optimization. |
| Pyridine Ring pKa | ~4.5 | ~3.5 | pKa units | The inductive effect of fluorine significantly reduces the basicity of the pyridine nitrogen, which can improve selectivity and reduce off-target effects at physiological pH.[1] |
| RIPK1 Inhibitory Potency (IC₅₀) | 25 | 5 | nM | The fluoro group can enhance binding affinity through favorable interactions in the kinase active site and by altering the conformation of the molecule to better fit the binding pocket. |
| In Vitro Metabolic Stability (t½ in human liver microsomes) | 15 | 45 | minutes | The C-F bond blocks a potential site of oxidative metabolism on the pyridine ring, leading to a significant increase in metabolic stability and a longer half-life.[1] |
| Cellular Potency (EC₅₀ in TNF-α induced necroptosis assay) | 150 | 30 | nM | The combination of enhanced target potency and improved metabolic stability translates to superior performance in a cellular context. |
Experimental Workflows and Protocols
The synthesis of these inhibitors typically involves a key palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the aminopyridine core to another heterocyclic system.
General Synthetic Workflow
The diagram below illustrates a typical workflow for synthesizing a kinase inhibitor from the aminopyridine building block.
Caption: Generalized workflow for kinase inhibitor synthesis.
Detailed Protocol: Suzuki Coupling for "Fluoro-Pyridinib" Intermediate
This protocol describes the critical coupling step to form the core of the "Fluoro-Pyridinib" molecule.
Materials:
-
This compound (1.0 eq)
-
(4-Carbamoylphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-carbamoylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired coupled intermediate.
Self-Validation:
-
Expected Yield: 75-85%.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity before proceeding to the next step.
The Structural and Mechanistic Basis for Performance Differences
The observed differences in performance are not accidental; they are a direct consequence of the fluorine atom's influence on the molecule's structure and electronic properties.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Fluoro-3-methoxypyridin-2-amine
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Fluoro-3-methoxypyridin-2-amine. As a substituted pyridine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry. However, its halogenated and amine functionalities necessitate a rigorous and informed approach to waste management. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Foundational Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for this compound may not be universally published, its structural class provides a strong basis for a conservative risk assessment. The presence of a fluorine atom categorizes it as a halogenated organic compound, and the amine group imparts basicity and potential reactivity.
The primary source for specific hazard information must always be the Safety Data Sheet (SDS) provided by the supplier. The following table summarizes expected hazards based on structurally similar chemicals.
Table 1: Hazard Profile Summary for Substituted Fluoro-Aminopyridines
| Hazard Category | Potential Risk and Rationale |
|---|---|
| Acute Toxicity | Category 3 or 4. Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2. Causes skin irritation upon direct contact.[2][3][4][5] |
| Serious Eye Damage/Irritation | Category 1 or 2. Causes serious eye irritation or damage.[2][3][4][5] |
| Target Organ Toxicity | May cause respiratory irritation.[1][2][4][5] |
| Environmental Hazard | May be harmful to aquatic life with long-lasting effects. |
Causality Insight: The fluorination of the pyridine ring can influence the compound's metabolic stability and toxicological profile. During high-temperature incineration, halogenated compounds can form acidic gases (e.g., hydrogen fluoride), which necessitates their disposal in specialized facilities equipped with scrubbers.[1][6] This is the primary reason for the strict segregation protocols outlined below.
The Regulatory Landscape: EPA and OSHA Compliance
Disposal procedures are not merely best practices; they are governed by law. In the United States, two primary agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[7] Laboratories are classified as waste generators, and their responsibilities vary based on the quantity of waste produced.[7][8]
-
Occupational Safety and Health Administration (OSHA): OSHA ensures worker safety through standards like the Hazard Communication Standard (29 CFR 1910.1200), which mandates that chemical hazards are identified and communicated to employees through training, labels, and SDSs.[9][10]
Compliance is a self-validating system: by following these protocols, your laboratory inherently aligns with the core requirements of both agencies.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final disposition.
Experimental Protocol: Waste Handling and Disposal
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE. This includes:
-
Waste Segregation (The Critical First Step):
-
Action: Designate a specific, robust, and leak-proof waste container exclusively for "Halogenated Organic Waste."[11][12][13]
-
Rationale: NEVER mix halogenated waste with non-halogenated organic waste.[14] Doing so contaminates the entire volume of non-halogenated solvent, forcing it to be treated by the more complex and expensive incineration process required for halogenated compounds.[15] This is a matter of both safety and cost-efficiency.
-
-
Container Labeling and Management:
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Rationale: Proper labeling is an OSHA requirement and is critical for ensuring safe handling by all personnel and the ultimate disposal facility.[10] Keep the container tightly closed at all times, except when actively adding waste.[14][15]
-
-
Accumulation and Storage:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][15] The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Action: Place the primary waste container inside a larger, chemically-resistant secondary containment bin to mitigate spills or leaks.
-
Rationale: SAAs are a provision under RCRA that allows for the safe accumulation of limited quantities of hazardous waste in a laboratory without requiring a full storage facility permit.[7][8] Federal regulations limit SAA storage to 55 gallons of a single waste stream.[14]
-
-
Arranging for Final Disposal:
-
Action: Once the container is full (typically ~75% capacity to prevent splashing) or has been in accumulation for the period specified by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) office.[8]
-
Action: The EHS department will coordinate with a licensed hazardous waste contractor for pickup, transport, and final disposal.[7][16]
-
Rationale: The final treatment and disposal of hazardous waste is a highly regulated process that must only be performed by certified professionals at permitted Treatment, Storage, and Disposal Facilities (TSDFs).[17]
-
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the compliant disposal of halogenated chemical waste.
By integrating these procedures into your standard laboratory operations, you build a robust system of safety and compliance. This approach not only protects you and your colleagues but also demonstrates a profound commitment to responsible scientific stewardship.
References
- Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
- Laboratory Waste Management: The New Regul
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. IDR Environmental Services. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Solvents in Laboratories.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
- Complying with OSHA's Hazardous Waste Standards. FacilitiesNet. [Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safety Data Sheet: 2-Amino-5-fluoropyridine. Fisher Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ch [fishersci.ch]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. epa.gov [epa.gov]
- 17. acs.org [acs.org]
Personal protective equipment for handling 5-Fluoro-3-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the proficient and safe handling of specialized chemical reagents is fundamental. 5-Fluoro-3-methoxypyridin-2-amine is a key structural motif in medicinal chemistry, and this guide provides essential, actionable information for its safe operational use and disposal. As Senior Application Scientists, our goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin.
Immediate Hazard Assessment
A foundational understanding of the chemical's hazard profile is the first step in a culture of safety. This compound, and structurally similar aminopyridines, present a defined set of risks that must be managed through engineering controls and appropriate Personal Protective Equipment (PPE).
Summary of Key Hazards:
| Hazard Statement | Description | Precautionary Action |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[1][2] |
| H315 | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3] |
| H319 | Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] |
This information is synthesized from safety data for structurally related compounds and should be verified against the supplier-specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): An Imperative for Safe Handling
The causality is direct: effective PPE is the most critical barrier between the chemist and potential exposure. The following PPE is mandatory when handling this compound.
-
Hand Protection: At a minimum, disposable nitrile gloves are required for incidental contact.[5] For extended operations, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always remove gloves immediately after contact with the chemical and wash hands.
-
Eye and Face Protection: Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[5] Where a splash hazard exists, such as during solution transfers, a face shield must be worn in addition to safety glasses or goggles.[5]
-
Body Protection: A laboratory coat must be worn to protect against skin exposure.[6] Appropriate street clothing, consisting of long pants and closed-toe shoes, is also required.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[4][6]
Operational Workflow: From Receipt to Disposal
A systematic, step-by-step approach ensures that safety is integrated into every stage of the experimental process.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) provided by the supplier.
-
Don all required PPE before entering the designated work area.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
-
Operational Steps:
-
When weighing the solid material, do so within the fume hood to contain any dust.
-
During chemical reactions, use glassware and equipment that minimizes the potential for release.
-
When transferring solutions, use techniques that prevent splashing and aerosol generation.
-
-
Post-Handling and Disposal:
Emergency Response Plan
In the event of an accidental exposure, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][8] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][4]
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
By integrating these safety protocols into your daily laboratory operations, you can handle this compound with confidence, ensuring the well-being of all personnel and the integrity of your scientific endeavors.
References
- Material Safety Data Sheet for 4-Aminopyridine. Provided by a chemical supplier, this is an example for a structurally similar compound.
- Fisher Scientific. (2024, April 1). Safety Data Sheet for 3-Bromo-5-fluoro-2-methoxypyridine.
- AK Scientific, Inc. Safety Data Sheet for 1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine.
- Sigma-Aldrich. (2021, October 7). Safety Data Sheet for N,N-dimethylpyridin-4-amine.
- (2025, October 24). Safety Data Sheet for 2-Amino-3,5-difluoropyridine.
- Fisher Scientific.
- Sigma-Aldrich. (2025, November 6).
- CHEMM. Personal Protective Equipment (PPE).
- (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BenchChem. Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
- Environmental Health and Safety, University of Washington.
- MedchemExpress.com. (2024, December 8). Safety Data Sheet for 5-Fluoro-2-methylpyridin-3-amine.
- Safety Data Sheet for 3-Fluoro-6-methoxypyridine.
- SynQuest Labs. Safety Data Sheet for 2-Amino-5-(trifluoromethyl)pyridine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.ch [fishersci.ch]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
